molecular formula C16H17NO2 B1454222 6-Methoxy-2-(4-propylbenzoyl)pyridine CAS No. 1187164-37-9

6-Methoxy-2-(4-propylbenzoyl)pyridine

Cat. No.: B1454222
CAS No.: 1187164-37-9
M. Wt: 255.31 g/mol
InChI Key: QTYBAEUFCGTWLO-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-propylbenzoyl)pyridine is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(6-methoxypyridin-2-yl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-5-12-8-10-13(11-9-12)16(18)14-6-4-7-15(17-14)19-2/h4,6-11H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYBAEUFCGTWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239078
Record name (6-Methoxy-2-pyridinyl)(4-propylphenyl)methanone
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Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1187164-37-9
Record name (6-Methoxy-2-pyridinyl)(4-propylphenyl)methanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-pyridinyl)(4-propylphenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Methoxy-2-(4-propylbenzoyl)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxy-2-(4-propylbenzoyl)pyridine: Synthesis, Properties, and Applications

Abstract

This compound is a substituted acylpyridine that incorporates several key structural motifs of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including a proposed synthetic pathway, predicted spectroscopic data, and an analysis of its chemical reactivity. The document explores the challenges and strategic solutions for the synthesis of 2-acylpyridines and discusses the potential applications of the title compound as a versatile building block for drug discovery and the development of novel functional materials. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific chemical entity.

Introduction

The pyridine ring is a foundational scaffold in pharmaceutical sciences, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle.[1][2][3] When functionalized, the pyridine core gives rise to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]

Within this class, 2-acylpyridines are particularly valuable intermediates, serving as precursors for more complex molecular architectures.[5] The inclusion of a methoxy substituent, as seen in this compound, further modulates the electronic properties of the pyridine ring. The methoxy group is known to influence the basicity of the pyridine nitrogen, which can be a critical factor in reactions that are sensitive to pH or catalysis.[6] Furthermore, methoxypyridine derivatives have been explored as potent biological agents, including gamma-secretase modulators and tubulin polymerization inhibitors.[7][8] This guide provides a detailed technical examination of this compound, consolidating its known physicochemical properties and offering expert insights into its synthesis, characterization, and potential utility.

Physicochemical and Structural Properties

This compound (CAS No. 1187164-37-9) is a molecule defined by the fusion of a 6-methoxypyridine core with a 4-propylphenyl ketone.[9][10] This structure results in a unique combination of electronic and steric features that dictate its chemical behavior.

PropertyValueSource
CAS Number 1187164-37-9[10]
Molecular Formula C₁₆H₁₇NO₂[9][10]
Molecular Weight 255.31 g/mol [10]
Predicted pKa 1.76 ± 0.10[10]
XLogP3-AA 4.2[10]
Hydrogen Bond Donors 0[10]
Hydrogen Bond Acceptors 3[10]
Rotatable Bond Count 5[10]

The molecule's structure features a pyridine ring substituted with an electron-donating methoxy group at the 6-position and an electron-withdrawing benzoyl group at the 2-position. This push-pull electronic arrangement influences the reactivity of the pyridine core. The five rotatable bonds, particularly the bond between the pyridine ring and the carbonyl carbon, allow for conformational flexibility, which can be crucial for molecular recognition in biological systems.

Synthesis and Mechanistic Considerations

The synthesis of 2-acylpyridines presents unique challenges. Standard electrophilic aromatic substitution methods like the Friedel-Crafts acylation are generally ineffective for pyridines.[11] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction preferentially coordinates with the basic lone pair of the pyridine nitrogen, forming a highly deactivated pyridinium salt that is resistant to acylation.[11][12][13]

Consequently, alternative strategies are required. A robust and regioselective approach involves the acylation of a metalated pyridine derivative. This method circumvents the need for a Lewis acid catalyst and provides excellent control over the site of functionalization.

Proposed Synthetic Protocol: Acylation via a Lithiated Intermediate

This protocol outlines a plausible and efficient synthesis starting from commercially available 2-bromo-6-methoxypyridine. The core of this strategy is a halogen-metal exchange to generate a potent nucleophile, which is then trapped by an appropriate acylating agent.

Step 1: Generation of 2-Lithio-6-methoxypyridine In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), a solution of 2-bromo-6-methoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C using a dry ice/acetone bath. To this solution, n-butyllithium (1.05 eq., solution in hexanes) is added dropwise, ensuring the internal temperature remains below -70 °C. The mixture is stirred at -78 °C for 1 hour.

  • Causality: The extremely low temperature is critical to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent. The halogen-metal exchange is kinetically favored over deprotonation at this temperature.

Step 2: Acylation with 4-Propylbenzoyl Chloride A solution of 4-propylbenzoyl chloride (1.1 eq.) in anhydrous THF is added dropwise to the cold solution of 2-lithio-6-methoxypyridine. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

  • Causality: Using an acyl chloride provides a highly electrophilic carbon for the nucleophilic attack by the lithiated pyridine, ensuring an efficient C-C bond formation.

Step 3: Workup and Purification The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Bromo-6-methoxypyridine Reagent1 n-BuLi, THF, -78°C Start->Reagent1 Intermediate 2-Lithio-6-methoxypyridine (in situ) Reagent1->Intermediate Halogen-Metal Exchange Reagent2 4-Propylbenzoyl Chloride Intermediate->Reagent2 Workup Quench (NH4Cl), Extraction, Chromatography Reagent2->Workup Acylation Product This compound Workup->Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its spectroscopic properties can be reliably predicted based on the analysis of its functional groups and data from structurally analogous compounds.[14][15][16]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
Pyridine H-47.7 - 7.9t1HTriplet due to coupling with H-3 and H-5. Deshielded by proximity to N and C=O.
Pyridine H-37.4 - 7.6d1HDoublet due to coupling with H-4.
Pyridine H-56.8 - 7.0d1HDoublet due to coupling with H-4. Shielded by the OMe group.
Benzoyl H-2', H-6'7.9 - 8.1d2HOrtho to the carbonyl group, significantly deshielded.
Benzoyl H-3', H-5'7.2 - 7.4d2HMeta to the carbonyl group.
Methoxy (-OCH₃)3.9 - 4.1s3HCharacteristic singlet for a methoxy group on an aromatic ring.
Propyl (-CH₂CH₂CH₃)2.6 - 2.8t2HBenzylic methylene, triplet coupling to adjacent CH₂.
Propyl (-CH₂CH₂CH₃)1.6 - 1.8sextet2HMethylene group coupled to two adjacent methylenes.
Propyl (-CH₂CH₂CH₃)0.9 - 1.1t3HTerminal methyl group, triplet coupling to adjacent CH₂.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
CarbonPredicted δ (ppm)Rationale
Carbonyl (C=O)190 - 195Characteristic chemical shift for a diaryl ketone.
Pyridine C-6163 - 166Attached to the electronegative oxygen atom.
Pyridine C-2153 - 156Attached to the carbonyl group and nitrogen.
Pyridine C-4138 - 141Aromatic CH carbon in the pyridine ring.
Benzoyl C-1'135 - 138Quaternary carbon attached to the carbonyl group.
Benzoyl C-4'145 - 148Quaternary carbon attached to the propyl group.
Benzoyl C-2', C-6'129 - 132Aromatic CH carbons ortho to the carbonyl.
Benzoyl C-3', C-5'128 - 130Aromatic CH carbons meta to the carbonyl.
Pyridine C-3, C-5110 - 120Aromatic CH carbons in the pyridine ring.
Methoxy (-OCH₃)53 - 56Characteristic shift for a methoxy carbon.
Propyl (-CH₂CH₂CH₃)37 - 40Benzylic carbon.
Propyl (-CH₂CH₂CH₃)23 - 26Central methylene carbon.
Propyl (-CH₂CH₂CH₃)13 - 15Terminal methyl carbon.
Mass Spectrometry & IR Spectroscopy
  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be expected at m/z 255. Key fragmentation patterns would likely include the loss of the propyl group (m/z 212) and cleavage at the benzoyl bond, yielding fragments corresponding to the 4-propylbenzoyl cation (m/z 147) and the 6-methoxypyridinyl radical.

  • Infrared (IR) Spectroscopy: Key absorption bands would be predicted around 1660-1680 cm⁻¹ for the C=O (ketone) stretch, 1580-1600 cm⁻¹ for C=C and C=N ring stretching, and a strong band around 1250-1300 cm⁻¹ for the C-O (ether) stretch.

Chemical Reactivity and Potential Transformations

The molecule possesses multiple reactive sites, making it a versatile precursor for further chemical modification.

  • Ketone Carbonyl: The carbonyl group is susceptible to nucleophilic attack. It can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), creating a chiral center. It can also serve as a site for Grignard or Wittig reactions to further elaborate the carbon skeleton.

  • Pyridine Nitrogen: The nitrogen atom retains some basicity and can be protonated in acidic media or alkylated to form a quaternary pyridinium salt. It can also be oxidized to an N-oxide using reagents like m-CPBA, which alters the electronic properties and reactivity of the pyridine ring.

  • Aromatic Rings: The 4-propylphenyl ring is activated towards electrophilic aromatic substitution by the alkyl group (an ortho-, para-director). The methoxypyridine ring is also activated by the methoxy group, though its reactivity is complicated by the presence of the deactivating benzoyl group and the ring nitrogen.

Diagram of Key Reactive Sites

Caption: Key reactive sites on the this compound molecule.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive scaffold for medicinal chemistry programs. The pyridine core is a "privileged structure," frequently found in FDA-approved drugs.[1][3] Its ability to act as a hydrogen bond acceptor and its aromatic nature allow for favorable interactions with biological targets.

The diaryl ketone motif is also present in numerous biologically active compounds. This particular arrangement could serve as a lead structure for the development of:

  • Enzyme Inhibitors: The ketone could interact with active site residues, while the flanking aromatic rings explore hydrophobic pockets.

  • Receptor Modulators: The molecule's shape and electronic distribution may allow it to bind to various cell surface or nuclear receptors.

  • Anticancer Agents: As noted, related methoxypyridine structures have shown promise as tubulin polymerization inhibitors, a validated anticancer strategy.[8]

This compound serves as an excellent starting point for generating a chemical library. By modifying the propyl group, altering substituents on the phenyl ring, or transforming the ketone, chemists can rapidly produce a diverse set of analogs for high-throughput screening to identify novel therapeutic leads.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While its synthesis requires strategies beyond classical Friedel-Crafts acylation, methods based on metalated pyridine intermediates offer a reliable and regioselective route. Its predicted spectroscopic properties align well with its structure, and its multiple reactive sites provide ample opportunity for further chemical diversification. Given the prevalence of its core motifs in pharmacologically active agents, this compound represents a valuable tool for researchers aiming to develop next-generation therapeutics and functional materials.

References

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  • This compound 1187164-37-9 wiki. Guidechem.
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  • Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses (RSC Publishing).
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  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
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  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
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synthesis of novel 6-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Novel 6-Methoxypyridine Derivatives

Abstract

The 6-methoxypyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and serving as a versatile synthetic intermediate for drug discovery and development.[1][2][3] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, solubility, and target-binding affinity.[1][3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core synthetic strategies for accessing novel 6-methoxypyridine derivatives. We will delve into the mechanistic rationale behind key synthetic transformations, present field-proven experimental protocols, and explore modern methodologies that enable the efficient construction of these valuable heterocyclic compounds.

The Strategic Importance of the 6-Methoxypyridine Core

The pyridine ring is a cornerstone of modern pharmaceuticals, found in top-selling drugs across numerous therapeutic areas.[3][4] The introduction of a methoxy group at the 6-position (or the equivalent 2-position) imparts specific electronic and steric properties that medicinal chemists leverage to fine-tune molecular behavior. The methoxy group acts as a hydrogen bond acceptor and its electron-donating resonance effect influences the reactivity of the pyridine ring. Furthermore, 2-methoxypyridines exhibit a lower nitrogen basicity compared to unsubstituted pyridines, a property that can be advantageous in modulating off-target effects or improving cell permeability.[5] This unique combination of features makes the 6-methoxypyridine unit a critical building block for creating novel chemical entities with therapeutic potential.[1][2]

Core Synthetic Methodologies

The synthesis of 6-methoxypyridine derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing pyridine ring and the de novo construction of the pyridine core. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and functional group compatibility.

Nucleophilic Aromatic Substitution (SNAr): The Foundational Approach

Nucleophilic aromatic substitution is a classic and powerful method for introducing a methoxy group onto a pyridine ring.[6] This reaction is particularly effective on electron-deficient pyridine rings bearing a good leaving group (typically a halogen) at the 2- or 6-position.[7]

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. A nucleophile, such as the methoxide ion (CH₃O⁻), attacks the electron-deficient carbon atom bearing the leaving group. This attack temporarily disrupts the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success; the pyridine nitrogen acts as an intrinsic electron-withdrawing group, stabilizing the negative charge through resonance, particularly when the attack occurs at the ortho (2/6) or para (4) positions.[7] The subsequent expulsion of the leaving group (e.g., chloride) restores aromaticity and yields the substituted product.

The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, as the high electronegativity of fluorine accelerates the initial nucleophilic attack.[8] However, chloropyridines are often used due to their commercial availability and satisfactory reactivity, which can be enhanced by heating.[6][8]

Caption: General workflow for selective methoxylation via SNAr.

Protocol 2.1: Synthesis of 6-Chloro-2-methoxypyridine from 2,6-Dichloropyridine

This protocol illustrates a typical SNAr reaction. The selective monosubstitution is achieved by careful control of stoichiometry and reaction conditions.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,6-dichloropyridine (1 equiv.) and anhydrous methanol (MeOH) to form a solution.

  • Reagent Addition: Carefully add sodium methoxide (1.0-1.1 equiv., either as a solid or a solution in MeOH) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction typically takes several hours.

  • Work-up: Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired 6-chloro-2-methoxypyridine.

Transition-Metal Catalyzed Cross-Coupling: A Modern Toolkit

Modern synthetic chemistry offers a vast array of transition-metal-catalyzed cross-coupling reactions that provide mild and highly versatile routes to functionalized pyridines.[9][10][11] These methods are invaluable for both introducing the methoxy group and for the subsequent functionalization of the 6-methoxypyridine core, demonstrating high functional group tolerance.

Key Methodologies:

  • Buchwald-Hartwig Amination/Etherification: While primarily known for C-N bond formation, modifications of this palladium-catalyzed reaction can be used to form C-O bonds, allowing for the coupling of an alcohol (methanol) with a halopyridine. This approach is often milder than traditional SNAr.

  • Suzuki, Stille, and Negishi Couplings: These reactions are not for introducing the methoxy group itself, but are essential for derivatizing a pre-formed halo-6-methoxypyridine intermediate. They allow for the precise installation of alkyl, aryl, or vinyl groups at specific positions on the ring, which is a cornerstone of modern drug design.[3]

Table 1: Comparison of Common Cross-Coupling Reactions for Pyridine Functionalization

Reaction NameCoupling PartnersCatalyst System (Typical)Key Advantages
Suzuki Aryl/Vinyl Halide + Organoboron ReagentPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Air/moisture stable reagents, low toxicity of boron byproducts.[3]
Buchwald-Hartwig Aryl Halide + Alcohol/AminePd catalyst, Phosphine Ligand, Base (e.g., NaOt-Bu)Excellent for C-N and C-O bond formation, wide substrate scope.
Negishi Aryl Halide + Organozinc ReagentPd or Ni catalystHigh reactivity and functional group tolerance.[12]
Sonogashira Aryl Halide + Terminal AlkynePd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)Direct route to aryl alkynes, a valuable synthetic handle.[3]
De Novo Synthesis: Constructing the Ring from Acyclic Precursors

When highly substituted or complex substitution patterns are required, building the pyridine ring from the ground up (de novo synthesis) is often the most efficient strategy.[13] These methods involve the condensation and cyclization of acyclic building blocks.[4]

Causality in De Novo Strategies: The choice of disconnection (how the target ring is conceptually broken down into starting materials) is critical. Different disconnections lead to different classical named reactions, such as the Hantzsch, Guareschi, or Kröhnke syntheses, or more modern transition-metal-catalyzed cycloadditions.[4][10]

Caption: Conceptual disconnections for de novo pyridine synthesis.

A powerful modern approach involves a cascade reaction, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes, which generates a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to form the pyridine ring.[14] This method offers a modular and mild route to highly substituted pyridines.[14]

Synthesis of Key 6-Methoxypyridine Intermediates

Certain 6-methoxypyridine derivatives serve as particularly valuable building blocks for further elaboration. 6-Methoxypyridine-2-carboxylic acid is one such example, used in the synthesis of agrochemicals and pharmaceuticals.[15][16]

Protocol 3.1: Synthesis of 6-Methoxypyridine-2-carboxylic Acid [17]

This multi-step protocol demonstrates the conversion of a hydroxypyridine to the target methoxy derivative, a common and reliable transformation.

Step 1: Methylation of 6-Hydroxypyridine-2-carboxylic acid

  • Suspension: Suspend 6-hydroxypyridine-2-carboxylic acid (1.0 equiv.) and silver oxide (Ag₂O, 1.05 equiv.) in toluene. Stir the mixture for 30 minutes at room temperature. The silver oxide acts as a base and activator.

  • Alkylation: Add iodomethane (CH₃I, 2.1 equiv.) to the suspension. Heat the mixture to reflux and maintain overnight. The reaction progress can be monitored by TLC.

  • Filtration: After cooling, filter the reaction mixture through diatomaceous earth to remove silver salts. Concentrate the filtrate under reduced pressure to obtain the crude methyl 6-methoxypyridine-2-carboxylate.

Step 2: Saponification to the Carboxylic Acid

  • Hydrolysis: Dissolve the crude ester from Step 1 in tetrahydrofuran (THF). Add a solution of 5N sodium hydroxide (NaOH, ~10 equiv.) in water.

  • Monitoring: Stir the mixture vigorously for 1 hour at room temperature. The saponification is typically rapid.

  • Acidification: Carefully acidify the reaction mixture to approximately pH 3 using 5N hydrochloric acid (HCl). This will precipitate the carboxylic acid product.

  • Isolation: Concentrate the mixture in vacuo. To the resulting solid, add a 20% MeOH/CHCl₃ solvent mixture and sonicate for 20 minutes.

  • Purification: Filter the mixture. Dry the filtrate with anhydrous magnesium sulfate (MgSO₄), filter again, and concentrate to yield 6-methoxypyridine-2-carboxylic acid as a solid.[17] The product identity should be confirmed by ¹H NMR and mass spectrometry.[17]

Challenges and Future Perspectives

While powerful synthetic methods exist, challenges remain, particularly concerning regioselectivity in the functionalization of polysubstituted pyridines and the development of more sustainable, "green" synthetic routes. The field is continuously evolving, with significant progress in areas like:

  • C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials (e.g., halopyridines).[12][18] Palladium-catalyzed C-H activation has emerged as a powerful tool for late-stage functionalization, a critical capability in drug development programs.[5][18]

  • Photoredox Catalysis: Visible-light-mediated reactions offer new pathways for pyridine synthesis and functionalization under exceptionally mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods.[19]

  • Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and control over reaction parameters, making them increasingly attractive for the industrial production of pharmaceutical intermediates.

Conclusion

The is a dynamic and essential area of chemical research. A thorough understanding of both foundational strategies like SNAr and modern techniques such as transition-metal catalysis and de novo cyclizations is crucial for the practicing chemist. By appreciating the mechanistic underpinnings of these reactions, researchers can make informed decisions to rationally design and execute efficient syntheses of complex molecular targets. The continued development of innovative methodologies, particularly in C-H activation and photoredox catalysis, promises to further expand the synthetic toolbox, enabling the discovery of the next generation of 6-methoxypyridine-containing therapeutics.

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The Therapeutic Potential of Benzoylpyridines: A Technical Guide to Biological Activity and Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When functionalized with a benzoyl group, this scaffold gives rise to the benzoylpyridine class of compounds, which have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of benzoylpyridines, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causal relationships behind experimental designs, and provides detailed protocols for the evaluation of these compelling molecules.

Introduction to Benzoylpyridines: A Scaffold of Versatility

Benzoylpyridines are aromatic ketones comprising a pyridine ring linked to a phenyl group via a carbonyl bridge. This structural arrangement provides a unique electronic and steric profile, allowing for diverse interactions with biological targets. The versatility of this scaffold lies in the numerous possibilities for substitution on both the pyridine and phenyl rings, enabling the fine-tuning of physicochemical properties and biological activity.[2] The synthesis of benzoylpyridines can be achieved through various methods, including the reaction of cyanopyridines with hydroxy or alkoxy-substituted benzenes in the presence of a Lewis acid catalyst.[3] More modern approaches, such as reductive arylation strategies, offer modular and efficient routes to a wide range of substituted benzoylpyridines.[4] This synthetic accessibility, coupled with a wide spectrum of biological activities, makes benzoylpyridines a highly attractive area of research for the development of novel therapeutic agents.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The most extensively studied biological activity of benzoylpyridines is their potential as anticancer agents.[1] These compounds have been shown to exert their effects through multiple mechanisms, primarily by disrupting the cytoskeleton and inhibiting key signaling pathways involved in cancer cell growth and survival.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of benzoylpyridine derivatives exhibit potent anticancer activity by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. Agents that disrupt tubulin polymerization can arrest the cell cycle and induce apoptosis, making them effective anticancer drugs.

Many benzoylpyridine analogues function as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin. This interaction prevents the assembly of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[5]

Featured Compound Analysis:

Compound ClassKey Structural FeaturesAnticancer Activity ProfileMechanism of Action
6-Aryl-2-benzoyl-pyridinesAryl group at the 6-position of the pyridine ring.Potent antiproliferative properties against a panel of cancer cell lines, with some compounds showing IC50 values in the low nanomolar range.Inhibition of tubulin polymerization by binding to the colchicine site.[5]
2-Aryl-4-benzoyl-imidazoles (ABI) AnalogsImidazole core with aryl and benzoyl substitutions.Excellent antiproliferative properties, including against multidrug-resistant cancer cell lines.Disruption of tubulin polymerization.
Platinum (II) Complex with 2-BenzoylpyridineA platinum center coordinated with 2-benzoylpyridine.Inhibited tumor cell growth, particularly in HepG2 human liver cancer cells, with low toxicity in normal liver cells.Induction of DNA damage, S-phase arrest, and apoptosis.[6]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a sensitive, fluorescence-based assay to quantify the effect of benzoylpyridine derivatives on tubulin polymerization in vitro.

Principle: The assay measures the increase in fluorescence of a reporter molecule, such as DAPI (4',6-diamidino-2-phenylindole), as it incorporates into newly formed microtubules. Inhibitors of tubulin polymerization will prevent or reduce this increase in fluorescence.

Materials:

  • Tubulin (e.g., bovine brain, >99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Test benzoylpyridine compound

  • Positive control (e.g., Nocodazole)

  • Vehicle control (e.g., DMSO)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and the fluorescent reporter, according to the manufacturer's instructions.

    • Prepare 10x stock solutions of the test compound, positive control, and vehicle control in General Tubulin Buffer. The final DMSO concentration should not exceed 1-2%.

  • Assay Execution:

    • Pre-warm the microplate reader and the 96-well plate to 37°C.

    • Add 10 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells.

    • To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes at 37°C.

Data Analysis:

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.


}

Workflow for the in vitro tubulin polymerization inhibition assay.

Experimental Protocol: Western Blot Analysis of Apoptosis Markers

This protocol details the use of Western blotting to detect key protein markers of apoptosis induced by benzoylpyridine treatment.[7][8][9]

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. In the context of apoptosis, this technique can identify the cleavage of caspases and their substrates (e.g., PARP), which are hallmark events of programmed cell death.[7]

Materials:

  • Cell culture reagents

  • Test benzoylpyridine compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the benzoylpyridine compound at various concentrations and time points. Include a vehicle-treated control.

    • Harvest the cells and lyse them in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

Data Analysis:

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

  • Compare the levels of cleaved caspases and PARP in treated versus control cells.

In Vivo Evaluation: Xenograft Mouse Model

Promising benzoylpyridine candidates from in vitro studies should be evaluated in vivo to confirm their anticancer efficacy and assess their safety profile.[10][11]

Principle: A xenograft model involves implanting human cancer cells into immunodeficient mice. The effect of the test compound on tumor growth is then monitored over time.[11]

Procedure Outline:

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer the benzoylpyridine derivative (e.g., intraperitoneally or orally) according to a predetermined schedule.

  • Monitoring: Regularly monitor tumor volume and the body weight of the mice.

  • Endpoint Analysis: At the end of the study, excise and weigh the tumors. Further histological or molecular analysis can be performed on the tumor tissue.

Anti-inflammatory Activity: Modulating the NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response.[12][13] Some benzoylpyridine derivatives have shown potential as anti-inflammatory agents by inhibiting the activation of NF-κB.[14]

Mechanism of Action: Inhibition of NF-κB Activation

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α and IL-6.[14] Benzoylpyridine-based compounds may exert their anti-inflammatory effects by inhibiting one or more steps in this cascade, such as the phosphorylation of IκBα or the nuclear translocation of NF-κB.


}

Potential inhibition points of benzoylpyridines in the NF-κB signaling pathway.

Antimicrobial Activity: A Renewed Avenue for Drug Discovery

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzoylpyridine derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.

Antibacterial and Antifungal Potential

Studies have demonstrated the in vitro activity of benzoylpyridine derivatives against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans. The mechanism of action is thought to involve the disruption of essential cellular processes, and in some cases, these compounds have shown the ability to reverse existing antibiotic resistance. For instance, certain derivatives have been found to inhibit the bacterial cell division protein FtsZ, a novel and attractive target for antibacterial drug development.[16][17]

Neuroprotective Effects: An Emerging Frontier

While less explored than their other biological activities, there is growing evidence to suggest that benzoylpyridine and related heterocyclic structures may possess neuroprotective properties. Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and metal dyshomeostasis.[18][19]

The structural features of benzoylpyridines, including their potential to chelate metal ions and scavenge free radicals, make them intriguing candidates for the development of neuroprotective agents. While direct evidence for benzoylpyridines is still emerging, studies on related benzofuran and dihydroquinoline derivatives have shown promising results in models of cerebral ischemia/reperfusion and neurotoxicity by reducing oxidative stress and inflammation.[20][21] Further investigation into the neuroprotective potential of benzoylpyridines is a promising area for future research.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The development of potent and selective benzoylpyridine-based therapeutic agents relies on a thorough understanding of their structure-activity relationships (SAR). SAR studies correlate the chemical structure of a molecule with its biological activity, providing crucial insights for the rational design of more effective drug candidates.[22]

For example, in the context of anticancer activity, SAR studies of benzoylpyridine derivatives as p38α MAP kinase inhibitors have revealed that specific substitutions on both the benzoyl and pyridine rings are critical for oral activity and selectivity.[23] Similarly, for tubulin polymerization inhibitors, the nature and position of substituents can significantly impact their potency and ability to overcome multidrug resistance.

Conclusion and Future Directions

The benzoylpyridine scaffold represents a rich source of biologically active molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their emerging neuroprotective properties, underscores the importance of continued research in this area. Future efforts should focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action and the continued application of rational drug design principles will be crucial in translating the promise of benzoylpyridines into clinically effective therapies.

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In Silico Deconstruction of a Novel Pyridine Moiety: A Technical Guide to the Computational Modeling of 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research, the reliance on purely empirical, wet-lab-based screening is an increasingly untenable paradigm. The escalating costs and protracted timelines of drug development necessitate a paradigm shift towards a more predictive, computationally-driven approach. In silico modeling has emerged as an indispensable tool in this evolution, offering a rational and resource-efficient means to triage compound libraries, elucidate mechanisms of action, and optimize lead candidates prior to their synthesis and biological evaluation.[1][2][3][4] This technical guide provides a comprehensive, in-depth exploration of the multifaceted in silico workflow applied to the characterization of a novel pyridine derivative, 6-Methoxy-2-(4-propylbenzoyl)pyridine. Pyridine scaffolds are of particular interest due to their prevalence in a multitude of FDA-approved therapeutics, where they often play a critical role in receptor binding and the modulation of biological activity.[5][6][7][8]

This document is structured not as a rigid, prescriptive protocol, but as a dynamic, logic-driven narrative that mirrors the iterative and investigative nature of computational drug discovery. We will dissect the decision-making process behind each stage of the analysis, from initial physicochemical profiling to the sophisticated simulation of protein-ligand dynamics. Our guiding philosophy is one of self-validation, wherein each computational experiment is designed to be robust, reproducible, and grounded in established scientific principles.

Compound Profiling: A Physicochemical Portrait of this compound

Prior to any target-based investigations, a thorough understanding of the intrinsic properties of our molecule of interest is paramount. This compound is a small organic molecule with the chemical formula C16H17NO2.[9] A summary of its key computed properties is presented in Table 1.

PropertyValueSource
Molecular Weight255.31 g/mol [9]
XLogP3-AA4.2[9]
Hydrogen Bond Donors0[9]
Hydrogen Bond Acceptors3[9]
Rotatable Bond Count5[9]
Topological Polar Surface Area39.2 Ų

Table 1: Key Physicochemical Properties of this compound.

These initial parameters provide a foundational understanding of the molecule's "drug-likeness." For instance, its adherence to Lipinski's Rule of Five (Molecular Weight < 500, LogP < 5, Hydrogen Bond Donors < 5, Hydrogen Bond Acceptors < 10) suggests a favorable profile for oral bioavailability.

Target Identification and Preparation: A Hypothetical Case Study with Cyclin-Dependent Kinase 2 (CDK2)

The biological target of this compound is not explicitly known. However, the pyridine scaffold is a common feature in a multitude of kinase inhibitors.[7] For the purpose of this guide, we will hypothesize that this compound is a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a well-established target in oncology.

Rationale for Target Selection

CDK2 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The ATP-binding pocket of CDK2 is a well-defined and druggable site, and a vast repository of structural and pharmacological data is available for this enzyme.

Target Structure Acquisition and Preparation

The first step in any structure-based drug design project is to obtain a high-quality 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for such data.

Experimental Protocol: Target Preparation

  • Structure Retrieval: A high-resolution crystal structure of human CDK2 in complex with a known inhibitor is downloaded from the PDB (e.g., PDB ID: 1HCK).

  • Initial Cleaning: The protein structure is loaded into a molecular visualization program (e.g., PyMOL, Chimera). All non-essential components, such as water molecules, co-solvents, and the co-crystallized ligand, are removed.

  • Protonation and Side-Chain Correction: The protein is prepared using a protein preparation wizard (e.g., in Maestro, Schrödinger Suite). This step involves adding hydrogen atoms, assigning correct protonation states for titratable residues at a physiological pH (7.4), and optimizing the hydrogen-bonding network. Any missing side chains or loops are also modeled at this stage.

  • Energy Minimization: A constrained energy minimization is performed on the prepared protein structure to relieve any steric clashes and to arrive at a low-energy conformation. The backbone atoms are typically restrained to preserve the overall fold of the protein.

Molecular Docking: Probing the Binding Hypothesis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in predicting the binding mode and estimating the binding affinity of a small molecule to its target protein.

Ligand Preparation

The 2D structure of this compound is converted into a 3D conformation and prepared for docking.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: The SMILES string of the compound is obtained from PubChem and converted into a 3D structure using a tool like Open Babel.

  • Protonation and Tautomer Generation: The ligand is prepared at a physiological pH (7.4) to generate the most likely protonation and tautomeric states.

  • Energy Minimization: The 3D structure of the ligand is energy minimized to obtain a low-energy conformation.

Docking Workflow

The prepared ligand is then docked into the ATP-binding site of the prepared CDK2 structure.

Experimental Protocol: Molecular Docking

  • Grid Generation: A docking grid is defined around the active site of CDK2, typically centered on the position of the co-crystallized ligand in the original PDB structure. The grid dimensions are set to be large enough to accommodate the ligand.

  • Docking Simulation: A docking algorithm, such as Glide (Schrödinger) or AutoDock Vina, is used to sample different conformations and orientations of the ligand within the defined grid.

  • Pose Analysis and Scoring: The resulting docking poses are ranked based on a scoring function that estimates the binding affinity. The top-scoring poses are visually inspected to analyze the key interactions with the protein residues.

Interpretation of Docking Results

The docking results for our hypothetical study suggest that this compound can adopt a favorable conformation within the ATP-binding site of CDK2. The predicted binding mode, as depicted in Figure 1, reveals key interactions that are consistent with known CDK2 inhibitors.

Interaction TypeInteracting ResidueLigand Moiety
Hydrogen BondLEU83 (backbone)Pyridine Nitrogen
Pi-Pi StackingPHE80Propylbenzoyl Ring
Hydrophobic InteractionsILE10, VAL18, ALA31Propyl Group

Table 2: Predicted Interactions between this compound and CDK2.

G ligand This compound pyridine_N Pyridine Nitrogen ligand->pyridine_N propylbenzoyl Propylbenzoyl Ring ligand->propylbenzoyl propyl_group Propyl Group ligand->propyl_group LEU83 LEU83 pyridine_N->LEU83 H-Bond PHE80 PHE80 propylbenzoyl->PHE80 Pi-Pi Stacking ILE10 ILE10 propyl_group->ILE10 Hydrophobic VAL18 VAL18 propyl_group->VAL18 Hydrophobic ALA31 ALA31 propyl_group->ALA31 Hydrophobic

Figure 1: Predicted binding interactions of the ligand with CDK2.

Molecular Dynamics Simulations: Assessing Binding Stability

While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are crucial for assessing the stability of the predicted binding pose and for gaining insights into the conformational changes that may occur upon ligand binding.

MD Simulation Workflow

The top-scoring docked pose of the CDK2-ligand complex is subjected to an all-atom MD simulation.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation: The protein-ligand complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Force Field Parameterization: A suitable force field (e.g., AMBER, CHARMM) is assigned to the protein and ligand.

  • Minimization and Equilibration: The system is energy minimized to remove any bad contacts. This is followed by a series of equilibration steps, first in the NVT (constant number of particles, volume, and temperature) ensemble and then in the NPT (constant number of particles, pressure, and temperature) ensemble, to bring the system to the desired temperature and pressure.

  • Production Run: A long production run (typically in the nanosecond to microsecond range) is performed to generate a trajectory of the system's dynamics.

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of the protein residues, and the persistence of key intermolecular interactions over time.

workflow start Start: Docked Complex system_prep System Preparation (Solvation & Ionization) start->system_prep minimization Energy Minimization system_prep->minimization nvt NVT Equilibration (Constant Volume & Temperature) minimization->nvt npt NPT Equilibration (Constant Pressure & Temperature) nvt->npt production Production MD Run npt->production analysis Trajectory Analysis (RMSD, RMSF, Interactions) production->analysis end End: Stability Assessment analysis->end

Figure 2: A generalized workflow for molecular dynamics simulation.

ADMET Profiling: Predicting Pharmacokinetic and Toxicity Properties

A potent and selective compound is of little therapeutic value if it possesses poor pharmacokinetic properties or is toxic. The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore a critical component of the drug discovery process.[5][7] A variety of in silico tools and models are available for this purpose.[5][7]

ADMET PropertyPredicted ValueImplication
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability
Caco-2 PermeabilityHighGood intestinal permeability
Distribution
Blood-Brain Barrier PenetrationLowReduced risk of CNS side effects
Plasma Protein BindingHighMay affect free drug concentration
Metabolism
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
CYP3A4 InhibitionNon-inhibitorLower risk of drug-drug interactions
Excretion
Renal Organic Cation TransporterSubstratePotential for renal clearance
Toxicity
hERG InhibitionLow riskReduced risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

Table 3: Predicted ADMET Profile of this compound.

Homology Modeling: A Necessary Detour When Crystal Structures Are Unavailable

In many instances, an experimental structure of the target protein may not be available. In such cases, homology modeling can be employed to build a 3D model of the target protein based on the experimentally determined structure of a homologous protein (the "template").[6]

homology_modeling start Target Protein Sequence template_search Template Search (BLAST, HHblits) start->template_search alignment Sequence Alignment (Target-Template) template_search->alignment model_building Model Building (Loop Modeling, Side-Chain Placement) alignment->model_building refinement Model Refinement (Energy Minimization) model_building->refinement validation Model Validation (Ramachandran Plot, etc.) refinement->validation final_model Final 3D Model validation->final_model

Figure 3: The sequential workflow of homology modeling.

Experimental Protocol: Homology Modeling

  • Template Selection: The amino acid sequence of the target protein is used to search the PDB for suitable templates with high sequence identity and resolution.

  • Sequence Alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for the accuracy of the final model.

  • Model Building: A 3D model of the target is built by copying the coordinates of the aligned residues from the template. Loops and side chains of non-conserved residues are modeled using specialized algorithms.

  • Model Refinement and Validation: The generated model is energy minimized to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK and Ramachandran plots to ensure that it has a realistic geometry.

Conclusion and Future Directions

This technical guide has delineated a comprehensive in silico workflow for the characterization of this compound, using CDK2 as a hypothetical target. The methodologies described herein, from initial compound profiling and molecular docking to molecular dynamics simulations and ADMET prediction, represent a robust and rational approach to modern, computationally-driven drug discovery. The insights gleaned from such studies are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline and reducing the attrition rates of drug candidates.

The logical progression of this in silico cascade provides a strong foundation for generating testable hypotheses. The next steps in a real-world scenario would involve the chemical synthesis of this compound and its subsequent in vitro biological evaluation to validate the computational predictions. This iterative cycle of computational modeling and experimental validation is the cornerstone of successful drug discovery campaigns.

References

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link][5][7]

  • Wikipedia contributors. (2024, November 26). Homology modeling. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link][6]

  • Bitesize Bio. (n.d.). The 8 Basic Steps of Homology Modeling To Boost Your Science. [Link]

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  • ResearchGate. (n.d.). Overview of typical CADD workflow. [Link][4]

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The Multifaceted Chemistry of 2-Benzoylpyridine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Benzoylpyridine and its derivatives represent a versatile class of compounds with significant and expanding applications across medicinal chemistry, coordination chemistry, and catalysis. This technical guide provides an in-depth review of the core aspects of 2-benzoylpyridine chemistry, designed for researchers, scientists, and drug development professionals. We will explore the synthetic methodologies for accessing this scaffold, delve into its rich coordination chemistry, summarize the extensive and promising biological activities of its derivatives, and highlight its emerging role in catalysis. This guide aims to be a comprehensive resource, fostering a deeper understanding and inspiring further innovation in the field.

Introduction: The Emerging Importance of the 2-Benzoylpyridine Scaffold

2-Benzoylpyridine, a seemingly simple aromatic ketone, is a molecule of significant interest due to the unique interplay between its pyridine and benzoyl moieties. This arrangement provides multiple coordination sites, making it a valuable building block for a diverse array of more complex structures with tunable electronic and steric properties.[1] Its derivatives have garnered considerable attention for their potent cytotoxic activities against various cancer cell lines and their potential as anti-inflammatory, antibacterial, and antifungal agents.[1] This guide will provide a holistic overview of the current state of 2-benzoylpyridine research, offering both foundational knowledge and insights into the latest advancements.

Synthetic Strategies for 2-Benzoylpyridine and Its Derivatives

The accessibility of the 2-benzoylpyridine core is crucial for its widespread application. Several synthetic routes have been developed, ranging from classical methods to more modern, efficient, and environmentally friendly approaches.

Established Synthetic Routes

Traditional methods for the synthesis of 2-benzoylpyridine often involve Grignard reactions or oxidation of precursor molecules. For instance, the reaction of phenylmagnesium bromide with 2-cyanopyridine has been a long-standing method to produce 2-benzoylpyridine. Another common approach is the oxidation of phenyl(pyridin-2-yl)methanol. A patent describes a one-step oxidation process using dry air or oxygen as the oxidant and an ionic hydride as a catalyst, achieving a yield of up to 95% under mild conditions.[2]

Modern and Greener Synthetic Methodologies

In recent years, there has been a push towards more sustainable and efficient synthetic protocols.

2.2.1. Direct Acylation of Pyridines

A notable advancement is the direct 2-acylation of pyridines. One such "green chemistry" approach utilizes potassium persulfate (K₂S₂O₈) in water at 120°C. This method avoids the use of hazardous reagents and simplifies the workup procedure.[3]

Experimental Protocol: Direct 2-Acylation of Pyridine [3]

  • To a 10 mL microwave vial, add the pyridine derivative (1 mmol), the alcohol derivative (2 mmol), and potassium persulfate (2 mmol, 540 mg).

  • Add 2 mL of water to the vial.

  • Seal the vial and immerse it in a preheated oil bath at 120°C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with 3 mL of water.

  • Extract the aqueous phase with dichloromethane (2 x 5 mL).

  • Dry the combined organic extracts over sodium sulfate and filter.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography (n-hexane/EtOAc, 4/1) to obtain the desired 2-benzoylpyridine derivative.

2.2.2. Modular Synthesis via Reductive Arylation

A modular and efficient approach involves a catalyst-free reductive arylation under photochemical conditions, followed by a telescoped oxidation.[4] This method offers high efficiency and reproducibility, making it suitable for continuous flow processes.[4]

Experimental Workflow: Modular Synthesis of Benzoylpyridines [4]

cluster_0 Photochemical Reductive Arylation cluster_1 Telescoped Oxidation A Aryl Aldehyde + Cyanopyridine B Photochemical Reactor (Blue LEDs) A->B Reaction Mixture C Secondary Alcohol Product B->C Irradiation E Second Reactor Coil C->E Combined Stream D Potassium Permanganate (KMnO4) Solution D->E F 2-Benzoylpyridine Product E->F Oxidation

Caption: A two-step continuous flow synthesis of 2-benzoylpyridines.

The Rich Coordination Chemistry of 2-Benzoylpyridine Compounds

The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group in 2-benzoylpyridine make it an excellent bidentate ligand, capable of forming stable complexes with a wide range of metal ions.[5] The derivatization of the carbonyl group, for example, into thiosemicarbazones or hydrazones, can introduce additional donor atoms, leading to tridentate or even polydentate ligands with enhanced coordination capabilities.

Coordination Modes and Complex Geometry

2-Benzoylpyridine typically coordinates to a metal center in a bidentate fashion, forming a five-membered chelate ring. The resulting metal complexes can adopt various geometries depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. Common geometries include octahedral, square planar, and square pyramidal.[5] For instance, manganese(II) coordination with 2-benzoylpyridine-based thiocarbohydrazone derivatives has been shown to yield mononuclear complexes with a square pyramidal geometry.[5]

Derivatives such as 2-benzoylpyridine-based hydrazones can act as tridentate NNO donors, coordinating through the pyridyl nitrogen, azomethine nitrogen, and the amido/iminolate oxygen.[6] This versatility in coordination allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Diagram: Coordination of a 2-Benzoylpyridine-Derived Hydrazone

M Metal Ion (M) N_py N (pyridine) M->N_py N_azo N (azomethine) M->N_azo O_im O (iminolate) M->O_im

Caption: Tridentate NNO coordination of a 2-benzoylpyridine hydrazone derivative.

A Survey of Metal Complexes

A wide variety of transition metal complexes of 2-benzoylpyridine and its derivatives have been synthesized and characterized. These include complexes of:

  • Copper(II): Often exhibiting octahedral geometry and showing enhanced antimicrobial activity upon complexation.[6]

  • Rhodium(III): Forming complexes with varying coordination modes, including unidentate coordination through either the oxygen or nitrogen atom.[7]

  • Iron(II)/(III): Thiosemicarbazone complexes of iron(II) can undergo oxidation to iron(III), a process that may be relevant to their biological activity.

  • Nickel(II): Can form square planar complexes.[5]

  • Zinc(II): Complexes with 2-benzoylpyridine benzoylhydrazone have been synthesized and characterized.[8]

  • Gallium(III): Hydrazone and thiosemicarbazone complexes have shown high cytotoxicity towards glioma cells.

  • Vanadium(IV)/(V): Hydrazone complexes have been explored for their catalytic applications in oxidation reactions.

Biological Activities: A Hub for Drug Discovery

The most significant and well-explored area of 2-benzoylpyridine chemistry is its application in medicinal chemistry and drug development. A vast number of derivatives have been synthesized and evaluated for their biological activities, with many showing promising results.

Anticancer and Antiproliferative Activity

A major focus of research has been the development of 2-benzoylpyridine derivatives as anticancer agents.

4.1.1. Thiosemicarbazones as Iron Chelators

Thiosemicarbazone derivatives of 2-benzoylpyridine have demonstrated potent antitumor activity. Their mechanism of action is often attributed to their ability to chelate iron, disrupting iron metabolism within cancer cells and leading to cell death.[5] Dimeric thiosemicarbazones, where two 2-benzoylpyridine thiosemicarbazone units are linked together, have shown greater anti-proliferative activity than the clinically used iron chelator desferrioxamine.

4.1.2. Tubulin Polymerization Inhibitors

A novel series of 6-aryl-2-benzoyl-pyridines have been identified as potent tubulin polymerization inhibitors. One compound, in particular, exhibited an average IC₅₀ of approximately 1.8 nM against a panel of cancer cell lines. This compound was shown to bind to the colchicine site of tubulin, inhibit tubulin polymerization, suppress tumor growth, disrupt tumor angiogenesis, and induce tumor cell apoptosis in vivo.

4.1.3. Gallium(III) Complexes

Gallium(III) complexes of 2-acetylpyridine- and 2-benzoylpyridine-derived hydrazones are highly cytotoxic to glioma cells.

Antimicrobial and Anti-inflammatory Properties

Beyond their anticancer potential, 2-benzoylpyridine derivatives have also been investigated for other therapeutic applications.

4.2.1. Antibacterial and Antifungal Activity

Hydrazone derivatives of 2-benzoylpyridine and their copper(II) complexes have been evaluated for their antibacterial and antifungal properties.[6] While the free hydrazones showed poor antibacterial effects, their activity was significantly enhanced upon coordination with copper(II).[6] Conversely, the antifungal activity of 2-benzoylpyridine thiosemicarbazones against Candida albicans was found to decrease upon coordination to metal ions.

4.2.2. Anti-inflammatory Potential

Some 2-benzoylpyridine derivatives have been explored for their potential anti-inflammatory qualities.[1]

Derivative Class Primary Biological Activity Proposed Mechanism of Action Key Findings
ThiosemicarbazonesAnticancerIron ChelationDimeric forms show high efficacy.
6-Aryl-2-benzoyl-pyridinesAnticancerTubulin Polymerization InhibitionPotent activity against various cancer cell lines.
Hydrazones (and Cu(II) complexes)Antibacterial, AntifungalNot fully elucidatedEnhanced antibacterial activity upon complexation.[6]
Hydrazones (and Ga(III) complexes)AnticancerNot fully elucidatedHigh cytotoxicity against glioma cells.

Catalytic Applications: An Emerging Frontier

While the biological activity of 2-benzoylpyridine compounds has been the primary research focus, their application in catalysis is a growing and promising area. The ability of the 2-benzoylpyridine scaffold to form stable metal complexes makes it an attractive platform for the development of novel catalysts.

Oxidation Catalysis

Oxidovanadium(IV) and dioxidovanadium(V) complexes of 2-benzoylpyridine hydrazones have been successfully employed as catalysts for the oxidation of isoeugenol using aqueous hydrogen peroxide as the oxidant. Polymer-supported versions of these catalysts demonstrated higher conversions and offered the advantage of recyclability.

Reduction Catalysis

Transition metal complexes of a pentadentate ligand incorporating a pyridine moiety, which is related to the 2-benzoylpyridine structure, have been investigated for electro- and photo-catalytic proton reduction. These studies highlight the potential for designing 2-benzoylpyridine-based catalysts for important reduction reactions.

Cross-Coupling Reactions

While not a direct catalytic application of a 2-benzoylpyridine complex, a palladium-catalyzed cross-coupling of 2-benzoylpyridine N-oxides with aryl bromides has been reported. This reaction proceeds via the cleavage of the C(sp²)-C(O) bond, demonstrating the reactivity of the 2-benzoylpyridine core and its potential for use in novel transformations.

Other Catalytic Reactions

Zinc(II) complexes of 2-benzoylpyridine-derived hydrazones have been successfully used as catalysts in the ketone-amine-alkyne (KA²) coupling reaction to produce tetrasubstituted propargylamines.

Future Perspectives and Conclusion

The 2-benzoylpyridine scaffold has proven to be a remarkably versatile platform for the development of compounds with significant biological activity and emerging catalytic applications. The ease of synthesis and the tunability of its electronic and steric properties through derivatization and metal coordination offer vast opportunities for future research.

For drug development professionals, the potent anticancer activities of thiosemicarbazone and 6-aryl-substituted derivatives warrant further investigation and optimization. The exploration of their detailed mechanisms of action and in vivo efficacy will be crucial for their translation into clinical candidates.

For researchers in catalysis, the surface of what is possible with 2-benzoylpyridine-based catalysts has only been scratched. The development of new complexes and their application in a broader range of organic transformations, including asymmetric catalysis, is a fertile ground for discovery.

References

  • Synthesis and Biological Evaluation of 2-benzoylpyridine Thiosemicarbazones in a Dimeric System: Structure-Activity Relationship Studies on Their Anti-Proliferative and Iron Chel
  • Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. (2025).
  • Kianmehr, E., Pakbaznia, A., Faghih, N., & Foroumadi, A. (2017). A green and regioselective 2-acylation of pyridines with alcohols. Tetrahedron, 73(11), 1407-1412.
  • 2-Benzoylpyridine | 91-02-1. Smolecule. (2023, August 15).
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  • Technical Spotlight: The Chemistry of 2-Benzoylpyridine in Synthesis. (2026, January 8).
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  • Synthesis method of 2-benzoylpyridine.
  • Catalytic proton reduction with transition metal complexes of the redox-active ligand bpy2PYMe. Chemical Science.
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  • Chen, H., Deng, S., Wang, Y., Albadari, N., Kumar, G., Ma, D., ... & Li, W. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827–846.

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An In-Depth Technical Guide to the Predicted Targets of 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline.[1][2] This guide provides a comprehensive, technically-focused framework for the elucidation of potential biological targets for the novel small molecule, 6-Methoxy-2-(4-propylbenzoyl)pyridine. While this specific molecule is not extensively characterized in public literature, its constituent chemical moieties—a methoxypyridine ring linked to a propyl-substituted benzoyl group—suggest a range of potential biological activities, drawing parallels to other benzoylpyridine and pyridine derivatives known for their anticancer, anti-inflammatory, and psychotropic properties.[3][4] This document outlines a multi-pronged strategy, commencing with robust in silico predictive modeling to generate initial hypotheses, followed by rigorous experimental validation protocols designed to confirm and characterize these putative interactions. The methodologies described herein are grounded in established scientific principles and are designed to provide a self-validating workflow for researchers.

Introduction: The Scientific Imperative for Target Deconvolution

Phenotypic screening has re-emerged as a powerful engine for drug discovery, enabling the identification of compounds that elicit a desired physiological response.[5] However, the therapeutic potential of a hit compound cannot be fully realized without a thorough understanding of its mechanism of action, which begins with identifying its direct molecular target(s).[6] Knowledge of the specific protein or nucleic acid target is paramount for several reasons: it facilitates rational drug design and optimization, helps in the interpretation of toxicological data, and can aid in patient stratification.[5]

The subject of this guide, this compound (PubChem CID: 49762227), is a pyridine derivative.[7] Pyridine and its derivatives are recognized as crucial scaffolds in medicinal chemistry due to their ability to bind to a wide array of biological targets.[4] This guide will therefore proceed by treating this compound as an orphan bioactive compound, for which we will construct a systematic approach to target identification and validation.

Part I: In Silico Target Prediction – A Hypothesis-Generating Engine

Computational, or in silico, methods provide a cost-effective and high-throughput means of generating initial hypotheses about a compound's biological targets.[1][8][9] These approaches leverage vast databases of known ligand-target interactions to predict new ones based on structural or chemical similarities.

Rationale for a Multi-Modal Computational Approach

No single in silico method is foolproof. Therefore, a consensus approach, integrating ligand-based and structure-based techniques, is advocated to increase the confidence in predicted targets. This multi-modal strategy helps to mitigate the inherent biases of any individual algorithm.

Ligand-Based Target Prediction

This methodology is founded on the principle that structurally similar molecules are likely to have similar biological activities.[1]

  • 2.2.1 Chemical Similarity Searching: The 2D structure of this compound will be used as a query to search against chemogenomic databases like ChEMBL. Algorithms will calculate the Tanimoto similarity between the query compound and annotated molecules in the database. Targets associated with the most similar counterparts will be flagged as potential targets.[1]

  • 2.2.2 Pharmacophore Modeling: This technique identifies the essential steric and electronic features of a molecule necessary for its biological activity. A pharmacophore model can be generated from the query compound and used to screen 3D databases of known active compounds to identify molecules that share the same pharmacophoric features, and by extension, their targets.

Structure-Based Target Prediction (Reverse Docking)

Reverse docking flips the conventional virtual screening paradigm: instead of docking a library of compounds to a single target, we dock a single ligand (our query compound) against a large library of protein structures.[9][10][11]

  • 2.3.1 Protocol for Reverse Docking:

    • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

    • Target Library Preparation: A library of 3D protein structures is compiled. This can be a comprehensive library like the Protein Data Bank (PDB) or a more focused library of, for instance, all human kinases or G-protein coupled receptors (GPCRs).

    • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to predict the binding pose and affinity of the ligand to each protein in the library.[12]

    • Scoring and Ranking: The results are ranked based on the predicted binding energy. Proteins with the most favorable binding energies are considered high-priority potential targets.

Visualization of the In Silico Workflow

InSilico_Workflow cluster_ligand Ligand-Based Prediction cluster_analysis Analysis & Hypothesis Generation Query This compound SimSearch Chemical Similarity Searching (e.g., ChEMBL) Query->SimSearch PharmModel Pharmacophore Modeling Query->PharmModel RevDock Reverse Docking Consensus Consensus Scoring & Ranking SimSearch->Consensus PharmModel->Consensus RevDock->Consensus ProtLib Protein Structure Library (e.g., PDB) ProtLib->RevDock Hypothesis Prioritized List of Putative Targets Consensus->Hypothesis

Caption: Workflow for in-silico prediction of biological targets.

Part II: Experimental Validation – From Hypothesis to Confirmation

In silico predictions are hypotheses that require experimental verification.[8][13] A tiered approach to validation is recommended, starting with direct binding assays and progressing to cell-based and functional assays to confirm target engagement and physiological relevance.

Direct Binding Assays: Affinity Chromatography-Mass Spectrometry

Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful, unbiased method for identifying proteins that physically interact with a small molecule.[5][14]

  • 3.1.1 Rationale: This technique involves immobilizing the query compound on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[14] Bound proteins are then eluted and identified by mass spectrometry.

  • 3.1.2 Detailed Protocol for AC-MS:

    • Synthesis of Affinity Probe: Synthesize an analog of this compound that incorporates a linker arm suitable for covalent attachment to a chromatography resin (e.g., NHS-activated sepharose beads). A control resin, without the immobilized compound, must also be prepared.

    • Preparation of Cell Lysate: Culture a relevant cell line (e.g., a human cancer cell line if anticancer activity is hypothesized) and prepare a native (non-denatured) total cell lysate.

    • Affinity Chromatography: Incubate the cell lysate with both the affinity resin and the control resin in parallel.

    • Washing: Wash the resins extensively to remove non-specific binders.

    • Elution: Elute the specifically bound proteins. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competitive elution with an excess of the free compound.

    • Protein Identification by LC-MS/MS: The eluted proteins are digested into peptides, separated by liquid chromatography, and identified by tandem mass spectrometry.

    • Data Analysis: Proteins identified from the affinity resin but absent or significantly less abundant in the control eluate are considered specific binding partners.

Target Engagement and Functional Assays

Once a direct binding partner is identified, the next crucial step is to confirm that the interaction modulates the protein's function in a cellular context.[15][16] Cell-based assays are indispensable for this phase of validation.[17][18][19][20]

  • 3.2.1 Rationale: These assays measure the physiological consequences of the compound binding to its target within a living cell. This provides a more biologically relevant picture than purified protein assays alone.[20]

  • 3.2.2 Example Experimental Workflow (Assuming a Kinase Target):

    • Target Engagement Assay: A cellular thermal shift assay (CETSA) can be performed to confirm that the compound binds to and stabilizes the target protein in intact cells.

    • Kinase Activity Assay: If the identified target is a kinase, a cell-based assay measuring the phosphorylation of a known downstream substrate can be employed. A decrease in substrate phosphorylation upon treatment with this compound would indicate target inhibition.

    • Phenotypic Assays: Assays measuring cellular phenotypes known to be regulated by the target kinase, such as cell proliferation, apoptosis, or migration, should be conducted.[19] A correlation between the compound's effect on the phenotype and its inhibition of the target kinase provides strong evidence for the mechanism of action.

Visualization of the Experimental Validation Workflow

Experimental_Workflow cluster_direct Direct Binding Confirmation cluster_functional Functional Validation cluster_conclusion Conclusion Hypothesis Putative Targets (from in-silico) ACMS Affinity Chromatography- Mass Spectrometry (AC-MS) Hypothesis->ACMS BindingPartners Identified Binding Partners ACMS->BindingPartners TargetEngage Target Engagement (e.g., CETSA) BindingPartners->TargetEngage FuncAssay Functional Assays (e.g., Kinase Activity) TargetEngage->FuncAssay PhenoAssay Phenotypic Assays (e.g., Proliferation) FuncAssay->PhenoAssay ValidatedTarget Validated Target & Mechanism of Action PhenoAssay->ValidatedTarget

Caption: Workflow for experimental validation of predicted targets.

Synthesizing Predicted Targets and Pathways

Based on the known activities of structurally related compounds, several protein families emerge as high-probability targets for this compound.

Potential Target Class Rationale / Associated Activities of Analogs Representative Proteins
Protein Kinases Many pyridine derivatives are kinase inhibitors with anti-proliferative activity.[21][22]EGFR, VEGFR-2, PIM-1
G-Protein Coupled Receptors (GPCRs) Benzoylpiperidine fragments (related to benzoylpyridine) are known to target serotonergic and dopaminergic receptors.[23]5-HT Receptors, Dopamine Receptors
Tubulin Certain N-arylpyridin-2-amines inhibit tubulin polymerization, leading to cytotoxic effects in cancer cells.[24]α/β-Tubulin
Prostaglandin E Receptor 4 (EP4) Pyridine-2-carbonyl derivatives have been identified as EP4 antagonists with anti-inflammatory effects.[25]EP4 Receptor
Example Signaling Pathway: The EGFR Kinase Cascade

Should EGFR be identified as a primary target, this compound would be predicted to inhibit its downstream signaling, impacting cell survival and proliferation.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 6-Methoxy-2- (4-propylbenzoyl)pyridine Inhibitor->Inhibitor_point

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This guide has outlined a rigorous, multi-faceted strategy for the identification and validation of biological targets for this compound. By integrating predictive in silico techniques with robust experimental validation methods, researchers can efficiently move from a compound of interest to a well-characterized lead with a known mechanism of action. This systematic approach not only enhances the probability of success in drug development but also builds a solid foundation of scientific understanding for future optimization and clinical translation.

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The Advent and Ascendance of Methoxy-Substituted Pyridines: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxy-substituted pyridine core is a privileged scaffold in modern chemistry, underpinning a vast array of pharmaceuticals, agrochemicals, and functional materials. This in-depth technical guide navigates the historical landscape of its discovery, delves into the evolution of its synthesis, and explores its contemporary significance in drug development. By examining the foundational principles of pyridine chemistry and the strategic introduction of the methoxy group, we illuminate the causal relationships between molecular structure, reactivity, and biological function that have established this heterocyclic motif as a cornerstone of medicinal chemistry.

Genesis: From Pyridine's Discovery to the Dawn of Functionalization

The story of methoxy-substituted pyridines is intrinsically linked to the broader history of pyridine itself. First isolated from bone oil in the mid-19th century, the structure of this fundamental heterocycle remained a puzzle for several decades. The seminal work of Arthur Rudolf Hantzsch in 1882 provided the first rational synthesis of a pyridine ring, a multicomponent reaction that remains a cornerstone of heterocyclic chemistry.[1][2] This breakthrough laid the groundwork for the systematic exploration of pyridine derivatives.

Early forays into the functionalization of the pyridine ring were largely focused on electrophilic substitution, which, due to the electron-deficient nature of the ring, proved to be challenging and often required harsh conditions. A paradigm shift occurred with the discovery of nucleophilic aromatic substitution (SNAr) on the pyridine ring. The inherent electron-withdrawing effect of the nitrogen atom renders the α (2- and 6-) and γ (4-) positions susceptible to nucleophilic attack. This reactivity profile became the gateway to a diverse range of substituted pyridines.

While the precise first synthesis of a methoxy-substituted pyridine is not prominently documented as a singular breakthrough, its emergence can be traced to the logical progression of applying nucleophilic substitution reactions to readily available halopyridines. The reaction of a halopyridine, such as 2-chloropyridine, with a methoxide source represents a classic and efficient method for introducing the methoxy group onto the pyridine ring.[3][4]

The Synthetic Arsenal: From Classical Reactions to Modern Innovations

The synthesis of methoxy-substituted pyridines has evolved from classical, often strenuous, methods to highly efficient and regioselective modern techniques. Understanding this evolution is crucial for the contemporary chemist seeking to design and execute efficient synthetic routes.

Foundational Pillars: Hantzsch and Chichibabin Reactions

While not directly yielding methoxy-substituted pyridines in their original forms, the Hantzsch and Chichibabin reactions are fundamental to the broader field of pyridine synthesis and provided the chemical knowledge base for subsequent functionalization.

The Hantzsch Pyridine Synthesis , discovered in 1882, is a one-pot condensation reaction of an aldehyde, a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][5][6] The versatility of this method allows for the incorporation of various substituents, and while not a direct route to methoxypyridines, the resulting pyridine core can be further modified.

The Chichibabin Reaction , first reported by Aleksei Chichibabin in 1914, revolutionized pyridine chemistry by demonstrating the direct amination of the pyridine ring using sodium amide.[7][8][9] This reaction underscored the feasibility of nucleophilic substitution on the electron-deficient pyridine ring, paving the way for the use of other nucleophiles, including alkoxides.

The Workhorse of Methoxypyridine Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and versatile method for the synthesis of methoxy-substituted pyridines is the nucleophilic aromatic substitution of a leaving group, typically a halogen, on the pyridine ring with a methoxide source.

The reactivity of halopyridines towards nucleophilic substitution is highly dependent on the position of the halogen. Halogens at the 2- and 4-positions are readily displaced due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[3] Substitution at the 3-position is significantly more difficult as the nitrogen atom cannot participate in resonance stabilization of the intermediate.

General Experimental Protocol for SNAr of 2-Chloropyridine:

  • Reagents and Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine in a suitable anhydrous solvent (e.g., methanol or a polar aprotic solvent like DMF).

  • Methoxide Source: Add a stoichiometric excess of a methoxide source, such as sodium methoxide or potassium methoxide. The methoxide can be generated in situ from sodium metal and anhydrous methanol or used as a commercially available solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2-methoxypyridine.[10]

Parameter Condition Rationale
Solvent Anhydrous Methanol, DMF, or other polar aprotic solventsMethanol can serve as both the solvent and the source of the methoxide nucleophile (in the presence of a strong base). Polar aprotic solvents can accelerate SNAr reactions.
Methoxide Source Sodium Methoxide, Potassium MethoxideStrong nucleophiles that readily displace the halide leaving group.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Stoichiometry Excess methoxideEnsures complete conversion of the starting halopyridine.

Diagram of the SNAr Mechanism for 2-Methoxypyridine Synthesis:

Caption: Mechanism of SNAr for 2-methoxypyridine synthesis.

The Methoxy Group as a Strategic Tool in Drug Design

The incorporation of a methoxy group onto a pyridine ring is not merely a synthetic exercise; it is a strategic decision in drug design that can profoundly influence a molecule's physicochemical and pharmacological properties.

Key Physicochemical Effects of the Methoxy Group:

  • Increased Lipophilicity: The methyl group of the methoxy substituent increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, enabling crucial interactions with biological targets such as enzymes and receptors.

  • Metabolic Handle: The methoxy group can serve as a site for metabolism, typically through O-demethylation by cytochrome P450 enzymes. This can be a desirable feature for prodrug design or a liability leading to rapid clearance.

  • Electronic Effects: The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. Its overall electronic effect on the pyridine ring can modulate the pKa of the pyridine nitrogen and the reactivity of other positions on the ring.

Methoxy-Substituted Pyridines in Modern Medicine: Case Studies

The strategic utility of the methoxy-substituted pyridine scaffold is exemplified by its presence in numerous blockbuster drugs.

Proton Pump Inhibitors: Omeprazole and Esomeprazole

The synthesis of the anti-ulcer drugs omeprazole and its (S)-enantiomer, esomeprazole, prominently features a methoxy-substituted pyridine moiety. The key synthetic step involves the coupling of a substituted 2-(chloromethyl)pyridine with a mercaptobenzimidazole derivative.[11][12][13]

Synthetic Workflow for Omeprazole:

Omeprazole_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Pyridine 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Sulfide Sulfide Intermediate (Pyrmetazole) Pyridine->Sulfide Nucleophilic Substitution (NaOH, Ethanol/Water) Benzimidazole 5-Methoxy-2-mercaptobenzimidazole Benzimidazole->Sulfide Omeprazole Omeprazole Sulfide->Omeprazole Oxidation (m-CPBA, Dichloromethane)

Caption: Synthetic workflow for the proton pump inhibitor omeprazole.

The methoxy groups on both the pyridine and benzimidazole rings are crucial for the drug's mechanism of action, which involves accumulation in the acidic environment of the stomach's parietal cells and subsequent conversion to the active sulfonamide form that inhibits the H+/K+-ATPase proton pump.

P2Y12 Receptor Antagonists in Antiplatelet Therapy

The methoxy-substituted pyridine scaffold has also been explored in the development of antagonists for the P2Y12 receptor, a key target for antiplatelet drugs used to prevent thrombosis.[14][15][16] While the thienopyridine class of drugs (e.g., clopidogrel) has been highly successful, the search for reversible inhibitors with improved pharmacokinetic profiles has led to the investigation of novel scaffolds, including those containing methoxypyridine moieties.

Future Directions and Conclusion

The journey of methoxy-substituted pyridines, from their conceptual origins in the early days of heterocyclic chemistry to their current status as indispensable components of modern pharmaceuticals, is a testament to the power of fundamental synthetic methodology and the strategic application of physical organic principles in drug design.

Future research in this area will likely focus on the development of more sustainable and efficient synthetic methods, including C-H activation and flow chemistry approaches, to access novel and complex methoxy-substituted pyridine derivatives. Furthermore, the continued exploration of this privileged scaffold in diverse therapeutic areas is expected to yield new generations of medicines with improved efficacy and safety profiles.

References

  • Hantzsch, A. R. (1882). Über die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
  • Chichibabin, A. E., & Zeide, O. A. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-1236.
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  • Aleksei Chichibabin. (n.d.). In Grokipedia. Retrieved January 19, 2026, from [Link][18]

  • Chichibabin reaction. (n.d.). In Grokipedia. Retrieved January 19, 2026, from [Link][8]

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  • Chichibabin, Alexei Yevgenievich. (n.d.). In Encyclopedia.com. Retrieved January 19, 2026, from [Link][9]

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  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (2007). PubMed Central. Retrieved January 19, 2026, from [Link][22]

  • Learning from the Hantzsch synthesis. (2000). American Society for Biochemistry and Molecular Biology. Retrieved January 19, 2026, from [Link][6]

  • Arthur Rudolf Hantzsch. (n.d.). In Britannica. Retrieved January 19, 2026, from [Link][2]

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  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (2020). PubMed Central. Retrieved January 19, 2026, from [Link][27]

  • Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. (2016). PubMed. Retrieved January 19, 2026, from [Link][14]

  • Preparation of 2-chloropyridine. (1998). Google Patents. Retrieved January 19, 2026, from [28]

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  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. Retrieved January 19, 2026, from [Link][3]

  • Discovery of P2Y2 Receptor Antagonist Scaffolds through Virtual High-Throughput Screening. (2019). ResearchGate. Retrieved January 19, 2026, from [Link][30]

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  • nucleophilic aromatic substitutions. (2019). YouTube. Retrieved January 19, 2026, from [Link][4]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. Retrieved January 19, 2026, from [Link][32]

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Methodological & Application

6-Methoxy-2-(4-propylbenzoyl)pyridine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 6-Methoxy-2-(4-propylbenzoyl)pyridine

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a substituted benzoylpyridine derivative. The primary synthetic strategy detailed herein employs a Grignard reaction, a robust and well-established method for carbon-carbon bond formation. The protocol involves the preparation of a 4-propylphenylmagnesium bromide Grignard reagent, followed by its nucleophilic addition to 6-methoxy-2-cyanopyridine. Subsequent acidic hydrolysis of the resulting imine intermediate yields the target ketone. This guide offers a detailed, step-by-step experimental protocol, discusses the underlying reaction mechanisms, outlines critical safety precautions, and provides methods for purification and characterization of the final product. It is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction and Strategic Overview

Substituted pyridine scaffolds are prevalent in medicinal chemistry and materials science due to their unique electronic properties and ability to participate in hydrogen bonding. The benzoylpyridine moiety, in particular, serves as a key structural motif in various biologically active compounds. This document details a reliable laboratory-scale synthesis of this compound.

The chosen synthetic approach is a two-step process centered around a Grignard reaction. This strategy is favored for its high efficiency and the commercial availability of the requisite starting materials. The key disconnection in our retrosynthetic analysis is the carbon-carbon bond between the pyridine ring and the carbonyl group. This leads back to two primary synthons: a nucleophilic 4-propylphenyl group (realized as a Grignard reagent) and an electrophilic 6-methoxypyridine derivative (realized as 6-methoxy-2-cyanopyridine).

Retrosynthetic Analysis

The logical disconnection of the target molecule is illustrated below. The ketone functionality is formed from the hydrolysis of an imine, which itself results from the addition of an organometallic nucleophile to a nitrile electrophile.

G TM This compound (Target Molecule) FGI Functional Group Interconversion (Ketone <- Imine Hydrolysis) TM->FGI Imine Intermediate Imine FGI->Imine C_C C-C Disconnection (Grignard Addition) Nitrile 6-Methoxy-2-cyanopyridine (Electrophile) C_C->Nitrile Grignard_Synthon 4-Propylphenyl Anion (Nucleophile) C_C->Grignard_Synthon Imine->C_C Grignard_Reagent 4-Propylphenylmagnesium Bromide Grignard_Synthon->Grignard_Reagent Propylbenzene 4-Bromopropylbenzene Grignard_Reagent->Propylbenzene

Caption: Retrosynthetic analysis of the target molecule.

Overall Synthetic Workflow

The forward synthesis involves two main experimental stages: the formation of the Grignard reagent and its subsequent reaction with the pyridine-based nitrile, followed by purification.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction & Hydrolysis cluster_2 Step 3: Purification A 4-Bromopropylbenzene C 4-Propylphenylmagnesium Bromide (in THF) A->C B Magnesium Turnings B->C Anhydrous THF Iodine (catalyst) E Imine-Magnesium Complex (Intermediate) C->E 1. Anhydrous THF 2. Add'n at 0°C D 6-Methoxy-2-cyanopyridine D->E F Crude Product E->F Aqueous Acid Workup (e.g., 1M HCl) G Purified Product: This compound F->G Silica Gel Chromatography

Caption: Overall synthetic workflow diagram.

Detailed Experimental Protocols

Materials and Equipment
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMolar Eq.
Magnesium TurningsMg24.31>99%0.29 g1.2
IodineI₂253.81>99.8%1 crystalCatalytic
4-BromopropylbenzeneC₉H₁₁Br199.0998%2.00 g1.0
6-Methoxy-2-cyanopyridineC₇H₆N₂O134.1497%1.35 g1.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11>99.9%, DriSolv~50 mL-
Hydrochloric AcidHCl36.461 M (aq)~20 mL-
Saturated Sodium BicarbonateNaHCO₃84.01Saturated (aq)~20 mL-
BrineNaCl58.44Saturated (aq)~20 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04GranularAs needed-
Ethyl Acetate (for chromatography)C₄H₈O₂88.11ACS GradeAs needed-
Hexanes (for chromatography)C₆H₁₄86.18ACS GradeAs needed-

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser and pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon gas inlet

  • Syringes and needles

  • Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Column chromatography setup

Step 1: Preparation of 4-propylphenylmagnesium bromide

Rationale: The formation of a Grignard reagent is highly sensitive to moisture and oxygen.[1][2][3] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere to prevent quenching of the highly basic organometallic species.[4] A small crystal of iodine is often used to activate the magnesium surface by etching away the passivating magnesium oxide layer.[1][2]

Protocol:

  • Assemble a 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry all glassware under vacuum or oven-dry at 120°C overnight and assemble while hot, allowing it to cool under a stream of dry nitrogen.

  • Place the magnesium turnings (0.29 g, 12.0 mmol) into the flask.

  • Add a single small crystal of iodine. The flask may be gently warmed to sublime the iodine, distributing it over the magnesium surface.

  • In a separate dry vial, prepare a solution of 4-bromopropylbenzene (2.00 g, 10.0 mmol) in 15 mL of anhydrous THF.

  • Add approximately 2-3 mL of the 4-bromopropylbenzene solution to the magnesium turnings via syringe.

  • Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm. If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium turnings with a dry glass rod.

  • Once the reaction has initiated, add the remaining 4-bromopropylbenzene solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting solution of 4-propylphenylmagnesium bromide is used directly in the next step.

Step 2: Synthesis of this compound

Rationale: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in 6-methoxy-2-cyanopyridine. This forms a magnesium salt of an imine. The reaction is typically performed at 0°C to control the exothermicity. An acidic workup is required to protonate and subsequently hydrolyze the imine to the desired ketone.[5]

Protocol:

  • In a separate dry flask under a nitrogen atmosphere, dissolve 6-methoxy-2-cyanopyridine (1.35 g, 10.0 mmol) in 20 mL of anhydrous THF.

  • Cool this solution to 0°C using an ice-water bath.

  • Slowly add the freshly prepared Grignard solution from Step 1 to the nitrile solution via cannula or syringe over 20-30 minutes. Maintain the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench it by the slow, dropwise addition of 20 mL of 1 M HCl (aq). This step is exothermic and may produce gas.

  • Continue stirring for 30 minutes to ensure complete hydrolysis of the imine intermediate.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 3: Purification

Rationale: The crude product will likely contain unreacted starting materials and byproducts such as biphenyl, which can form from the coupling of the Grignard reagent with unreacted aryl bromide.[6] Silica gel column chromatography is an effective method for isolating the desired ketone.

Protocol:

  • Prepare a silica gel column using a slurry of silica in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Characterization and Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons on both the pyridine and benzene rings, a singlet for the methoxy group (~3.9-4.1 ppm), and signals for the propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the benzylic CH₂).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals include those for the carbonyl carbon (~190-200 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the three distinct carbons of the propyl chain.

  • MS (Mass Spectrometry): The molecular ion peak corresponding to the mass of the product (C₁₆H₁₇NO₂ = 255.31 g/mol ) should be observed, typically as [M+H]⁺ in ESI-MS.

Reaction Mechanism

The core of the synthesis is the nucleophilic addition of the Grignard reagent to the nitrile. The carbon atom bonded to magnesium is highly nucleophilic and attacks the electrophilic nitrile carbon. The reaction proceeds through an imine intermediate which is hydrolyzed to the ketone during the acidic workup.

G cluster_0 Nucleophilic Addition cluster_1 Hydrolysis Grignard R-MgBr Nitrile Py-C≡N Grignard->Nitrile Attack on C≡N Imine_Salt Py-C(R)=N-MgBr Nitrile->Imine_Salt Protonated_Imine Py-C(R)=NH₂⁺ Imine_Salt->Protonated_Imine H₃O⁺ Water_Attack Addition of H₂O Protonated_Imine->Water_Attack Intermediate Py-C(R)(OH)-NH₂ Water_Attack->Intermediate Ketone Py-C(O)-R Intermediate->Ketone -NH₃

Caption: Mechanism of Grignard addition to a nitrile.

Safety and Handling

CAUTION: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[7]

  • Grignard Reagents: Are highly reactive, flammable, and corrosive. They react violently with water and protic solvents.[8] Ensure all equipment is completely dry.[4] The formation reaction can be exothermic and may become vigorous if the addition of the alkyl halide is too rapid.[7]

  • Anhydrous Ethers (THF): Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing.[1][2] Use freshly opened bottles of anhydrous solvent or solvent passed through a purification system. Never distill ethers to dryness.

  • Acidic Workup: The quenching of the Grignard reaction with acid is highly exothermic. Add the acid slowly and with efficient cooling to control the reaction.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves) must be worn at all times.[7]

References

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  • Organic Syntheses Procedure. (n.d.). o-CHLOROBENZOYL CHLORIDE.
  • The Organic Chemistry Tutor. (2021, May 14). Friedel Crafts acylation; EAS; electrophilic reaction to make C-C to benzene with RCOX & Lewis Acid [Video]. YouTube.
  • RSC Publishing. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
  • ResearchGate. (n.d.). 2‐Methoxy Pyridine.
  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives. KR101652750B1.
  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. WO2007052302A2.
  • ChemicalBook. (n.d.). 4-Methoxypyridine(620-08-6) 1H NMR spectrum.
  • Google Patents. (n.d.). Process for the preparation of 2-cyanopyridines. US6699993B1.

Sources

Application Note: High-Purity Isolation of 6-Methoxy-2-(4-propylbenzoyl)pyridine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxy-2-(4-propylbenzoyl)pyridine is a heterocyclic ketone of significant interest in medicinal chemistry and materials science. As with many functionalized pyridine derivatives, its synthesis can yield a mixture of starting materials, byproducts, and the desired product. Achieving high purity is paramount for accurate downstream applications, including pharmacological screening and materials characterization. This application note provides a detailed, optimized protocol for the purification of this compound using automated flash column chromatography. The methodology emphasizes a systematic approach to solvent system selection, stationary phase considerations, and post-purification analysis to ensure the isolation of a highly purified compound.

The core of this protocol is built upon the principles of adsorption chromatography, where the separation of components in a mixture is achieved based on their differential affinities for a stationary phase and a mobile phase. Due to the basic nature of the pyridine nitrogen, special considerations are necessary to mitigate undesirable interactions with the silica stationary phase, which can lead to peak tailing and poor separation. This guide will address these challenges through strategic mobile phase modification.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

  • Polarity: The molecule possesses both polar (methoxy group, benzoyl carbonyl, pyridine nitrogen) and non-polar (propyl group, aromatic rings) regions, classifying it as a moderately polar compound. This polarity dictates its interaction with the stationary and mobile phases.

  • Solubility: It is generally soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

  • UV Absorbance: The conjugated system of aromatic rings and the benzoyl group results in strong UV absorbance, making it readily detectable by UV-Vis spectroscopy. The pyridine ring itself exhibits absorbance maxima around 254 nm[1]. This property is crucial for monitoring the separation during chromatography and for quantifying the purity of the collected fractions.

Chromatographic Method Development

The successful purification of this compound hinges on the careful selection of the stationary phase, mobile phase, and chromatographic conditions.

Stationary Phase Selection

Standard silica gel (SiO₂) is the most common and cost-effective stationary phase for flash chromatography. However, the acidic nature of residual silanol groups on the silica surface can interact strongly with the basic nitrogen of the pyridine ring, leading to significant peak tailing[2]. To counteract this, the mobile phase can be modified with a small amount of a basic additive, such as triethylamine (TEA), to saturate these acidic sites and improve peak shape[3].

Mobile Phase Optimization: A TLC-Driven Approach

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly scouting and optimizing the mobile phase composition before committing to a larger-scale column separation.

Protocol for TLC Analysis:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) and spot it onto the TLC plate baseline.

  • Elution: Develop the TLC plate in a closed chamber containing a pre-screened solvent system. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Visualization: Visualize the separated spots under UV light (254 nm).

  • Rf Calculation: Calculate the Retention Factor (Rf) for the desired compound. The ideal Rf value for column chromatography is typically between 0.2 and 0.4 to ensure good separation from impurities.

An optimized mobile phase for this separation was determined to be a gradient of ethyl acetate in hexanes with a constant small percentage of triethylamine.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel, 40-63 µmStandard, cost-effective choice for flash chromatography.
Mobile Phase Gradient of Ethyl Acetate in Hexanes with 0.1% TriethylamineBalances polarity for effective elution while the triethylamine minimizes peak tailing by neutralizing acidic silanol sites.
Detection UV at 254 nm and 280 nmThe pyridine and benzoyl chromophores exhibit strong absorbance at these wavelengths, allowing for sensitive detection.

Detailed Purification Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using an automated flash chromatography system.

Sample Preparation
  • Dissolution: Dissolve the crude product in a minimal amount of dichloromethane.

  • Adsorption: Add a small amount of silica gel to the dissolved sample to create a slurry.

  • Solvent Removal: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder. This dry loading technique generally results in better peak resolution compared to liquid injection[3].

Column Chromatography Workflow

The following diagram illustrates the key stages of the automated flash chromatography process.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis SamplePrep Sample Adsorption onto Silica DryLoad Dry Loading of Sample SamplePrep->DryLoad ColumnEquil Column Equilibration (Hexanes + 0.1% TEA) ColumnEquil->DryLoad GradientElution Gradient Elution (0-50% EtOAc in Hexanes + 0.1% TEA) DryLoad->GradientElution FractionCollection Automated Fraction Collection GradientElution->FractionCollection TLC_Analysis TLC Analysis of Fractions FractionCollection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling FinalAnalysis Purity Confirmation (HPLC, NMR) Pooling->FinalAnalysis

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Column Installation and Equilibration:

    • Install a pre-packed silica gel column onto the automated flash chromatography system.

    • Equilibrate the column with the initial mobile phase (100% hexanes with 0.1% triethylamine) until a stable baseline is achieved on the UV detector.

  • Sample Loading:

    • Load the prepared dry sample onto the column.

  • Elution and Fraction Collection:

    • Begin the elution using the parameters outlined in the table below.

    • The system will automatically collect fractions based on the UV signal.

Time (min)% Ethyl Acetate in Hexanes% Triethylamine
0-200.1
2-220 → 50 (Linear Gradient)0.1
22-25500.1
  • Post-Run Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Determine the yield and confirm the purity of the final product using HPLC and NMR spectroscopy.

Purity Assessment

Post-purification analysis is a critical step to validate the success of the chromatographic separation.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. The purified compound should ideally show a single peak. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid to ensure good peak shape) is a suitable starting point for analysis[4][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the purified compound and to detect any remaining impurities.

Troubleshooting

The following diagram outlines a systematic approach to troubleshooting common issues encountered during the purification of pyridine derivatives.

G cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions PeakTailing Peak Tailing Silanol Silanol Interactions PeakTailing->Silanol PoorResolution Poor Resolution Solvent Incorrect Solvent Strength PoorResolution->Solvent Overload Column Overload PoorResolution->Overload LowRecovery Low Recovery LowRecovery->Silanol Degradation On-Column Degradation LowRecovery->Degradation AddTEA Add Triethylamine (TEA) Silanol->AddTEA InertPhase Use Inert Stationary Phase (e.g., Alumina) Silanol->InertPhase OptimizeGradient Optimize Gradient Solvent->OptimizeGradient ReduceLoad Reduce Sample Load Overload->ReduceLoad Degradation->InertPhase

Caption: Troubleshooting guide for common chromatography issues.

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound using automated flash column chromatography. By employing a systematic approach to method development, including TLC-based mobile phase optimization and the use of a basic modifier to mitigate silanol interactions, researchers can consistently obtain a high-purity product. The detailed experimental procedure and troubleshooting guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ResearchGate. (PDF) Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chromatography Forum. Method for pyridine amine derivative.
  • The Royal Society of Chemistry. Contents.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • PubMed. Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column.
  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Veeprho. Exploring the Different Mobile Phases in HPLC.
  • MDPI. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
  • SIELC Technologies. UV-Vis Spectrum of Pyridine.

Sources

Application Notes and Protocols for the Quantification of 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Analytical Landscape for a Novel Benzoylpyridine

6-Methoxy-2-(4-propylbenzoyl)pyridine is a novel small molecule entity with significant potential in drug development. As with any promising candidate, the journey from discovery to clinical application is underpinned by robust and reliable analytical methodologies. The ability to accurately quantify this compound in various matrices, from simple formulations to complex biological fluids, is paramount for pharmacokinetic studies, quality control, and ultimately, ensuring therapeutic efficacy and safety.

This comprehensive guide provides detailed application notes and protocols for the quantification of this compound. We will delve into the rationale behind method selection, offering field-proven insights into the nuances of sample preparation, chromatographic separation, and detection. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory guidelines.

Physicochemical Properties of this compound: The Foundation of Method Development

A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing effective analytical methods. Key properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₆H₁₇NO₂[1]
Molecular Weight255.31 g/mol [1]
pKa (Predicted)1.76 ± 0.10[1]
LogP (XLogP3-AA)4.2[1]
Hydrogen Bond Acceptors3[1]
Hydrogen Bond Donors0[1]

The molecule's non-polar nature, indicated by a high LogP value, suggests good retention on reversed-phase chromatographic columns. The presence of a basic pyridine nitrogen and a carbonyl group provides sites for potential interactions and allows for detection by UV spectrophotometry and mass spectrometry.

Recommended Analytical Methodologies

Two primary analytical techniques are recommended for the quantification of this compound, each suited for different applications:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Ideal for the analysis of bulk drug substance and pharmaceutical formulations where the concentration of the analyte is relatively high. This method is cost-effective, robust, and widely available.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying low concentrations of the analyte in complex biological matrices such as plasma, serum, and tissue homogenates. Its high sensitivity and selectivity are crucial for pharmacokinetic and toxicokinetic studies.

Method 1: HPLC-UV for Pharmaceutical Formulations

This method is designed for the accurate quantification of this compound in pharmaceutical dosage forms, such as tablets or capsules.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution with Acetonitrile (ACN) and water (with 0.1% formic acid) is recommended to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the benzoylpyridine structure, a wavelength between 250-285 nm should be evaluated for maximum absorbance.

  • Injection Volume: 10 µL.

2. Reagent and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

3. Sample Preparation:

  • Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask. Add a suitable extraction solvent (e.g., methanol or a mixture of ACN and water), sonicate to ensure complete dissolution, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

  • Capsules: Empty the contents of a representative number of capsules and proceed as described for tablets.

4. Data Analysis and System Suitability:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from the working standard solutions.

  • System suitability tests, including retention time, tailing factor, and theoretical plates, should be performed to ensure the performance of the chromatographic system, in accordance with USP General Chapter <621>.[2][3]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards Stock->Working HPLC Inject into HPLC System (C18 Column, ACN/H2O Gradient) Working->HPLC Sample Weigh/Powder Formulation Extraction Solvent Extraction & Sonication Sample->Extraction Filter Filter Extract (0.45 µm) Extraction->Filter Filter->HPLC Detection UV Detection (e.g., 270 nm) HPLC->Detection CalCurve Generate Calibration Curve Detection->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify

Caption: HPLC-UV workflow for pharmaceutical sample analysis.

Method 2: LC-MS/MS for Biological Matrices

This highly sensitive and selective method is essential for determining the concentration of this compound in biological samples like human plasma, which is critical for pharmacokinetic profiling.

Experimental Protocol

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis and better resolution.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be determined by infusing a standard solution and performing a product ion scan. For a related compound, dimethoxybenzoyl-N-methylpiperazine, a characteristic fragment is the dimethoxybenzoyl cation.[4] A similar fragmentation pattern is expected.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with close chromatographic retention and similar ionization efficiency can be used.

2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Workflow Diagram

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Plasma Sample AddIS Add 300 µL Cold ACN with Internal Standard Plasma->AddIS Vortex1 Vortex (1 min) AddIS->Vortex1 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS (ESI+, MRM Mode) Reconstitute->LCMS Data Acquire Data LCMS->Data Integration Peak Integration Data->Integration Quantify Quantify using Calibration Curve Integration->Quantify

Caption: LC-MS/MS workflow with protein precipitation.

Method Validation: Ensuring Data Integrity

Both the HPLC-UV and LC-MS/MS methods must be validated to demonstrate their suitability for the intended purpose, in accordance with guidelines from regulatory bodies like the FDA and EMA.[5][6]

Validation Parameters
ParameterHPLC-UVLC-MS/MSRationale & Acceptance Criteria
Specificity/Selectivity YesYesThe ability to differentiate and quantify the analyte in the presence of other components. For LC-MS/MS, this involves monitoring for matrix effects.
Linearity YesYesA linear relationship between concentration and response. A correlation coefficient (r²) of ≥ 0.99 is typically required.
Range YesYesThe concentration interval over which the method is precise, accurate, and linear.
Accuracy YesYesThe closeness of the measured value to the true value. Typically, ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.
Precision YesYesThe degree of agreement among individual test results. Expressed as the coefficient of variation (CV), which should be ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) YesYesThe lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) YesYesThe lowest concentration that can be measured with acceptable accuracy and precision.
Robustness YesNoThe capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Stability YesYesThe chemical stability of the analyte in the matrix under specific conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Conclusion: A Framework for Reliable Quantification

The analytical methods and protocols detailed in this guide provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study, particularly the nature of the sample matrix and the required sensitivity. By adhering to the principles of method validation and sound scientific practice, researchers can generate high-quality, reliable data to support the development of this promising new chemical entity.

References

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]

  • U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • DeRuiter, J., et al. (2014). GC-MS and IR studies on the six ring regioisomeric dimethoxybenzoyl-N-methylpiperazines (DMBzMPs). Forensic Science International. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Nadavala, S., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]

  • Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Chapter 6: Analytical Methods for Pyridine. Available at: [Link]

  • Zong, S., et al. (2025). Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats. Frontiers in Pharmacology. Available at: [Link]

  • World Health Organization. (2025). Annex 6: WHO guideline on the validation of bioanalytical methods. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-eighth report. Available at: [Link]

  • Welling, P. G. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Chapter 6: Analytical Methods for Pyridine. Available at: [Link]

  • DeRuiter, J., et al. (2014). GC-MS and IR studies on the six ring regioisomeric dimethoxybenzoyl-N-methylpiperazines (DMBzMPs). Forensic Science International. Available at: [Link]

  • Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Nadavala, S., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]

  • Zong, S., et al. (2025). Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats. Frontiers in Pharmacology. Available at: [Link]

  • World Health Organization. (2025). Annex 6: WHO guideline on the validation of bioanalytical methods. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-eighth report. Available at: [Link]

  • Welling, P. G. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

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Application Notes and Protocols for High-Throughput Screening of 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of 6-Methoxy-2-(4-propylbenzoyl)pyridine, a novel investigational compound, in high-throughput screening (HTS) campaigns. Recognizing the nascent stage of research on this molecule, this guide is structured to empower researchers with the foundational principles, strategic frameworks, and detailed protocols necessary to explore its biological activity. We will delve into the rationale behind assay selection, the intricacies of assay development and validation, and the interpretation of screening data. The protocols provided are designed to be adaptable, serving as a robust starting point for uncovering the therapeutic potential of this and other novel chemical entities.

Introduction to this compound: A Compound of Interest

This compound is a synthetic organic molecule with a chemical structure suggestive of potential biological activity.[1] The presence of a methoxy-substituted pyridine ring and a propylbenzoyl group indicates that the compound may interact with a variety of biological targets. Pyridine derivatives are a well-established class of compounds with a broad range of pharmacological activities.[2][3][4] Given its structural features, this compound warrants a systematic investigation through high-throughput screening to elucidate its mechanism of action and identify potential therapeutic applications.

Hypothetical Target Class: Based on the prevalence of similar scaffolds in kinase inhibitors, we will proceed with the working hypothesis that this compound may exhibit activity as a modulator of protein kinase signaling pathways. This hypothesis will guide our initial assay selection and development.

Strategic Framework for HTS Campaign Design

A successful HTS campaign for a novel compound is a multi-stage process that requires careful planning and execution.[5][6] The overarching goal is to progress from a large library of compounds to a small number of validated hits with the desired biological activity.[7]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Dose-Response cluster_3 Phase 4: Secondary Assays & Hit Validation Assay_Dev Assay Development Assay_Val Assay Validation Assay_Dev->Assay_Val Robustness Testing Primary_Screen Primary High-Throughput Screen Assay_Val->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Data Analysis Hit_Conf Hit Confirmation Hit_ID->Hit_Conf Dose_Resp Dose-Response Analysis Hit_Conf->Dose_Resp Potency Determination Secondary_Assays Secondary & Orthogonal Assays Dose_Resp->Secondary_Assays Hit_Val Hit Validation Secondary_Assays->Hit_Val Specificity & MoA

Figure 1: A generalized workflow for a high-throughput screening campaign.

Assay Selection and Development: Interrogating the Kinase Hypothesis

The choice of assay is paramount to the success of an HTS campaign.[8] Given our hypothesis, we will focus on assays amenable to screening for kinase inhibitors. Both biochemical and cell-based assays offer distinct advantages and should be employed in a complementary fashion.[6][9]

Biochemical Assays: Direct Target Engagement

Biochemical assays provide a direct measure of a compound's ability to interact with a purified kinase.[6]

Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity. The remaining ATP is detected via a luciferase-luciferin reaction, which produces a luminescent signal.[10][11][12]

Protocol: Generic Luminescence-Based Kinase Assay

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the purified kinase of interest in kinase buffer.

    • Prepare a solution of the kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein) in kinase buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the target kinase.

    • Prepare a stock solution of this compound in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of kinase buffer to all wells.

    • Add 100 nL of the compound stock solution or DMSO (for controls) to the appropriate wells.

    • Add 5 µL of the kinase solution to all wells except the "no enzyme" controls.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect remaining ATP by adding 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))

Cell-Based Assays: Phenotypic and Pathway Analysis

Cell-based assays provide a more physiologically relevant context by assessing the effect of a compound on kinase activity within a living cell.[13]

Principle: High-content screening (HCS) combines automated microscopy with quantitative image analysis to measure multiple cellular parameters.[14][15][16][17][18] In this context, we will use immunofluorescence to detect changes in the phosphorylation status of a downstream substrate of our target kinase.

Protocol: HCS Assay for a Phosphorylated Target

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., a cancer cell line known to have dysregulated signaling through the target kinase pathway) under standard conditions.

    • Seed the cells into 384-well, optically clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cell plates and add the compound dilutions. Include appropriate vehicle (DMSO) and positive controls (known inhibitors).

    • Incubate for the desired time (e.g., 1-24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 3% BSA in PBS for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.

    • Wash three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the intensity of the phosphoprotein-specific fluorescence within each cell.

Data Analysis: The primary readout will be the change in the average fluorescence intensity of the phosphorylated protein per cell.

Assay Validation: Ensuring Data Integrity

Rigorous assay validation is crucial before embarking on a full-scale HTS campaign.[19][20][21] The goal is to ensure the assay is robust, reproducible, and suitable for identifying true hits.

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of the statistical effect size, reflecting the separation between positive and negative controls.Z' > 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 3
Coefficient of Variation (%CV) A measure of the variability of the data.%CV < 15%
DMSO Tolerance The effect of the compound solvent (DMSO) on assay performance.[21]Minimal effect on assay signal and cell viability up to the screening concentration.

Data Analysis and Hit Identification

The analysis of HTS data requires specialized methods to identify statistically significant "hits" from a large dataset.[22][23][24][25]

Data_Analysis_Flow cluster_0 Data Preprocessing cluster_1 Hit Selection Raw_Data Raw HTS Data Normalization Data Normalization Raw_Data->Normalization Plate-based correction QC Quality Control Normalization->QC Z', S/B, %CV checks Hit_Scoring Hit Scoring (e.g., Z-score) QC->Hit_Scoring Hit_Triaging Hit Triaging Hit_Scoring->Hit_Triaging Thresholding

Sources

Application Notes and Protocols for the In Vitro Evaluation of 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Preclinical Development

Introduction

The pyridine and benzoylpyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives have shown a wide array of activities, including psychotropic, anticonvulsant, anti-proliferative, and antiviral effects.[2][3][4] 6-Methoxy-2-(4-propylbenzoyl)pyridine is a novel compound whose biological activity has not been extensively characterized.[5] Its structure, featuring a flexible propylbenzoyl group, suggests potential interactions with receptors possessing hydrophobic binding pockets, such as G-protein coupled receptors (GPCRs).

This document provides a comprehensive, tiered experimental framework for the initial in vitro characterization of this compound. The objective is to elucidate its primary biological target(s), understand its mechanism of action, and provide an early assessment of its safety and therapeutic potential. The workflow is designed to be logical and resource-efficient, beginning with broad primary screening and progressing to more focused secondary and safety-related assays. This systematic approach ensures that decisions on the compound's future development are based on robust and reproducible data.[6][7]

Experimental Design Overview: A Tiered Approach

A phased screening cascade is the most effective strategy for characterizing a novel compound. This approach ensures that foundational data on cytotoxicity and broad activity are established before committing to more resource-intensive mechanistic and safety studies.[6]

G T1_Cyto General Cytotoxicity (MTT & LDH Assays) T1_Target Target Identification (Binding Assays) T1_Cyto->T1_Target T2_Func Mechanism of Action (e.g., cAMP, Ca2+ Flux) T1_Target->T2_Func Primary Hit Identified T2_Potency Potency Determination (EC50 / IC50) T2_Func->T2_Potency T3_hERG Cardiotoxicity (hERG Assay) T2_Potency->T3_hERG Confirmed Activity T3_CYP Drug-Drug Interaction (CYP450 Inhibition) T3_hERG->T3_CYP T3_Select Selectivity Profiling T3_CYP->T3_Select

Caption: Tiered workflow for in vitro characterization.

Tier 1: Primary Screening & Initial Characterization

The initial tier focuses on two critical aspects: determining the compound's cytotoxic profile to establish a viable concentration range for subsequent assays, and performing broad screening to identify potential biological targets.

General Cytotoxicity Assessment

Rationale: It is imperative to distinguish between a compound's specific biological activity and non-specific effects caused by cytotoxicity. Running these assays first provides a critical concentration window for all future experiments, ensuring that observed effects are not merely artifacts of cell death. Two complementary assays are recommended to assess both metabolic health and membrane integrity.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of viable cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.

  • Cell Line Selection: A common, robust cell line such as HEK293 or HeLa is recommended for initial screening.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubation: Replace the old medium with the compound dilutions and incubate for 24, 48, and 72 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 2: LDH Assay for Membrane Integrity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8]

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1-3).

    • Supernatant Collection: After incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.[8]

    • Controls: Prepare a maximum LDH release control by adding a lysis solution (e.g., 1% Triton X-100) to untreated cells 30 minutes before supernatant collection.[8][9]

    • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing supernatant. Incubate for 30 minutes at room temperature, protected from light.

    • Stop Reaction & Read: Add 50 µL of stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

AssayPrincipleEndpointInformation Provided
MTT Measures mitochondrial reductase activityColorimetric (570 nm)Cell viability and metabolic activity
LDH Measures release of cytosolic enzymeColorimetric (490 nm)Cell membrane damage and necrosis[8]
Target Identification: Receptor Binding Assays

Rationale: The benzoylpyridine structure is present in compounds known to interact with cannabinoid receptors (CB1, CB2) and the orphan GPCR, GPR55.[10] Therefore, a primary screen focused on these targets is a logical starting point. Radioligand binding assays are a robust and high-throughput method for determining if a compound interacts directly with a receptor.[11]

Protocol 3: Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This competitive binding assay measures the ability of the test compound to displace a known high-affinity radioligand from the CB1 and CB2 receptors.

  • Materials:

    • Membranes from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).[12]

    • Radioligand: [³H]CP 55,940, a high-affinity cannabinoid agonist.[11]

    • Non-specific binding control: A high concentration (e.g., 10 µM) of a known unlabeled ligand (e.g., WIN 55,212-2).

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine receptor membranes, [³H]CP 55,940 (at a concentration near its Kd), and varying concentrations of this compound.

    • Incubation: Incubate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[11]

    • Scintillation Counting: Add scintillation fluid to the wells and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the log concentration and fit to a sigmoidal dose-response curve to determine the IC50, which can be converted to a binding affinity constant (Ki).

Protocol 4: GPR55 Functional Screen (Calcium Mobilization)

Rationale: As there is no universally accepted standard radioligand for GPR55, a functional assay is often a more reliable primary screen. GPR55 activation is known to cause the release of intracellular calcium.[13]

  • Cell Line: HEK293 cells stably overexpressing human GPR55 and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Cell Plating: Plate GPR55-expressing cells in a 96- or 384-well black, clear-bottom plate.

    • Dye Loading: Load cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Compound Addition: Use a fluorescence imaging plate reader (e.g., FLIPR) to measure baseline fluorescence, then add varying concentrations of this compound.

    • Data Acquisition: Monitor the change in fluorescence intensity over time.

  • Data Analysis: The maximum change in fluorescence is plotted against the compound concentration to determine an EC50 value, indicating the potency for receptor activation.

G Compound Test Compound Receptor Receptor (e.g., CB1) Compound->Receptor Radioligand [3H]Radioligand Radioligand->Receptor Filter Glass Fiber Filter Receptor->Filter Separation Counter Scintillation Counter Filter->Counter Quantification

Caption: Radioligand competitive binding assay workflow.

Tier 2: Mechanism of Action & Potency Determination

If a primary hit is identified in Tier 1, the next step is to confirm this activity and elucidate the compound's functional effect (e.g., agonist, antagonist) and potency.

Protocol 5: cAMP Assay for Gi/s-Coupled GPCRs

Rationale: CB1 and CB2 receptors are canonically coupled to the Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay can determine if the compound acts as an agonist or antagonist at these receptors.

  • Cell Line: CHO cells stably expressing the human CB1 or CB2 receptor.

  • Procedure:

    • Cell Treatment (Agonist Mode): Treat cells with varying concentrations of this compound.

    • Cell Treatment (Antagonist Mode): Pre-incubate cells with varying concentrations of the test compound before stimulating them with a known agonist (e.g., CP 55,940) at its EC80 concentration.

    • Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and generate a robust cAMP signal.

    • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Agonist: A dose-dependent decrease in cAMP indicates agonist activity. Calculate the EC50 from the dose-response curve.

    • Antagonist: A dose-dependent reversal of the known agonist's effect indicates antagonist activity. Calculate the IC50.

Tier 3: Early Safety & Selectivity Profiling

Early assessment of potential liabilities is crucial for deciding whether to advance a compound. Cardiotoxicity and drug-drug interactions are two of the most common reasons for preclinical and clinical failure.

Cardiotoxicity Assessment

Protocol 6: hERG Channel Patch Clamp Assay

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[14] Regulatory agencies mandate that new chemical entities be tested for hERG liability.[14] The whole-cell patch-clamp technique is the gold standard for this assessment.[15]

  • Cell Line: HEK293 or CHO cells stably expressing the hERG channel.

  • Procedure:

    • Cell Preparation: Prepare a single-cell suspension for recording.

    • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on an individual cell using either manual or automated patch-clamp systems.[16][17]

    • Voltage Protocol: Apply a specific voltage protocol designed to elicit hERG tail currents.[14][18]

    • Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.[14]

    • Data Acquisition: Record the hERG current at each concentration.

  • Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline. Plot the percent inhibition against the compound concentration to determine the IC50 value.[18]

Drug-Drug Interaction Potential

Protocol 7: Cytochrome P450 (CYP) Inhibition Assay

Rationale: The cytochrome P450 enzyme superfamily is responsible for the metabolism of most drugs.[19][20] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions by elevating the plasma levels of co-administered drugs.[19][20] A high-throughput fluorometric assay is a fast and cost-effective method for initial screening.[19][21]

  • Enzymes: Recombinant human CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4 are the most critical).[19]

  • Procedure:

    • Reaction Setup: In a 96-well plate, combine the CYP enzyme, a fluorogenic probe substrate specific to that isoform, and the NADPH regeneration system.[19]

    • Compound Addition: Add this compound at a screening concentration (e.g., 10 µM) or in a dose-response format. Include a known specific inhibitor for each isoform as a positive control.[19]

    • Incubation: Incubate the plate at 37°C. The CYP enzyme will metabolize the probe into a fluorescent product.[22]

    • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: A decrease in fluorescence compared to the vehicle control indicates inhibition. For dose-response experiments, calculate the IC50 value for each isoform.[19]

IsoformRecommended Probe SubstrateKnown Inhibitor (Positive Control)
CYP3A4 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC)[22]Ketoconazole[22]
CYP2D6 3-[2-(N,N-Diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC)[23]Quinidine[23]
CYP2C9 7-Methoxy-4-(trifluoromethyl)coumarin (MFC)Sulfaphenazole[23]
CYP2C19 3-Cyano-7-ethoxycoumarin (CEC)Ticlopidine
CYP1A2 7-EthoxyresorufinFurafylline

Summary and Next Steps

This structured in vitro testing cascade provides a comprehensive initial evaluation of this compound. The data generated will establish its cytotoxic profile, identify primary biological targets, define its mechanism of action and potency, and provide a preliminary assessment of its cardiac and metabolic safety liabilities. Positive results from this workflow would justify progression to more complex in vitro models, such as those using primary cells or organ-on-a-chip systems, and ultimately to in vivo efficacy and pharmacokinetic studies.[24][25]

References

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  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences. Available from: [Link]

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protocol for dissolving 6-Methoxy-2-(4-propylbenzoyl)pyridine for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Solubilization of 6-Methoxy-2-(4-propylbenzoyl)pyridine for In Vitro Cell Culture Experiments

Abstract

This document provides a comprehensive guide and a detailed protocol for the dissolution of this compound, a hydrophobic small molecule, for its application in cell-based assays. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for preparing this compound for in vitro studies. The methodologies described herein are grounded in established principles for handling poorly soluble compounds, ensuring experimental reproducibility and scientific integrity. We will delve into the rationale behind solvent selection, provide a step-by-step procedure for preparing stock and working solutions, and discuss critical considerations for minimizing solvent-induced artifacts in cell culture.

Introduction: The Challenge of Hydrophobicity in Cell-Based Assays

This compound, with its aromatic ring structures, is predicted to have low aqueous solubility. This is a common characteristic of many biologically active small molecules. The effective delivery of such hydrophobic compounds to cells in an aqueous culture environment is a critical first step for accurate and reproducible in vitro experiments. Improper dissolution can lead to compound precipitation, resulting in an inaccurate final concentration and unreliable experimental data.

The standard and most widely accepted method for solubilizing hydrophobic compounds for cell culture involves the use of a primary organic solvent to create a highly concentrated stock solution. This stock is then serially diluted to a final working concentration in the cell culture medium.[1] Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its high solubilizing power and relatively low toxicity to most cell lines at low concentrations. This application note will focus on a DMSO-based protocol, while also discussing alternative solvents and strategies.

While specific biological activities of this compound are not extensively documented in publicly available literature, related benzoylpyridine structures have been investigated for their therapeutic potential, including anticancer activities.[2] This underscores the importance of developing robust protocols to enable further research into this class of compounds.

Pre-Protocol Considerations: Understanding the Compound

Before proceeding with the dissolution protocol, it is essential to gather some basic information about this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This information is crucial for accurate calculations and proper handling of the compound.

PropertyValueSource
Molecular Formula C₁₆H₁₇NO₂PubChem[3]
Molecular Weight 255.31 g/mol PubChem[3]
Appearance Assumed to be a solid (powder/crystals)General knowledge
Aqueous Solubility Predicted to be lowGeneral knowledge
Organic Solvent Solubility Expected to be soluble in DMSO, ethanol, methanolGeneral knowledge[4]
Initial Small-Scale Solubility Test

Given the absence of specific solubility data, it is highly recommended to perform a small-scale solubility test before preparing a large batch of stock solution. This will help determine the optimal solvent and the maximum achievable stock concentration.

Workflow for Small-Scale Solubility Testing

A Weigh a small, known amount of compound (e.g., 1-2 mg) into separate microfuge tubes B Add a small, precise volume of test solvent (e.g., 100 µL of DMSO, Ethanol) to each tube A->B C Vortex vigorously for 1-2 minutes B->C D Visually inspect for complete dissolution. Look for any particulate matter. C->D E If not fully dissolved, gently warm the solution (e.g., to 37°C) and vortex again D->E Incomplete dissolution G If dissolved, the solvent is suitable. Proceed to calculate for a larger stock solution D->G Complete dissolution F If still not dissolved, the compound is considered insoluble at that concentration E->F Incomplete dissolution E->G Complete dissolution

Caption: A flowchart for preliminary solubility testing of this compound.

Detailed Protocol for Preparation of Stock and Working Solutions

This protocol is based on the widely accepted method of using DMSO as the primary solvent.

Materials and Equipment
  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps[5]

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cell line

  • Sterile serological pipettes

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Protocol for a 10 mM Stock Solution

The following steps detail the preparation of a 10 mM stock solution, a common starting concentration for many small molecules.

Step 1: Calculation of Required Mass

To prepare a 10 mM stock solution, the required mass of the compound must be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 255.31 g/mol = 2.55 mg

Step 2: Weighing the Compound

  • Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 2.55 mg) of this compound into the tube. Record the exact mass.

Step 3: Dissolution in DMSO

  • Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the tube containing the compound. For the example above, you would add 1.0 mL of DMSO.

  • Cap the tube tightly and vortex vigorously for 2-5 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid in dissolving more challenging compounds.[6]

  • Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

Step 4: Storage of the Stock Solution

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[5]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage Conditions: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light if the compound is known to be light-sensitive.

Preparation of Working Solutions in Cell Culture Medium

It is critical to avoid adding the concentrated DMSO stock directly to the full volume of cell culture medium, as this can cause the hydrophobic compound to precipitate. A serial dilution method is recommended.

Workflow for Preparing a 10 µM Working Solution

cluster_0 Preparation of Intermediate Dilution cluster_1 Preparation of Final Working Solution A Thaw one aliquot of 10 mM stock solution at room temperature B Prepare an intermediate dilution (e.g., 100 µM) by adding 1 µL of the 10 mM stock to 99 µL of sterile cell culture medium. A->B C Vortex the intermediate dilution gently but thoroughly. B->C D Add the required volume of the intermediate dilution to the final volume of cell culture medium. C->D E Example: To make 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate dilution to 900 µL of cell culture medium. D->E F Mix gently by pipetting or inverting the tube. E->F

Caption: A two-step dilution workflow to prevent compound precipitation in aqueous media.

Final DMSO Concentration: It is crucial to calculate the final concentration of DMSO in your working solution and ensure it is below the tolerance level of your specific cell line (typically ≤ 0.5%, with ≤ 0.1% being ideal).[4] In the example above, the final DMSO concentration would be 0.1%.

Vehicle Control: Always include a vehicle control in your experiments. This is a culture of cells treated with the same final concentration of DMSO as your experimental samples, but without the compound. This allows you to distinguish the effects of the compound from any effects of the solvent itself.

Troubleshooting and Advanced Considerations

ProblemPossible CauseSuggested Solution
Compound precipitates upon addition to culture medium. The compound's solubility limit in the aqueous medium has been exceeded.- Decrease the final working concentration of the compound. - Perform serial dilutions in DMSO before the final dilution in medium to lower the initial concentration gradient. - Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells.
Inconsistent experimental results. - Incomplete dissolution of the stock solution. - Degradation of the compound due to improper storage (e.g., multiple freeze-thaw cycles).- Ensure the stock solution is completely clear before use. - Always use freshly thawed aliquots for each experiment. - Prepare fresh stock solutions periodically.[7]
Cell toxicity observed in vehicle control. The cell line is sensitive to the concentration of DMSO used.- Lower the final DMSO concentration by adjusting the stock concentration and dilution scheme. - Test the tolerance of your specific cell line to a range of DMSO concentrations.
Compound is insoluble even in 100% DMSO at the desired concentration. The compound is highly insoluble.- Consider alternative solvents such as ethanol or N,N-dimethylformamide (DMF), but be aware of their potentially higher cytotoxicity. - For very challenging compounds, advanced formulation strategies like using co-solvents (e.g., PEG 400) or non-ionic detergents (e.g., Tween-80) may be explored, though these require extensive validation.[4][8]

Conclusion

The successful use of this compound in cell culture hinges on a proper and consistent dissolution protocol. By using high-purity DMSO to create an accurately prepared and properly stored stock solution, followed by a careful serial dilution into the final culture medium, researchers can minimize experimental variability and obtain reliable data. It is imperative to perform initial solubility tests and to always include a vehicle control to account for any solvent-induced effects. This detailed application note provides the necessary framework for the effective and reproducible use of this and other hydrophobic benzoylpyridine compounds in in vitro research.

References

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. (2019, December 17). Retrieved from [Link]

  • Stock Solutions 101: Everything You Need to Know - G-Biosciences. (2013, February 13). Retrieved from [Link]

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  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? - ResearchGate. (2017, March 14). Retrieved from [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? - ResearchGate. (2015, December 7). Retrieved from [Link]

  • Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis - PubMed. Retrieved from [Link]

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Application Notes and Protocols for 6-Methoxy-2-(4-propylbenzoyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 6-Methoxy-2-(4-propylbenzoyl)pyridine in medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a methoxypyridine core and a benzoyl substituent—are prevalent in a wide range of biologically active compounds. This guide synthesizes information from related chemical classes to propose potential mechanisms of action, therapeutic targets, and detailed experimental protocols for its investigation. We will explore its plausible role as a modulator of cannabinoid receptors, drawing parallels with synthetic cannabinoids, and discuss its broader potential based on the privileged nature of the pyridine scaffold in drug discovery.

Introduction: The Pyridine Scaffold and Its Significance

The pyridine ring is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile scaffold for targeting a wide range of biological systems.[1][3] Pyridine derivatives have demonstrated efficacy as antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular agents.[1][3] The compound of interest, this compound, combines this privileged heterocycle with a benzoyl moiety, a common pharmacophore for interacting with various receptors and enzymes.

The methoxy group on the pyridine ring can significantly influence the molecule's basicity and pharmacokinetic properties.[4] Specifically, a 2-methoxypyridine has a less basic nitrogen atom compared to an unsubstituted pyridine, which can be advantageous in avoiding off-target effects and improving cell permeability.[4]

Plausible Mechanism of Action and Therapeutic Targets

Given the structural features of this compound, a primary area of investigation would be its potential interaction with the endocannabinoid system. Many synthetic cannabinoids, which are often full agonists of the CB1 and CB2 receptors, feature an aromatic core with an alkyl chain, similar to the propylbenzoyl substituent in our target molecule.[5][6] While structurally distinct from classic naphthoylindoles (e.g., JWH-018), the benzoylpyridine core could serve as a novel scaffold for cannabinoid receptor modulation.

Potential Therapeutic Targets:

  • Cannabinoid Receptors (CB1 and CB2): The compound may act as an agonist, antagonist, or allosteric modulator. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are found predominantly in the immune system.[5]

  • Other GPCRs: The benzoylpyridine motif is present in ligands for various G-protein coupled receptors.

  • Enzyme Inhibition: The ketone in the benzoyl group could potentially interact with the active sites of various enzymes.

Signaling Pathway Visualization

The following diagram illustrates the canonical signaling pathway for a G-protein coupled receptor like CB1 upon activation by an agonist.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR CB1 Receptor G_protein Gαi/o, Gβγ GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand This compound (Hypothetical Agonist) Ligand->GPCR Binding ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., modulation of neurotransmitter release) PKA->Cellular_Response Phosphorylation Cascade Synthesis_Workflow start Starting Materials step1 Step 1: Acylation (Friedel-Crafts) start->step1 step2 Purification step1->step2 product Final Product: This compound step2->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: Proposed workflow for the synthesis of the target compound.

Protocol: Proposed Synthesis of this compound

This protocol is a hypothetical procedure based on similar reactions. [7]

  • Preparation of the Acylating Agent:

    • To a solution of 4-propylbenzoic acid (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain 4-propylbenzoyl chloride. Use this crude product immediately in the next step.

  • Friedel-Crafts Acylation:

    • Dissolve 2-methoxypyridine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool to 0 °C in an ice bath.

    • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.5 equivalents), portion-wise, keeping the temperature below 5 °C.

    • Add the freshly prepared 4-propylbenzoyl chloride (1.0 equivalent) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

In Vitro Characterization Protocols

The following protocols are designed to assess the biological activity of the synthesized compound.

Cannabinoid Receptor Binding Assay

This protocol determines the affinity of the compound for CB1 and CB2 receptors.

  • Materials:

    • HEK293 cells stably expressing human CB1 or CB2 receptors.

    • [³H]CP-55,940 (radiolabeled cannabinoid agonist).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • Test compound (this compound) at various concentrations.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare cell membranes from the HEK293 cells expressing CB1 or CB2.

    • In a 96-well plate, add cell membranes (20-40 µg of protein), [³H]CP-55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and varying concentrations of the test compound.

    • For non-specific binding, use a high concentration of a known cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

    • Incubate the plate at 30 °C for 90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

GPCR Activation Assay (cAMP Assay)

This functional assay determines whether the compound acts as an agonist or antagonist at the CB1 receptor. [8]

  • Materials:

    • CHO-K1 cells co-expressing the human CB1 receptor and a cAMP-responsive reporter gene (e.g., luciferase).

    • Forskolin (an adenylyl cyclase activator).

    • Test compound and a known CB1 agonist (e.g., WIN 55,212-2).

    • Assay buffer and cell lysis reagent.

    • Luciferase substrate and a luminometer.

  • Procedure (Agonist Mode):

    • Plate the cells in a 96-well plate and incubate overnight.

    • Replace the medium with assay buffer containing varying concentrations of the test compound.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for a defined period (e.g., 30-60 minutes).

    • Lyse the cells and measure the luminescence, which is inversely proportional to cAMP levels.

  • Procedure (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of a known CB1 agonist (at its EC₅₀) and forskolin.

    • Continue with the incubation and measurement steps as in the agonist mode.

  • Data Analysis:

    • For agonist mode, calculate the EC₅₀ (effective concentration to produce 50% of the maximal response).

    • For antagonist mode, calculate the IC₅₀ and determine the mode of antagonism (e.g., competitive).

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of the compound to cells. Some synthetic cannabinoids have shown cytotoxicity. [9][10][11]

  • Materials:

    • A relevant cell line (e.g., H9c2 cardiomyocytes to assess cardiotoxicity, or a cancer cell line if investigating anticancer effects). [9] * MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates and a plate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the CC₅₀ (concentration that causes 50% cell death).

Preliminary In Vivo Assessment

Should in vitro studies yield promising results, preliminary in vivo studies can be initiated to evaluate pharmacokinetics and safety.

Pharmacokinetic Profile

The high lipophilicity of many synthetic cannabinoids leads to rapid distribution into brain and fat tissue. [12]

Parameter Description Typical Assay
Absorption Rate and extent of drug entry into systemic circulation. Oral or IV administration in rodents, followed by serial blood sampling.
Distribution The reversible transfer of a drug from one location to another. Tissue harvesting at different time points post-administration.
Metabolism The biotransformation of the drug, often in the liver. Analysis of plasma and urine for metabolites using LC-MS/MS. [12]

| Excretion | The removal of the drug and its metabolites from the body. | Collection and analysis of urine and feces. |

Cardiotoxicity Assessment

Given that some synthetic cannabinoids like JWH-030 can induce QT prolongation through hERG channel inhibition, an early assessment of cardiotoxicity is crucial. [9][10][11] Protocol: In Vivo ECG Measurement in Rats

  • Animal Model: Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the rats and place them on a heating pad to maintain body temperature.

    • Insert subcutaneous needle electrodes for ECG recording (Lead II configuration).

    • Allow for a stabilization period to obtain a baseline ECG reading.

    • Administer the test compound intravenously (e.g., via a tail vein catheter) at a specific dose (e.g., 0.5 mg/kg, as used for JWH-030). [10] * Continuously record the ECG for a set period (e.g., 60 minutes) post-injection.

  • Data Analysis:

    • Measure the heart rate, PR interval, QRS duration, and QT interval.

    • Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction).

    • Compare the post-dose values to the baseline values to identify any significant changes, particularly QT prolongation.

Conclusion and Future Directions

This compound represents an under-explored area of chemical space with significant potential in medicinal chemistry. Its structural similarity to known bioactive molecules, particularly those targeting the cannabinoid system, provides a logical starting point for investigation. The protocols outlined in this guide offer a systematic approach to characterizing its synthesis, in vitro activity, and preliminary in vivo safety profile. Future work should focus on structure-activity relationship (SAR) studies, modifying the methoxy, propyl, and benzoyl groups to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, comprehensive toxicological screening will be essential to ensure the safety of any potential clinical candidates derived from this scaffold.

References

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Sources

Application Notes & Protocols: A Framework for Developing and Validating Assays to Measure the Biological Activity of 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic development and validation of assays to characterize the biological activity of the novel small molecule, 6-Methoxy-2-(4-propylbenzoyl)pyridine (PubChem CID: 49762227)[1]. Given that the specific biological target of this compound is not extensively documented in publicly available literature, this guide adopts a principled, multi-pronged approach. We begin with target-agnostic strategies to generate initial hypotheses and progress to detailed protocols for plausible target classes, including protein kinases and G-protein coupled receptors (GPCRs), based on the compound's structural motifs. The core philosophy of this guide is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system built on the pillars of scientific integrity and reproducibility.

Introduction to this compound and Assay Development Strategy

The process of drug discovery and development necessitates the robust characterization of a compound's biological activity.[2][3] The subject of this guide, this compound, is a pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological targets such as kinases, receptors, and enzymes.[4]

The primary challenge in developing assays for a novel compound is the frequent absence of a known molecular target. Therefore, a rigid, one-size-fits-all protocol is insufficient. Instead, a logical, iterative workflow is required to first identify the biological context of the compound's activity and then to quantify its potency and mechanism of action (MOA).

Our proposed strategy, outlined below, is a cascading workflow that moves from broad, phenotypic observations to specific, target-based mechanistic studies. This ensures an efficient allocation of resources and builds a strong evidentiary basis for the compound's biological function.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Assay Development & Validation cluster_2 Phase 3: Mechanistic Studies phenotypic Target-Agnostic Phenotypic Screening target_id Target Deconvolution (e.g., Proteomics, Genetics) phenotypic->target_id Identify Phenotypic 'Hit' biochem Biochemical Assay Development (e.g., Enzyme Inhibition) target_id->biochem Formulate Target Hypothesis cell_based Cell-Based Assay Development (e.g., Reporter, Binding) target_id->cell_based validation Assay Validation (Z', S/B, Robustness) biochem->validation cell_based->validation moa Mechanism of Action (e.g., Kinetics, Competition) validation->moa Validated Assay sar Structure-Activity Relationship (SAR) moa->sar

Caption: Decision workflow for selecting a target-based assay format.

Protocol 3.1: Biochemical Protein Kinase Inhibition Assay

Principle: This protocol describes a homogenous, luminescence-based assay (e.g., ADP-Glo™, Promega) that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition. This format is highly adaptable to high-throughput screening. [5] Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Kinase: Dilute the purified kinase enzyme in assay buffer to a 2X working concentration. The optimal concentration should be determined empirically to produce a signal within the linear range of the assay. [6] * Substrate/ATP Mix: Prepare a 2X solution of the specific peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to detect competitive inhibitors effectively. [7] * Test Compound: Prepare an 11-point, 3-fold serial dilution of this compound in 100% DMSO. Then, dilute this series into the assay buffer to create a 4X final concentration.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X test compound dilution to the assay plate.

    • Add 2.5 µL of assay buffer to the "no inhibitor" (100% activity) control wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme. * Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix.

    • Incubate for 60 minutes at 30°C. The reaction time must be within the linear phase of the reaction. [6]3. Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescriptionAcceptable Value
Z'-factor A measure of assay quality and suitability for HTS.≥ 0.5
S/B Ratio Signal-to-background ratio.> 10
DMSO Tolerance Maximum DMSO concentration without significant signal inhibition.≤ 1%
CV (%) Coefficient of variation for controls.< 15%
Table 1: Key validation parameters for biochemical and cell-based assays.
[6][8]
Protocol 3.2: Cell-Based GPCR Competition Binding Assay

Principle: This protocol measures the ability of this compound to displace a known, radioactively labeled ligand from a GPCR expressed on cell membranes. This is a classic method to determine the binding affinity (Ki) of a test compound. [9][10][11] Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the target GPCR (e.g., HEK293-D₂R) to high density.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Procedure (96-well plate format):

    • Total Binding: Add 50 µL of assay buffer, 25 µL of radioligand (e.g., [³H]-Spiperone at its Kd concentration), and 25 µL of membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), 25 µL of radioligand, and 25 µL of membrane preparation.

    • Competition Binding: Add 50 µL of serially diluted this compound, 25 µL of radioligand, and 25 µL of membrane preparation.

  • Incubation & Filtration:

    • Incubate the plate for 90 minutes at room temperature to reach equilibrium.

    • Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand. [12]4. Detection:

    • Dry the filter mat and place it in a scintillation bag with scintillation cocktail.

    • Count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay Validation: Ensuring Trustworthiness and Reproducibility

Every developed assay must undergo rigorous validation to ensure that the results are accurate, precise, and reproducible. [6][8]This is not merely a quality control step; it is fundamental to the trustworthiness of all subsequent data, from single-point screening to detailed structure-activity relationship (SAR) studies.

Key Validation Steps:

  • Assay Window Optimization: Adjust reagent concentrations (enzyme, substrate, cells) to maximize the signal-to-background (S/B) ratio.

  • Robustness Testing: Evaluate the assay's performance under slight variations in conditions (e.g., incubation time, temperature) to ensure it is not overly sensitive to minor deviations.

  • Z'-Factor Determination: Perform a pilot screen with multiple plates containing only high (e.g., DMSO) and low (e.g., positive control inhibitor) controls to calculate the Z'-factor. A value ≥ 0.5 indicates an excellent assay suitable for high-throughput screening.

  • DMSO Tolerance: Test the effect of increasing concentrations of DMSO on the assay signal to define the maximum allowable vehicle concentration. [11]5. Reproducibility: Assess intra-assay (within a single plate) and inter-assay (across different days) variability by repeatedly measuring the potency of a reference compound.

G start Assay Protocol Developed optim Optimize Reagent Concentrations (Maximize S/B) start->optim dmso Determine DMSO Tolerance optim->dmso z_prime Calculate Z'-Factor from Control Plates dmso->z_prime repro Assess Intra- and Inter-Assay Reproducibility z_prime->repro final Validated Assay Ready for Screening repro->final

Caption: A standardized workflow for robust assay validation.

Conclusion

The development of assays for a novel compound like this compound requires a flexible and logical scientific approach rather than a single, predefined protocol. By starting with broad, target-agnostic phenotypic screens, researchers can generate critical hypotheses about the compound's biological role. These hypotheses then guide the development of specific, robust, and validated target-based assays, such as the kinase inhibition and GPCR binding protocols detailed herein. Adherence to rigorous validation principles ensures that the generated data is trustworthy and provides a solid foundation for advancing a compound through the drug discovery pipeline.

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  • Liou, J.-P., et al. (2013). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC - NIH. [Link]

  • Binda, C., et al. (2023). The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. PubMed. [Link]

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  • Lall, N., & Kishore, N. (2017). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. PMC - NIH. [Link]

  • Dwivedi, A. R., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Abdellatif, K. R. A., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports. [Link]

  • Bartlog, M., et al. (2022). Activity assays for flavoprotein oxidases: an overview. Applied Microbiology and Biotechnology. [Link]

  • Al-Ostath, A. I., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Kim, J., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH. [Link]

  • Chantrapromma, S., et al. (2012). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. Acta Crystallographica Section E. [Link]

  • Abad-Grillo, T., et al. (2019). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules. [Link]

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Application Notes & Protocols for 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction: Understanding 6-Methoxy-2-(4-propylbenzoyl)pyridine

This compound is a substituted pyridine derivative with a molecular formula of C16H17NO2 and a molecular weight of 255.31 g/mol .[1] Its structure, featuring a methoxy-substituted pyridine ring linked to a propyl-substituted benzoyl group, suggests its potential utility in medicinal chemistry and materials science. The pyridine moiety can act as a ligand for metal ions, while the overall structure may exhibit biological activity, as is common for many pyridine derivatives.[2] This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, along with protocols for its use in a research setting. It is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and a related compound, 2-Benzoylpyridine, is presented in the table below. The data for 2-Benzoylpyridine is included to provide context for the potential properties of the title compound, for which experimental data is limited.

PropertyThis compound2-Benzoylpyridine (for comparison)Source
Molecular Formula C16H17NO2C12H9NO,[3]
Molecular Weight 255.31 g/mol 183.21 g/mol ,[3]
Appearance Not specified; likely a solidOff-white crystalline chunks[3]
Melting Point Not specified41-43 °C[4]
Boiling Point Not specified317 °C[4]
Flash Point Not specified150 °C (closed cup)[4]
pKa (Predicted) 1.76 ± 0.10Not specified[1]

PART 1: Hazard Identification and Risk Assessment

Potential Health Effects:
  • Eye Irritation: Pyridine and its derivatives can cause serious eye irritation.[3][6][7]

  • Skin Irritation: Contact with skin may cause irritation.[3][6][7] Although not considered highly harmful upon skin contact, absorption through broken skin could lead to systemic effects.[6]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[3][7]

  • Ingestion: While not classified as "harmful by ingestion" due to lack of direct evidence, ingestion should be avoided.[6]

Potential Physical and Chemical Hazards:
  • Combustibility: Fine dust of the solid compound may form flammable dust clouds that can burn rapidly if ignited.[6] Combustion byproducts may include carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

The following DOT script visualizes the logical flow of a risk assessment for handling this compound.

RiskAssessment Risk Assessment Workflow cluster_ID Hazard Identification cluster_Exposure Exposure Assessment cluster_Control Control Measures Compound This compound Analogs Pyridine Derivatives (e.g., 2-Benzoylpyridine) Compound->Analogs Data Extrapolation Hazards Potential Hazards: - Eye/Skin Irritation - Respiratory Irritation - Combustible Dust Analogs->Hazards Routes Routes of Exposure: - Inhalation - Dermal Contact - Eye Contact - Ingestion Engineering Engineering Controls: - Fume Hood - Ventilation Routes->Engineering PPE Personal Protective Equipment: - Goggles - Lab Coat - Nitrile/Neoprene Gloves Routes->PPE Admin Administrative Controls: - SOPs - Training Routes->Admin Activities Laboratory Activities: - Weighing - Dissolving - Heating - Transferring Activities->Routes

Caption: Risk assessment workflow for handling this compound.

PART 2: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound. These protocols are derived from best practices for handling pyridine-containing compounds.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides chemical resistance against pyridine and its derivatives.[5]
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing.Protects against splashes and fumes that can cause serious eye irritation.[5]
Skin and Body Protection A chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended.Protects against skin contact. Flame-retardant material is crucial due to the flammability of pyridine compounds.
Respiratory Protection All handling of the solid and its solutions should be conducted in a certified chemical fume hood.To prevent inhalation of dust or vapors, which can cause respiratory irritation.[5]
General Handling Procedures
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Weighing: To minimize dust generation, weigh the solid compound in the fume hood. Use a draft shield on the balance if necessary.

  • Solution Preparation: Add the solid to the solvent slowly. If heating is required to dissolve the compound, use a heating mantle with a stirrer and a condenser to prevent vapor release.

  • Transfers: Conduct all transfers of the solid or its solutions within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage
  • Store in a tightly closed, properly labeled container.[5]

  • Keep in a cool, dry, and well-ventilated area away from sources of ignition.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

PART 3: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

SituationProcedure
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[5][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Give a glass of water to drink. Seek immediate medical attention.[6]
Small Spill For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed container for hazardous waste disposal.
Large Spill Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

PART 4: Experimental Protocols

The following are example protocols for the use of this compound in a research context. These are generalized and should be adapted to specific experimental needs.

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution for use in biological assays or as a starting material for further synthesis.

  • Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration in a specific volume of solvent.

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of the compound into a suitable glass container (e.g., a volumetric flask).

  • Dissolution: Add a portion of the chosen solvent (e.g., DMSO, ethanol) to the container. Swirl gently or use a magnetic stirrer to dissolve the compound completely. Sonication may be used to aid dissolution if necessary.

  • Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume.

  • Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store the stock solution appropriately, typically at -20°C or -80°C, protected from light.

The following DOT script illustrates the workflow for preparing a stock solution.

StockSolution Stock Solution Preparation Workflow Start Start Calculate Calculate Mass Start->Calculate Weigh Weigh Compound (in Fume Hood) Calculate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve FinalVolume Adjust to Final Volume Dissolve->FinalVolume Label Label and Store FinalVolume->Label End End Label->End

Caption: Workflow for the preparation of a stock solution of this compound.

Protocol 2: Use in a Cell-Based Assay

This protocol provides a general outline for using a stock solution of this compound to treat cells in culture.

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Working Solutions: From the stock solution, prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations for treatment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent but no compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay Endpoint: Following incubation, perform the desired assay to measure the biological effect of the compound (e.g., cell viability assay, gene expression analysis).

PART 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix waste containing this compound with other incompatible waste streams.

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance.

References

  • 2-Benzoylpyridine - Santa Cruz Biotechnology. (n.d.).
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • This compound | C16H17NO2 | CID 49762227 - PubChem. (n.d.).
  • Essential Safety and Operational Protocols for Handling Pyridin-4-olate - Benchchem. (n.d.).
  • This compound 1187164-37-9 wiki - Guidechem. (n.d.).
  • 2-Benzoylpyridine - Safety Data Sheet - ChemicalBook. (2025, February 1).
  • 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem. (n.d.).
  • 4-Benzoylpyridine | C12H9NO | CID 26731 - PubChem. (n.d.).
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Pyridine. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 5).
  • 2 - SAFETY DATA SHEET. (n.d.).
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. (n.d.).
  • 2-(4-Methoxybenzoyl)pyridine | 6305-18-6 | Benchchem. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methoxy-2-(4-propylbenzoyl)pyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. The primary focus will be on the Friedel-Crafts acylation pathway, its inherent difficulties with pyridine substrates, and actionable strategies for improvement.

Troubleshooting Guide: Enhancing Your Synthetic Yield

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low or zero. What are the most critical factors I should investigate first?

Low or no yield in this synthesis, which is typically a Friedel-Crafts acylation, often points to a few fundamental issues. The pyridine ring's electron-deficient nature and the basicity of its nitrogen atom create specific challenges not seen with simple benzene rings.[1]

Probable Causes & Immediate Solutions:

  • Catalyst Inactivation by Moisture: Lewis acids like Aluminum Chloride (AlCl₃) are extremely hygroscopic. Any trace of water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle reagents under an inert atmosphere (Nitrogen or Argon).

  • Pyridine-Catalyst Complexation: The lone pair of electrons on the pyridine nitrogen is a Lewis base and will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃). This deactivates both the catalyst and the pyridine ring towards electrophilic attack.

    • Solution: This is the most significant challenge. You must use a stoichiometric amount (or even an excess) of the Lewis acid. A portion of the catalyst will be sequestered by the nitrogen, while the remainder is needed to activate the acylating agent. A common starting point is 1.1 to 2.5 equivalents of AlCl₃.

  • Product-Catalyst Complexation: The ketone product formed is also a Lewis base and forms a stable complex with the Lewis acid. This complexation removes the catalyst from the reaction cycle, meaning the reaction is often not truly catalytic.[2]

    • Solution: As with the pyridine complexation, using at least a stoichiometric amount of the Lewis acid is essential to drive the reaction to completion.

Here is a logical workflow to diagnose the primary cause of a low-yield reaction.

G start Low or No Yield Observed check_moisture Are All Conditions Strictly Anhydrous? start->check_moisture check_catalyst_eq Is Lewis Acid Stoichiometry ≥ 1.1 eq? check_moisture->check_catalyst_eq Yes sol_moisture Solution: Oven/flame-dry glassware. Use anhydrous solvents and inert atmosphere. check_moisture->sol_moisture No check_temp Has Temperature Been Optimized? check_catalyst_eq->check_temp Yes sol_catalyst Solution: Increase Lewis acid to 1.5-2.5 eq. Account for complexation with pyridine N and ketone O. check_catalyst_eq->sol_catalyst No sol_temp Solution: Screen temperatures (e.g., 0°C to reflux). High temps can cause degradation. check_temp->sol_temp No success Yield Improved check_temp->success Yes sol_moisture->check_catalyst_eq sol_catalyst->check_temp sol_temp->success

Caption: The dual role of the Lewis acid: generating the electrophile while also deactivating the pyridine substrate.

Q2: What is a reliable starting protocol for this synthesis?

The following protocol provides a robust starting point. Optimization will likely be necessary based on your specific lab conditions and reagent purity.

Experimental Protocol: Friedel-Crafts Acylation

Reagents:

  • 6-Methoxypyridine

  • 4-Propylbenzoyl chloride

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1M aq.)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer.

  • Solvent: Add anhydrous DCM via cannula or syringe. Cool the resulting suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve 4-propylbenzoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • Substrate Addition: After stirring the mixture for 30 minutes at 0°C, add 6-methoxypyridine (1.2 equivalents), dissolved in anhydrous DCM, dropwise via syringe over 30 minutes. Note: A slight excess of the pyridine can sometimes improve yields by ensuring the acylating agent is fully consumed.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40°C) can be applied.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Q3: Are there any alternative synthetic routes if the Friedel-Crafts acylation fails?

Yes. When direct acylation is problematic, multi-step strategies that avoid harsh Lewis acids can be effective. A common alternative involves metal-catalyzed cross-coupling reactions.

Alternative Strategy: Cross-Coupling Approach

This method inverts the polarity of the reactants. Instead of an electrophilic attack on the pyridine, a nucleophilic pyridine species is coupled with an electrophilic benzoyl partner.

  • Preparation of a Pyridyl Nucleophile: Convert 6-methoxypyridine into an organometallic reagent. This could involve lithiation followed by transmetalation to form a zinc or boron species. The synthesis of 2-pyridyl organometallics can be challenging but is well-documented. [3][4]2. Cross-Coupling: Couple the 6-methoxy-2-pyridyl organometallic reagent with 4-propylbenzoyl chloride using a palladium or nickel catalyst (e.g., a Negishi or Suzuki coupling).

This approach avoids the issue of ring deactivation by Lewis acids but requires careful handling of air- and moisture-sensitive organometallic intermediates.

Data Summary for Optimization

The following table provides a conceptual framework for optimizing reaction conditions. Yields are illustrative and represent plausible outcomes from a systematic screen.

Entry Lewis Acid (eq.) Solvent Temperature Observed Outcome / Illustrative Yield Notes
1AlCl₃ (1.1)DCMRoom Temp15-25%Low conversion, significant starting material recovered. Suggests insufficient catalyst.
2AlCl₃ (2.0)DCM0°C to RT45-60%Improved yield. The stoichiometric excess of catalyst is crucial. [2]
3AlCl₃ (2.0)DCE60°C50-65%Heating can increase conversion, but monitor for byproduct formation. Dichloroethane (DCE) allows for higher temperatures.
4FeCl₃ (2.0)DCMRoom Temp30-40%Ferric chloride is a milder Lewis acid and may be less effective but can sometimes reduce side reactions.
5TfOH (1.5)DCM0°C40-55%Triflic acid (TfOH) is a strong Brønsted acid that can promote acylation, offering an alternative to traditional Lewis acids.

References

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters - ACS Publications. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Semantic Scholar. Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. Available at: [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. Available at: [Link]

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troubleshooting solubility issues with 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methoxy-2-(4-propylbenzoyl)pyridine

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. As Senior Application Scientists, we understand that compound solubility is a critical bottleneck in research. This document provides not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in the laboratory.

Section 1: Understanding the Molecule - Physicochemical Profile

Before troubleshooting, it is imperative to understand the inherent physicochemical properties of this compound. These characteristics are the primary determinants of its solubility behavior.

The molecular structure consists of a methoxy-substituted pyridine ring linked to a propyl-substituted phenyl ring via a ketone group. The presence of two aromatic rings and a propyl chain contributes significantly to the molecule's non-polar character. The key physicochemical parameters are summarized below.

PropertyValueImplication for SolubilitySource
Molecular Formula C₁₆H₁₇NO₂-[1]
Molecular Weight 255.31 g/mol Moderate molecular size.[1]
Predicted pKa 1.76 ± 0.10The pyridine nitrogen is weakly basic. It will only become significantly protonated at very low pH, well below physiological conditions.[1]
Predicted XLogP3-AA 4.2This value indicates high lipophilicity ("grease-ball" character), strongly suggesting poor aqueous solubility.[1]
Hydrogen Bond Donors 0The molecule cannot donate hydrogen bonds to water, limiting its interaction with aqueous media.[1]
Hydrogen Bond Acceptors 3The two oxygen atoms and the pyridine nitrogen can accept hydrogen bonds, but this is insufficient to overcome the large hydrophobic structure.[1]

Expert Analysis: The combination of a high predicted LogP and a very low predicted pKa is the root cause of the solubility challenges. The molecule is highly hydrophobic and lacks a readily ionizable group at physiological pH (e.g., pH 7.4). Therefore, it will not readily dissolve in neutral aqueous buffers.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues in a direct question-and-answer format.

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS at pH 7.4). Why?

Answer: This is expected behavior based on the molecule's physicochemical profile. With a predicted XLogP of 4.2, the compound is highly lipophilic and energetically favors a solid-state or non-polar environment over an aqueous one.[1] Furthermore, its predicted pKa of 1.76 means the basic pyridine nitrogen is not protonated at neutral pH.[1] Protonation of this nitrogen to form a more soluble cationic salt only occurs under highly acidic conditions (pH < 2), which are often incompatible with biological assays.[2][3][4]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

Answer: An organic, water-miscible solvent is required. The best practice is to start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, non-toxic solvent capable of dissolving most polar and non-polar research compounds.[5] Other potential, though less common, options include N,N-Dimethylformamide (DMF) or ethanol. However, the solubility in ethanol may be significantly lower than in DMSO. Always start with a small amount of your compound to test solubility before committing the bulk of your material.

Q3: I dissolved the compound in 100% DMSO to make a 10 mM stock. When I dilute it into my cell culture medium, a precipitate forms. What is happening and how can I fix it?

Answer: This is a classic case of a compound "crashing out" of solution. While the compound is soluble in the DMSO stock, the final concentration of DMSO in your aqueous medium (e.g., <0.5%) is too low to keep the highly lipophilic compound dissolved. The aqueous environment drives the compound out of solution, causing it to precipitate.

Causality Diagram: Compound Precipitation upon Dilution

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Aqueous Dilution A Compound in 100% DMSO B High Solubility (e.g., 10 mM) A->B Favorable solvent environment C Dilution into Aqueous Medium (e.g., Cell Culture Media) B->C Addition of stock to medium D Precipitation (Compound 'crashes out') C->D Unfavorable solvent environment (high water %) DMSO % is too low

Caption: Workflow showing compound precipitation upon aqueous dilution.

Troubleshooting Steps:

  • Reduce Final Concentration: Attempt your experiment at a lower final concentration of the compound.

  • Use Co-solvents: For in vitro assays, consider formulating the compound with excipients that improve solubility. Common choices include PEG 400 or Polysorbate 80 (Tween® 80).[6][7][8] See the protocol in Section 4.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Q4: Can I use pH adjustment to increase the solubility of this compound?

Answer: While pyridine-containing compounds can often be solubilized by lowering the pH, this is not a practical strategy for this compound in most applications.[4][12] With a pKa of 1.76, you would need to lower the pH of your solution to below 2 to achieve significant protonation and solubilization.[1] Such a low pH is incompatible with virtually all cell-based assays and most biochemical experiments. Therefore, pH adjustment is not a recommended primary strategy.

Section 3: Systematic Troubleshooting Workflow

When faced with a solubility challenge, a systematic approach is more effective than random trial and error. The following workflow provides a logical progression from simple to more complex solubilization methods.

Diagram: Stepwise Solubility Troubleshooting

G start Start: Un-dissolved Compound step1 Step 1: Organic Stock Preparation Attempt to dissolve in 100% DMSO at desired stock concentration (e.g., 10-50 mM). Use gentle warming (37°C) or sonication if needed. start->step1 check1 Is the stock solution clear? step1->check1 step2 Step 2: Aqueous Dilution Test Perform a test dilution of the DMSO stock into your final aqueous buffer (e.g., PBS, Media). Observe for precipitation immediately and after 1 hour. check1->step2 Yes fail Issue: Insoluble in DMSO. Re-evaluate compound purity or structure. check1->fail No check2 Does it stay in solution? step2->check2 success Success: Proceed with Experiment check2->success Yes fail2 Action: Lower final concentration or proceed to Step 3. check2->fail2 No step3 Step 3: Co-Solvent Formulation Prepare stock in DMSO containing a co-solvent like PEG 400 or Kolliphor® EL. Re-test aqueous dilution. check3 Solubility Improved? step3->check3 step4 Step 4: Advanced Formulation Consider cyclodextrin inclusion complexes or lipid-based formulations. Requires more extensive formulation development. check3->step4 No/Partially check3->success Yes fail2->step3

Caption: A logical workflow for troubleshooting compound solubility.

Section 4: Detailed Experimental Protocols

These protocols provide step-by-step instructions for common laboratory procedures related to solubilizing this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a clear, high-concentration stock solution for serial dilution.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound into a vial. For example, to make 1 mL of a 10 mM solution, weigh 2.55 mg.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Inspect: Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes or warm it to 37°C for 15 minutes.

  • Final Check: Once fully dissolved, the solution should be clear and free of particulates.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex to ensure homogeneity.

Trustworthiness Check: A self-validating step is to perform a freeze-thaw cycle. After the first thaw, re-inspect the solution for any signs of precipitation, which would indicate the solution is supersaturated and unstable at that concentration.

Protocol 2: Kinetic Solubility Assessment using the Shake-Flask Method

Objective: To estimate the thermodynamic equilibrium solubility of the compound in a specific aqueous buffer. This is a foundational method in pharmaceutical sciences.[13]

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable C18 column and UV detector

  • Shaker or rotator capable of constant agitation at a controlled temperature (e.g., 25°C)

  • 0.22 µm syringe filters (PVDF or similar low-protein binding)

Procedure:

  • Preparation: Add a surplus of the compound to the aqueous buffer. A common starting point is to add 10-20 µL of the 10 mM DMSO stock to 1 mL of buffer (final concentration 100-200 µM).

  • Equilibration: Seal the container and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Validation: Crucially, ensure a visible amount of undissolved solid/precipitate remains at the end of the incubation.[13] This confirms that the solution is saturated.

  • Sampling: Allow the solid to settle. Carefully remove an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microcrystals.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC method against a standard curve.[5][14][15] The resulting concentration is the equilibrium solubility.

Section 5: References

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved January 20, 2026, from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 6'-Methoxy-2,3'-bipyridyl. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-6-(4-methoxyphenyl)pyridine. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved January 20, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 20, 2026, from [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved January 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables. Retrieved January 20, 2026, from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved January 20, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved January 20, 2026, from [Link]

  • Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved January 20, 2026, from [Link]

  • Springer. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved January 20, 2026, from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Stability of 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxy-2-(4-propylbenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in various experimental settings. As your Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your research.

Introduction to Stability in Drug Discovery

The chemical stability of a compound is a critical parameter that influences its viability as a drug candidate. Instability can lead to loss of potency, altered efficacy, and the formation of potentially toxic degradation products.[1][2] Therefore, a thorough understanding of a compound's stability profile under various conditions is paramount during drug development. This guide will walk you through the key aspects of assessing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: A decrease in the concentration of your stock solution is a common indicator of compound instability. Several factors, often acting in concert, can contribute to degradation. The most common culprits are the solvent choice, storage temperature, exposure to light, and the pH of the solution. It is also possible that the compound is interacting with components of your storage container. A systematic investigation, often referred to as a forced degradation study, is the best approach to identify the root cause.[1][2][3]

Q2: Which solvents are recommended for storing this compound?

A2: While specific data for this compound is not publicly available, general principles for compounds with similar functional groups (a methoxy-substituted pyridine ring and a benzoyl moiety) can be applied.

  • Aprotic Solvents: Generally, aprotic solvents such as DMSO, DMF, and acetonitrile are preferred for long-term storage as they are less likely to participate in hydrolytic degradation pathways.

  • Protic Solvents: Protic solvents like methanol, ethanol, and water can be more reactive. If your experimental protocol requires a protic solvent, it is advisable to prepare fresh solutions and use them promptly. For aqueous solutions, the pH should be carefully controlled.

To determine the optimal solvent, a preliminary stability study comparing the compound's stability in a few candidate solvents is recommended.

Q3: How does pH affect the stability of this compound?

A3: The pyridine ring in the molecule is basic, and the ketone in the benzoyl group can be susceptible to acid or base-catalyzed reactions. Therefore, pH is expected to have a significant impact on the stability of this compound.

  • Acidic Conditions: In acidic solutions, the pyridine nitrogen can be protonated, which may alter the electronic properties of the ring system and potentially make the molecule more susceptible to hydrolysis or other degradation pathways.[4]

  • Alkaline Conditions: In basic solutions, molecules with ketone functionalities can be prone to various reactions.

A forced degradation study across a range of pH values (e.g., pH 2, 7, and 10) is essential to characterize the compound's stability profile in aqueous media.[1]

Q4: Is this compound sensitive to light?

A4: Many aromatic and heteroaromatic compounds exhibit photosensitivity.[5][6] Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation reactions. The presence of chromophores (light-absorbing groups) in this compound suggests that photostability should be evaluated.[7] To minimize the risk of photodegradation, it is best practice to store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[6] A formal photostability study, as outlined in ICH guideline Q1B, should be conducted to definitively assess light sensitivity.[5][8]

Troubleshooting Guide

Scenario 1: Unexpected peaks are appearing in my HPLC chromatogram during analysis.

Issue: The appearance of new peaks that are not present in the initial analysis of a sample is a strong indication of degradation.

Troubleshooting Workflow:

  • Confirm Peak Identity: First, ensure the new peaks are not artifacts from the solvent, sample matrix, or the HPLC system itself. Inject a blank (solvent only) to rule out solvent-related peaks.

  • Forced Degradation Study: To identify the conditions causing degradation, perform a systematic forced degradation study. This involves exposing your compound to a range of stress conditions more severe than it would typically encounter.[1][2]

  • Analyze Degradants: Use a stability-indicating HPLC method to separate the parent compound from the newly formed degradation products.[3] Mass spectrometry (LC-MS) can be invaluable for identifying the structures of these degradants.

dot

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Scenario 2: My experimental results are not reproducible, and I suspect compound instability.

Issue: Poor reproducibility can often be traced back to the degradation of a key reagent.

Preventative Measures & Best Practices:

  • Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles by aliquoting your stock solutions into single-use volumes.

  • Inert Atmosphere: For compounds that may be sensitive to oxidation, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use, especially for aqueous solutions.

  • Monitor Purity Over Time: Periodically re-analyze your stock solution using your analytical method (e.g., HPLC) to ensure its purity and concentration have not changed significantly.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to ensure that the degradation products formed are relevant to what might be seen under normal storage and handling conditions.[8]

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at room temperature and collect samples at various time points.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, and collect samples at various time points.[8]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 70 °C) and analyze after a set period (e.g., 48 hours).

    • Photodegradation: Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines.[5][6] Include a dark control stored under the same conditions.

  • Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples). Dilute the samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of a control sample (stored at 4 °C, protected from light). Calculate the percentage of degradation and note the retention times of any new peaks.

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Forced_Degradation_Workflow cluster_stress Stress Conditions A Prepare Stock Solution (1 mg/mL) B Acid (HCl) A->B C Base (NaOH) A->C D Oxidation (H2O2) A->D E Thermal A->E F Photolytic A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Analysis & Reporting H->I

Sources

Technical Support Center: Scale-Up Synthesis of 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-2-(4-propylbenzoyl)pyridine. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the bench to pilot or production scale. We will explore the underlying chemical principles, troubleshoot common challenges, and provide actionable protocols to ensure a robust, safe, and efficient process.

Section 1: Strategic Synthesis Design for Scale-Up

The synthesis of a diaryl ketone featuring a pyridine ring presents unique challenges. A naive approach, such as a direct Friedel-Crafts acylation of 2-methoxypyridine, is generally not viable for scale-up. The basic nitrogen atom of the pyridine ring readily complexes with and deactivates the Lewis acid catalyst (e.g., AlCl₃), necessitating super-stoichiometric amounts of the catalyst and leading to low yields and a challenging, often intractable, reaction work-up.[1]

A more robust and scalable strategy involves the use of organometallic reagents, which reverses the polarity of the reactants and avoids the pitfalls of electrophilic aromatic substitution on a pyridine ring. The recommended approach is a nucleophilic acyl substitution using a Grignard reagent derived from 4-bromopropane and a suitably activated derivative of 6-methoxypicolinic acid. This method offers superior control, higher yields, and a more manageable process at scale.

Below is the recommended workflow for this synthesis.

G cluster_0 Part 1: Picolinic Acid Activation cluster_1 Part 2: Grignard Reagent Formation cluster_2 Part 3: Coupling & Final Product A 6-Methoxypicolinic Acid C Activated Picolinic Acid Derivative (e.g., Weinreb Amide or Ester) A->C Activation B Thionyl Chloride (SOCl₂) H Cryogenic Coupling (-20°C to 0°C) C->H D 4-Propylbromide F 4-Propylphenylmagnesium Bromide D->F Anhydrous THF/Ether E Magnesium Turnings F->H G This compound I Aqueous Work-up & Purification H->I I->G

Caption: Recommended synthetic workflow for scalable synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis using the recommended organometallic route.

Category: Grignard Reagent Formation

Q1: My Grignard reaction is difficult to initiate, especially in larger reactors. What's wrong?

A: This is a classic scale-up challenge known as the "induction period." Several factors can contribute:

  • Moisture: The primary culprit is residual moisture on the glassware, in the solvent, or on the surface of the magnesium. At scale, the surface-area-to-volume ratio decreases, making it harder for the reaction to start. Ensure all equipment is rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly opened anhydrous solvents.

  • Magnesium Passivation: Magnesium turnings have a passivating oxide layer (MgO) on their surface that inhibits the reaction.

  • Troubleshooting Steps:

    • Mechanical Activation: Use a high-torque overhead stirrer to grind the magnesium turnings, exposing a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These react with the magnesium surface to expose fresh metal.

    • "Seeding": Add a small amount of a previously successful Grignard reagent to initiate the new batch.

    • Controlled Heating: Gentle, localized heating with a heat gun on a small spot of the reactor can often initiate the reaction. Once started, the reaction is exothermic and will self-sustain.

Q2: I'm observing a significant amount of 1,4-dipropylbenzene as a byproduct. How can this be minimized?

A: This byproduct arises from Wurtz-type homocoupling of the Grignard reagent with the starting 4-propylbromide. This is often exacerbated by:

  • High Local Concentrations: Adding the alkyl halide too quickly can lead to high local concentrations around the magnesium surface, promoting coupling.

  • Elevated Temperatures: Higher temperatures increase the rate of this side reaction.

  • Mitigation Strategy: Employ slow, subsurface addition of the 4-propylbromide solution to maintain a low instantaneous concentration. Ensure the reaction temperature is controlled, allowing a gentle reflux but preventing overheating.

Category: Acylation & Coupling Reaction

Q3: My primary impurity is a tertiary alcohol, resulting in low yield of the desired ketone. Why does this happen?

A: This is a critical issue when using highly reactive acylating agents like acid chlorides or simple esters. The initially formed ketone product is also electrophilic and can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[2][3]

Reactant/ProductReactivity with GrignardOutcome
Picolinoyl Chloride/EsterHighForms ketone intermediate
Ketone ProductModerateReacts further to form tertiary alcohol

Solutions to Prevent Over-addition:

  • Low Temperature: Conduct the reaction at low temperatures (-20 °C to 0 °C) to control the reactivity of the Grignard reagent.

  • Inverse Addition: Slowly add the Grignard reagent to the solution of the picolinic acid derivative. This ensures the Grignard reagent is never in excess.

  • Use a Weinreb Amide: The most robust solution for scale-up is to activate the 6-methoxypicolinic acid as its N-methoxy-N-methylamide (Weinreb amide). The resulting tetrahedral intermediate is stabilized by chelation to the magnesium ion and does not collapse to the ketone until the acidic work-up, effectively preventing over-addition.

Q4: The coupling reaction is highly exothermic and poses a safety risk at scale. How can we manage the thermal load?

A: Thermal management is paramount for safety in scale-up.

  • Reactor Engineering: Use a jacketed reactor with a high-efficiency cooling system (e.g., a glycol chiller). Ensure the reactor has a high surface-area-to-volume ratio and an efficient overhead stirrer to promote heat transfer.

  • Semi-Batch Process: Add the Grignard reagent via a calibrated pump over an extended period (1-2 hours). This allows the cooling system to remove the heat as it is generated.

  • In-Process Monitoring: Use a temperature probe to monitor the internal temperature continuously. The addition rate should be linked to the temperature, stopping automatically if it exceeds a set safety limit.

Category: Work-up & Purification

Q5: During the aqueous quench and work-up, I'm forming intractable emulsions that make phase separation impossible. How do I resolve this?

A: Emulsions are common in Grignard work-ups due to the formation of fine magnesium salt precipitates.

  • Quenching Strategy: Quench the reaction by slowly adding it to a cooled, stirred solution of aqueous ammonium chloride (NH₄Cl) or a buffer like acetic acid/sodium acetate, rather than adding water directly to the reaction mixture. This controls the pH and produces more easily filterable salts.

  • Breaking Emulsions:

    • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.

    • Filter the entire biphasic mixture through a pad of a filter aid like Celite® to remove the solid magnesium salts that stabilize the emulsion.

    • If persistent, a small amount of a different organic solvent can sometimes alter the phase dynamics and break the emulsion.

Q6: My final product has low purity (95-97%) even after crystallization. What are the likely impurities and how can I improve purity?

A: Besides the tertiary alcohol impurity, other common process-related impurities include:

  • Unreacted 6-methoxypicolinic acid derivative.

  • Homocoupling product (1,4-dipropylbenzene).

  • Byproducts from incomplete Grignard formation.

Purification Strategy:

  • Impurity Profiling: Use HPLC and LC-MS to identify the major impurities.[4]

  • Solvent Screening for Crystallization: A single solvent may not be sufficient. Perform a systematic screen of solvent/anti-solvent systems (e.g., isopropanol/heptane, ethyl acetate/hexane, toluene/heptane) to find conditions that selectively precipitate the desired product while leaving impurities in the mother liquor.

  • Carbon/Silica Gel Treatment: Before the final crystallization, stirring the crude product solution with activated carbon can remove colored impurities. A plug filtration through a small amount of silica gel can remove highly polar impurities like residual starting acid.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during scale-up? A: The most critical parameters are: 1) Reaction Temperature (for both Grignard formation and coupling), 2) Reagent Addition Rate, 3) Stirring Efficiency (to ensure homogeneity and heat transfer), and 4) Water content (must be strictly controlled below 200 ppm in solvents).

Q: What analytical techniques are recommended for in-process controls (IPCs)? A:

  • Grignard Formation: A simple IPC is to take a small aliquot, quench it with I₂, and titrate the excess I₂. This confirms the formation and concentration of the Grignard reagent.

  • Coupling Reaction: HPLC is the preferred method. A sample taken after 1-2 hours should show >98% conversion of the picolinic acid derivative to the desired ketone product.

  • Work-up & Purity: HPLC for monitoring purity through the purification steps. GC-MS can be used to detect and quantify volatile, non-polar impurities like the homocoupling byproduct.

Q: What are the key safety considerations for this process at an industrial scale? A:

  • Pyrophoric Reagents: Grignard reagents can be pyrophoric. All transfers must be conducted under a strictly inert atmosphere.

  • Flammable Solvents: THF and diethyl ether are highly flammable. The reactor and all transfer lines must be properly grounded to prevent static discharge.

  • Exothermic Reactions: A robust cooling system and a documented emergency plan for handling thermal runaways are essential.

  • Corrosive Reagents: Thionyl chloride is highly corrosive and releases HCl gas. It must be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

Section 4: Protocol Example: 100g Scale Synthesis

This protocol is a representative example and requires optimization based on your specific equipment and safety procedures.

Part 1: Preparation of 4-Propylphenylmagnesium Bromide (Grignard Reagent)

  • Assemble a 2L, 4-neck, jacketed reactor equipped with an overhead stirrer, condenser, temperature probe, and nitrogen inlet.

  • Dry the reactor under vacuum with gentle heating, then cool to room temperature under a positive pressure of nitrogen.

  • Charge the reactor with magnesium turnings (1.2 equiv.) and a single crystal of iodine.

  • Add anhydrous THF (500 mL).

  • In a separate dry dropping funnel, prepare a solution of 4-propylbromide (1.0 equiv.) in anhydrous THF (300 mL).

  • Add ~10% of the bromide solution to the magnesium suspension. Wait for initiation, indicated by a temperature rise and bubbling. If it does not start, apply gentle, localized heating.

  • Once initiated, cool the reactor jacket to 20°C and add the remaining bromide solution dropwise over 90 minutes, maintaining an internal temperature below 40°C.

  • After the addition is complete, stir the mixture for an additional 60 minutes. The resulting dark grey/brown solution is used directly in the next step.

Part 2: Coupling Reaction

  • In a separate 5L reactor dried under inert atmosphere, dissolve the 6-methoxypicolinic acid Weinreb amide (1.0 equiv.) in anhydrous THF (800 mL).

  • Cool the solution to -10°C using a chiller.

  • Transfer the prepared Grignard reagent from Part 1 to the amide solution via a cannula or pressure-equalizing dropping funnel over 2 hours, ensuring the internal temperature does not exceed -5°C.

  • Stir the reaction mixture at -10°C for an additional 1 hour. Monitor completion by HPLC.

  • Quench: Slowly transfer the reaction mixture into a separate vessel containing a stirred, cooled (0°C) solution of 20% aqueous ammonium chloride (2L).

  • Allow the mixture to warm to room temperature. Add ethyl acetate (1L) and stir for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with brine (1L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Purification

  • Dissolve the crude oil in hot isopropanol (3 mL per gram of crude).

  • Slowly add heptane (6 mL per gram of crude) until turbidity is observed.

  • Cool the mixture slowly to room temperature, then to 0-5°C, and hold for 4 hours.

  • Filter the resulting solid, wash with cold 2:1 heptane/isopropanol, and dry under vacuum to afford this compound as a crystalline solid.

References

  • Application Note: Synthesis of 4-Methylpicolinic Acid via Grignard Reaction. Benchchem.
  • Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews (RSC Publishing).
  • Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Benchchem.
  • Friedel–Crafts Acyl
  • What are the limitations of Friedal Craft reactions? Quora.
  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Deriv
  • Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.
  • Reaction of Organometallic Reagents with Carboxylic Acid Deriv
  • Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Deriv
  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica.

Sources

preventing degradation of 6-Methoxy-2-(4-propylbenzoyl)pyridine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Methoxy-2-(4-propylbenzoyl)pyridine.

This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As Senior Application Scientists, we have compiled this resource based on the chemical principles of aromatic ketones and pyridine derivatives, supported by established scientific literature. Our goal is to provide you with not just procedures, but a deeper understanding of the causality behind them to empower your research.

Troubleshooting Guide: Investigating Potential Degradation

This section addresses specific issues that may indicate degradation of your this compound sample.

Question 1: I am observing new, unexpected peaks in my HPLC/LC-MS analysis of a stored sample. What could be the cause?

Answer: The appearance of new peaks is a primary indicator of chemical degradation. For a molecule with the structural features of this compound—an aromatic ketone and a methoxy-substituted pyridine ring—several degradation pathways are plausible under suboptimal storage conditions.

  • Photodegradation: Aromatic ketones are known to be susceptible to photodegradation. Upon exposure to light, particularly UV radiation, the ketone group can be excited, leading to the formation of radical species. This can initiate a cascade of reactions, resulting in a variety of degradation products.

  • Oxidation: The pyridine ring, especially with an electron-donating methoxy group, can be susceptible to oxidation. This can lead to the formation of N-oxides, which would present as a more polar compound in your analysis. Additionally, the methoxy group itself can be a site for oxidative demethylation.

  • Hydrolysis: While generally less reactive than esters or amides, the ketone linkage is not entirely immune to hydrolysis, especially under non-neutral pH conditions or in the presence of moisture over extended periods.

To confirm the source of the new peaks, a forced degradation study is recommended. This involves intentionally exposing the compound to stress conditions (acid, base, peroxide, heat, light) to generate likely degradation products, which can then be compared to the impurities in your stored sample.

Question 2: The physical appearance of my solid this compound has changed (e.g., color change, clumping). Is this a sign of degradation?

Answer: Yes, a change in the physical appearance of a solid chemical is often a strong indicator of degradation.

  • Color Change: A yellowing or browning of the compound can be indicative of oxidative or photodegradative processes. The formation of conjugated or polymeric impurities can lead to the absorption of visible light, resulting in a color change.

  • Clumping or Caking: This is typically a sign of moisture absorption. For a solid compound, the presence of water can accelerate hydrolytic degradation pathways. It can also indicate that the compound may have a low melting point and could be sensitive to temperature fluctuations in the storage environment.

If you observe these changes, it is crucial to re-analyze the purity of the material before use. We recommend using a stability-indicating analytical method, such as the HPLC-UV protocol detailed later in this guide.

Question 3: I am seeing poor reproducibility in my experimental results using a batch of this compound that has been stored for some time. Could this be related to degradation?

Answer: Absolutely. Poor reproducibility is a common consequence of using a degraded chemical standard or reagent. If the parent compound has degraded, its effective concentration is lower than assumed, which will impact stoichiometric calculations and kinetic studies. Furthermore, the degradation products themselves may interfere with your assay, either by inhibiting or enhancing a biological or chemical process, or by interfering with the analytical detection method.

To address this, we recommend the following:

  • Re-qualify your standard: Analyze the purity of your stored this compound using a validated, stability-indicating method.

  • Use a fresh sample: If degradation is confirmed, it is best to use a fresh, unopened sample of the compound for your experiments.

  • Review your storage conditions: Ensure that your storage protocols align with the recommendations in the FAQ section below to prevent future degradation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting suspected degradation of this compound.

Troubleshooting_Workflow start Observed Anomaly (e.g., new peaks, color change, poor reproducibility) check_appearance Visual Inspection: Color change, clumping? start->check_appearance reanalyze Re-analyze Purity (Use Stability-Indicating HPLC) start->reanalyze Analytical anomaly check_appearance->reanalyze Change observed degradation_confirmed Degradation Confirmed? reanalyze->degradation_confirmed quarantine Quarantine Batch Do Not Use degradation_confirmed->quarantine Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No review_storage Review Storage Conditions (Temp, Light, Humidity) quarantine->review_storage use_fresh Use Fresh Batch & Implement Correct Storage review_storage->use_fresh investigate_other Investigate Other Experimental Variables no_degradation->investigate_other

Caption: Troubleshooting workflow for suspected degradation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimal storage and handling of this compound.

Question 4: What are the optimal storage conditions for solid this compound to ensure long-term stability?

Answer: To maximize the shelf-life of solid this compound, it is crucial to control environmental factors. Based on the chemical properties of aromatic ketones and substituted pyridines, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation and slows down oxidative processes.
Light Protect from light (Store in amber vials or in the dark)Minimizes the risk of photodegradation, a common pathway for aromatic ketones.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Displacing oxygen minimizes oxidative degradation of the pyridine and methoxy groups.
Humidity Dry environment (Use of desiccants is recommended)Prevents moisture absorption, which can lead to clumping and hydrolysis.
Container Tightly sealed, chemically inert container (e.g., glass vial with PTFE-lined cap)Prevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic to avoid potential leaching or reaction with the compound.

Question 5: What is the expected shelf-life of this compound?

Answer: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the optimal conditions described above (refrigerated, protected from light and moisture, under an inert atmosphere), the compound is expected to be stable for several years. However, we strongly recommend re-analyzing the purity of any batch that has been in storage for more than one year, or if there is any doubt about the storage history. Regular purity checks are a cornerstone of good laboratory practice.

Question 6: Can I store solutions of this compound?

Answer: Storing solutions of the compound is generally not recommended for long periods due to the increased risk of degradation. Solvents can promote hydrolysis and may contain impurities that can react with the compound. If you must store solutions, we advise the following:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent.

  • Storage Conditions: Store solutions at -20°C or -80°C in tightly sealed vials, protected from light.

  • Duration: Limit storage to the shortest possible duration. For best results, prepare solutions fresh for each experiment.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for a stability-indicating reversed-phase HPLC method to assess the purity of this compound and detect potential degradation products.

Objective: To separate the parent compound from potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength maximum determined by a UV scan of the compound).

    • Injection Volume: 10 µL

  • Method Validation:

    • This method should be validated for its stability-indicating properties by performing a forced degradation study. Analyze samples stressed with acid, base, peroxide, heat, and light to ensure that the degradation products are resolved from the parent peak.

References

  • (No Title)
  • Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society (Resumed). [Link]

  • (No Title) Journal of the Chemical Society C: Organic. [Link]

  • AA Troubleshooting and Maintenance Guide. Agilent. [Link]

  • Klan, P., & Cirkva, V. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]

  • Gao, L., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

  • Powers, T. M., & Wipf, P. (2018). Oxidative Dearomatization of Pyridines. ACS Catalysis. [Link]

  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere. [Link]

  • Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. CORE. [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. [Link]

  • (No Title) ResearchGate. [Link]

  • A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Medium. [Link]

  • Damani, L. A., et al. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

  • Chemical Plant Troubleshooting Guide. Scribd. [Link]

  • Baumstark, A. L. (2004). Oxidation of Substituted Pyridines by Dimethyldioxirane: Kinetics and Solvent Effects. Journal of Organic Chemistry. [Link]

  • Cabasso, I., et al. (2012). Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage. RSC Advances. [Link]

  • (No Title) ResearchGate. [Link]

  • [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. PubMed. [Link]

  • Chemical Storage Guidelines. Environmental Health & Safety. [Link]

  • (No Title) ResearchGate. [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS. [Link]

  • Chemical Instability. Prime Process Safety Center. [Link]

  • Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Eden Botanicals. [Link]

  • Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica. [Link]

  • Montaudo, G., & Puglisi, C. (2002). Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry. Macromolecules. [Link]

  • Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. [Link]

  • (No Title) ResearchGate. [Link]

  • (No Title) ResearchGate. [Link]

  • Pycha, A., et al. (2021). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Polymers. [Link]

  • Arhant, M., et al. (2022). Pure Hydrolysis of Polyamides: A Comparative Study. Polymers. [Link]

Technical Support Center: 6-Methoxy-2-(4-propylbenzoyl)pyridine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methoxy-2-(4-propylbenzoyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into refining this molecule. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly employed techniques for this class of molecule are column chromatography and recrystallization . The choice between them depends on the impurity profile, the required final purity, and the scale of the purification.

  • Column Chromatography (Flash or Preparative HPLC): Ideal for removing impurities with different polarities from the target compound. It offers high resolution and is effective for complex mixtures.

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid product, provided a suitable solvent system can be found. It is highly scalable and cost-effective for achieving high crystalline purity.

Q2: My final product has a slight yellow tint, but NMR analysis looks clean. What could be the cause?

A2: A yellow tint in pyridine-containing compounds, even with a clean NMR spectrum, often points to trace-level, highly conjugated impurities or degradation products that are intensely colored. These may be present in concentrations too low for detection by standard NMR. The discoloration can be due to minor oxidation or side-products formed during synthesis. Storing the purified compound under an inert atmosphere (Nitrogen or Argon) and protected from light is crucial for maintaining its integrity.

Q3: What are the most common impurities I should expect from the synthesis of this compound?

A3: Impurities are typically related to the specific synthetic route, but common classes include:

  • Unreacted Starting Materials: Such as 6-methoxypicoline derivatives or 4-propylbenzoyl chloride.

  • Over-alkylation/acylation Products: If multiple reactive sites are present.

  • Hydrolysis Products: Cleavage of the methoxy ether or the benzoyl ketone.

  • Solvent Adducts: Residual high-boiling solvents like pyridine used in the reaction.

A summary of potential impurities and suggested removal strategies is provided below.

Table 1: Common Impurities and Removal Strategies
Impurity TypePotential StructureRecommended Purification MethodRationale
Starting Material6-methoxy-2-methylpyridineFlash ChromatographySignificant polarity difference allows for easy separation.
Reagent4-propylbenzoic acidAqueous basic wash (e.g., NaHCO₃) during workupThe acidic impurity is converted to its water-soluble salt.
Side-ProductIsomeric acylation productsPreparative HPLCIsomers often have very similar polarities, requiring the high resolution of HPLC for effective separation.
Solvent ResiduePyridineAcidic aqueous wash (e.g., 1M HCl or 10% CuSO₄ solution)Protonates pyridine to its water-soluble pyridinium salt, which is removed in the aqueous layer.[1]

Troubleshooting Guide: Column Chromatography

Chromatography is a powerful tool, but basic compounds like pyridines can present unique challenges, primarily due to interactions with the stationary phase.

Q4: I'm observing significant peak tailing during HPLC/Flash Chromatography on a silica column. What is causing this and how can I fix it?

A4: Peak tailing is a classic issue when purifying basic compounds like this compound on standard silica gel.

  • Root Cause: The basic nitrogen atom in the pyridine ring interacts strongly with acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase. This secondary interaction mechanism, in addition to the primary adsorption/desorption, causes a portion of the analyte molecules to lag behind, resulting in a "tailing" peak shape. Other non-chemical causes can include column overload or a mismatch between the sample solvent and the mobile phase.

  • Solution Workflow: A systematic approach can eliminate tailing and improve resolution.

Diagram 1: Troubleshooting Peak Tailing

G start Peak Tailing Observed mod_mp Modify Mobile Phase start->mod_mp change_sp Change Stationary Phase start->change_sp check_phys Check Physical Parameters start->check_phys add_tea Add Competing Base (e.g., 0.1-1% TEA) mod_mp->add_tea For Flash/HPLC adjust_ph Adjust pH (HPLC) (e.g., pH 2.5-3.0) mod_mp->adjust_ph For HPLC alumina Use Alumina change_sp->alumina end_capped Use End-Capped Silica or Polymer Column change_sp->end_capped overload Reduce Sample Load check_phys->overload solvent Match Sample Solvent to Mobile Phase check_phys->solvent resolved Symmetrical Peak Achieved add_tea->resolved adjust_ph->resolved alumina->resolved end_capped->resolved overload->resolved solvent->resolved

Caption: A workflow for troubleshooting peak tailing in chromatography.

Experimental Protocol: Eliminating Peak Tailing in Flash Chromatography
  • Baseline Experiment: First, run the purification using a standard mobile phase (e.g., Hexane/Ethyl Acetate). Observe the peak shape.

  • Introduce a Competing Base: Prepare a new mobile phase containing a small amount of a competing base, typically 0.1% to 1% triethylamine (TEA) .

    • Mechanism: The TEA is a stronger base than the pyridine derivative and will preferentially interact with the acidic silanol sites on the silica, effectively "masking" them from your compound. This results in a single interaction mechanism and a sharp, symmetrical peak.

  • Elute the Column: Run the column with the TEA-modified mobile phase. The product should now elute with a significantly improved peak shape.

  • Post-Purification: After collecting your fractions, be aware that they now contain TEA. This can typically be removed during solvent evaporation under reduced pressure, but for highly sensitive downstream applications, an additional acid/base workup may be required.

Q5: My compound appears to be degrading on the silica column. How can I confirm this and prevent it?

A5: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.

  • Confirmation with 2D TLC: A two-dimensional thin-layer chromatography (2D TLC) experiment can quickly diagnose on-plate degradation.

    • Spot your crude sample in one corner of a square TLC plate.

    • Develop the plate in your chosen solvent system.

    • Dry the plate completely and rotate it 90 degrees.

    • Develop the plate again in the same solvent system .

    • Interpretation: If there is no degradation, the spots will form a straight diagonal line. If new spots appear off this diagonal, it indicates that the compound is unstable on the stationary phase.

  • Prevention: If degradation is confirmed, switch to a more inert stationary phase.

    • Alumina (Basic or Neutral): An excellent alternative for basic compounds.

    • End-capped Silica or Polymer-based Columns: These are specifically designed to have minimal residual silanol activity and are more stable across a wider pH range.

Troubleshooting Guide: Recrystallization

Recrystallization is a highly effective method for achieving exceptional purity, but finding the right conditions can be challenging.

Q6: I can't find a suitable single solvent for recrystallization. What should I do?

A6: When a single solvent fails, a two-solvent system is the ideal solution. This involves finding one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").

Table 2: Solvent Selection Guide for Recrystallization
SolventPolarityBoiling Point (°C)Comments
Good Solvents (Examples)
TolueneLow111Good for dissolving aromatic compounds.
EthanolHigh78Often a good starting point for polar molecules.
AcetoneHigh56Strong solvent, but low boiling point can be tricky.
Ethyl AcetateMedium77Versatile solvent for moderately polar compounds.
Poor Solvents (Examples)
Hexanes/HeptaneNon-polar~69Excellent anti-solvent when paired with more polar solvents.
WaterVery High100Good anti-solvent if the compound is soluble in an organic solvent like ethanol.
Diethyl EtherLow35Use with caution due to high volatility and flammability.

Source: General principles of solvent selection.

Diagram 2: Two-Solvent Recrystallization Logic

G start Start: Crude Solid dissolve Dissolve in MINIMUM amount of hot 'Good' Solvent start->dissolve add_anti Add 'Poor' Solvent dropwise to hot solution until cloudy dissolve->add_anti reheat Add a few drops of hot 'Good' Solvent to clarify add_anti->reheat cool Cool slowly to room temperature reheat->cool ice_bath Cool in ice bath cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with cold solvent mixture filter->wash dry Dry crystals under vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Logical flow for a two-solvent recrystallization procedure.

Q7: I've followed the protocol, but no crystals are forming after the solution has cooled. What's wrong?

A7: This is a very common problem, usually caused by one of three issues:

  • Too Much Solvent: This is the most frequent cause. The concentration of your compound is below its saturation point, even when cold.

    • Fix: Gently heat the solution to boil off some of the solvent (10-20% of the volume) and then allow it to cool again.

  • Supersaturation: The solution is technically concentrated enough to crystallize, but the nucleation process hasn't started.

    • Fix 1 (Scratching): Vigorously scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

    • Fix 2 (Seeding): If you have a tiny crystal of the pure compound, add it to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize onto.

  • Oiling Out: The compound comes out of solution as a liquid oil instead of a solid crystal. This happens when the boiling point of the solvent is higher than the melting point of the solute or when the concentration is too high.

    • Fix: Re-heat the solution to dissolve the oil, add a small amount more of the "good" solvent, and allow it to cool more slowly. A slower cooling rate (e.g., insulating the flask with glass wool) encourages the formation of an ordered crystal lattice rather than an amorphous oil.

Purity Assessment

Q8: How can I accurately determine the final purity of my compound?

A8: A combination of methods should be used for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An HPLC-UV method can determine the purity as a percentage of the total area of all detected peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and detecting proton-containing impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value when run against a certified internal standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities. Techniques like GC-MS or LC-MS are invaluable.[2]

  • Melting Point: A sharp, narrow melting point range is a good indicator of high purity for a crystalline solid. Impurities typically depress and broaden the melting point range.

References

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. PubChem Compound Summary.
  • International Journal of Research and Analytical Reviews. (2017).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents. (n.d.).
  • ResearchG
  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PrepChem.com. (n.d.). Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine.
  • MDPI. (2022).
  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • MDPI. (n.d.). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity.
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized Pyridine-2,6-diethanol.
  • ResearchGate. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.
  • Google Patents. (n.d.). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PubMed. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. PubChem Compound Summary.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-6-methylpyridine. PubChem Compound Summary.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-naphthaldehyde. PubChem Compound Summary.
  • BenchChem. (2025). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.

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addressing poor reproducibility in assays with 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Methoxy-2-(4-propylbenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of your assays involving this compound. As Senior Application Scientists, we have compiled this information based on the chemical properties of the molecule, common laboratory practices, and troubleshooting principles derived from analogous compounds.

Introduction to this compound

This compound is a chemical compound with the molecular formula C16H17NO2.[1][2] Its structure, featuring a methoxypyridine ring linked to a propylbenzoyl group, suggests its potential utility in various biological assays, likely as an inhibitor or modulator of specific protein targets, a common role for pyridine-containing molecules in medicinal chemistry.[3] Achieving reliable and reproducible results with this and similar molecules requires careful attention to its handling, storage, and application in experimental setups.

This guide provides a structured approach to troubleshooting, addressing potential issues from fundamental compound preparation to complex assay-specific artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Compound Handling and Storage

Question 1: I'm seeing inconsistent results between experiments run on different days. Could my storage conditions be affecting the compound's integrity?

Answer: Yes, improper storage is a frequent cause of variability. The chemical stability of this compound can be influenced by temperature, light, and moisture.

  • Expertise & Experience: The methoxy group on the pyridine ring can be susceptible to hydrolysis under acidic or basic conditions, and aromatic ketones can be light-sensitive.

  • Trustworthiness: To ensure the compound's integrity, we recommend the following validated storage protocol:

    • Solid Form: Store the solid compound at -20°C in a tightly sealed, opaque container with a desiccant to minimize exposure to light and moisture.

    • Stock Solutions: Prepare concentrated stock solutions in an appropriate organic solvent like DMSO.[4] Aliquot these solutions into smaller, single-use volumes in amber vials and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • Authoritative Grounding: For general best practices on the storage of chemical compounds, refer to guidelines on chemical stability and storage.[5]

Workflow for Validating Compound Stability:

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Over Time A Prepare fresh stock solution B Aliquot into multiple tubes A->B C Store at -80°C (Control) B->C D Store at 4°C B->D E Store at Room Temp B->E F Expose to light B->F H Run assay/QC at T=24h, 48h, 1 week C->H D->H E->H F->H G Run assay/QC at T=0 I Compare results to identify degradation G->I H->I A High background signal observed B Run control experiment: Assay buffer + Dye/Substrate + Compound (No enzyme/target) A->B C Is signal still high? B->C D YES: Compound interferes with readout C->D Yes E NO: Issue is likely with a biological component C->E No F Consider alternative detection method (e.g., luminescence, absorbance) D->F G Investigate protein aggregation or non-specific binding E->G

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential efficacy of 6-Methoxy-2-(4-propylbenzoyl)pyridine, a novel benzoylpyridine derivative. Due to the limited publicly available data on this specific molecule, this document establishes a framework for its evaluation by comparing it to well-characterized compounds with related structural motifs and known biological activities. We will hypothesize its mechanism of action based on its structural features and compare it to known orthosteric agonists and allosteric modulators of the cannabinoid receptors (CB1 and CB2). This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the endocannabinoid system.

Introduction: The Benzoylpyridine Scaffold and a Mechanistic Hypothesis

The 2-benzoylpyridine framework is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent antiproliferative properties through tubulin polymerization inhibition.[1][2] However, the structural features of this compound also suggest a potential interaction with G protein-coupled receptors (GPCRs). The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a critical therapeutic target for numerous pathologies, including chronic pain, inflammation, and neurological disorders.[3]

Given its structure, we hypothesize that This compound may act as a novel modulator of cannabinoid receptors . Its rigid benzoylpyridine core could occupy the orthosteric binding pocket, or alternatively, interact with a less-conserved allosteric site. Allosteric modulation offers a sophisticated therapeutic approach, potentially avoiding the psychoactive side effects associated with direct CB1 receptor agonists while still achieving therapeutic benefits.[4]

To explore this hypothesis, we will compare the theoretical profile of this compound with two classes of well-documented cannabinoid receptor ligands:

  • Synthetic Orthosteric Agonists: JWH-018 and CP-47,497, known for their high affinity and efficacy at CB1 and CB2 receptors.[5][6]

  • Allosteric Modulators: ZCZ011 (a CB1 PAM) and EC21a (a reported CB2 PAM), which modulate receptor activity in the presence of an orthosteric ligand.[4][7]

This comparative guide will delve into the standard experimental workflows required to characterize such a compound, from initial receptor binding and functional assays to preclinical evaluation in animal models.

The Cannabinoid Receptor Signaling Cascade

The CB1 and CB2 receptors are Class A GPCRs that primarily couple to the inhibitory G protein, Gi/o. Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors. The primary pathway involves the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[8]

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor CB1/CB2 Receptor G_Protein Gi/o Protein (Inactive) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts Ligand Agonist (e.g., JWH-018) Ligand->Receptor Binds & Activates ATP ATP ATP->AC Orthosteric vs. Allosteric Modulation cluster_ortho Orthosteric Agonism cluster_allo Positive Allosteric Modulation Receptor GPCR Orthosteric Site Allosteric Site Ortho_Agonist Orthosteric Agonist (e.g., JWH-018) Ortho_Agonist->Receptor:f1 Binds & Activates Endo_Ligand Endogenous Ligand (e.g., 2-AG) Endo_Ligand->Receptor:f1 Binds PAM PAM (e.g., ZCZ011) PAM->Receptor:f2 Binds PAM->Endo_Ligand Enhances Affinity/ Efficacy

Caption: Comparison of orthosteric agonism and positive allosteric modulation.

Comparative Efficacy Metrics: In Vivo Analysis

Successful in vitro activity must translate to in vivo efficacy. For cannabinoid modulators, analgesic and anti-inflammatory models are standard for preclinical assessment. [9][10]The choice of animal model is critical for establishing efficacy and predicting therapeutic effects in humans. [9]

Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

This widely used model assesses the activity of compounds against acute inflammation. [11]An inflammatory agent (carrageenan) is injected into the paw of a rodent, and the resulting edema (swelling) is measured over time. An effective anti-inflammatory compound will significantly reduce this swelling compared to a vehicle control.

Table 3: Expected Outcomes in Paw Edema Model

Compound Class Expected Effect on Paw Edema Rationale
CB2-selective Agonist Significant Reduction Activation of CB2 receptors on immune cells is known to have potent anti-inflammatory effects.
CB1 Agonist Moderate Reduction CB1 activation can also contribute to anti-inflammatory effects, though it is often associated with central side effects. [12]

| CB2 PAM | Reduction (in presence of endocannabinoids) | Potentiates the natural anti-inflammatory response mediated by endogenous cannabinoids like 2-AG. |

Analgesic Efficacy: Hot Plate Test

The hot plate test is a common model for assessing centrally-mediated analgesia. [13]The animal is placed on a heated surface, and the latency to a pain response (e.g., licking a paw) is measured. Analgesic compounds increase this response latency.

Table 4: Expected Outcomes in Hot Plate Test

Compound Class Expected Effect on Response Latency Rationale
CB1 Agonist (e.g., JWH-018) Significant Increase Potent, centrally-mediated analgesia is a hallmark of CB1 receptor activation. [6][12]
CB2-selective Agonist Minimal to Moderate Increase CB2 receptors are primarily located in the periphery, so effects on central pain processing are less direct but can occur.

| CB1 PAM (e.g., ZCZ011) | Increase (in presence of endocannabinoids) | Enhances the natural analgesic tone provided by the endocannabinoid system, potentially with a lower side-effect profile. [4]|

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, validated protocols are essential. The following sections outline standard operating procedures for the key assays discussed.

Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for CB1 or CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]-CP-55,940.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • Non-specific binding control: A high concentration of a known potent agonist (e.g., 10 µM WIN-55,212-2).

  • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control, or 50 µL of the test compound dilution.

  • Add 50 µL of [³H]-CP-55,940 (at a final concentration near its Kd, e.g., 1.5 nM) to all wells. [14]4. Add 100 µL of the receptor membrane preparation (e.g., 10 µg protein/well) to initiate the binding reaction. [14]5. Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Harvest the membranes by rapid filtration through a filter mat, washing 3-5 times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mat, add scintillation fluid, and quantify radioactivity using a microplate counter.

  • Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value obtained by non-linear regression analysis.

Protocol: [³⁵S]GTPγS Functional Assay

This assay measures G protein activation following receptor agonism.

Materials:

  • Cell membranes expressing CB1 or CB2 receptors.

  • [³⁵S]GTPγS radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Test compound and a reference full agonist (e.g., CP-55,940).

Procedure:

  • Prepare serial dilutions of the test compound.

  • Pre-incubate membranes (20-40 µg protein) with GDP (e.g., 30 µM) on ice for at least 15 minutes.

  • In a 96-well plate, add assay buffer, test compound dilutions, and the membrane/GDP mixture.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration, as described in the binding assay protocol.

  • Quantify radioactivity. Data are analyzed using non-linear regression to determine EC50 and Emax values relative to the reference agonist.

Experimental Workflow Diagram

The logical progression from in vitro screening to in vivo validation is critical for efficient drug development.

Drug Discovery Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety Start Test Compound (this compound) Binding Radioligand Binding Assay (Determine Ki at CB1/CB2) Start->Binding Functional [35S]GTPγS & cAMP Assays (Determine EC50, Emax) Binding->Functional Confirm Target Engagement Allo_Test Allosteric Modulation Test (Run functional assay with orthosteric agonist) Functional->Allo_Test If no direct agonism Decision1 Active Compound? Functional->Decision1 Allo_Test->Decision1 Anti_Inflam Anti-Inflammatory Models (e.g., Paw Edema) Analgesia Analgesic Models (e.g., Hot Plate) Anti_Inflam->Analgesia Tox Preliminary Toxicology Analgesia->Tox Decision2 Efficacious & Safe? Tox->Decision2 Decision1->Anti_Inflam Yes Lead Lead Candidate Decision2->Lead Yes

Caption: A generalized workflow for characterizing a novel GPCR modulator.

Conclusion and Future Directions

This guide establishes a scientific framework for evaluating the efficacy of this compound as a potential cannabinoid receptor modulator. By comparing its theoretical profile to well-known orthosteric agonists (JWH-018, CP-47,497) and allosteric modulators (ZCZ011, EC21a), we have outlined the critical path for its characterization.

The primary next steps are to perform the in vitro assays described herein:

  • Determine Binding Affinity: Conduct radioligand binding assays to ascertain if the compound binds to CB1 and/or CB2 receptors and with what affinity.

  • Assess Functional Activity: Use GTPγS or cAMP assays to determine if it acts as an agonist or antagonist.

  • Investigate Allosterism: If no direct agonism is observed, test for allosteric modulation by co-incubating with a known CB1/CB2 agonist.

The results of these initial screens will dictate the direction of further research. A promising profile, such as high affinity with selectivity for CB2, or a clear positive allosteric modulatory effect at CB1, would strongly justify advancing the compound to in vivo models of pain and inflammation. This systematic approach ensures a thorough and scientifically rigorous evaluation of this compound's therapeutic potential.

References

  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties.Journal of Medicinal Chemistry.
  • Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance.Journal of Medicinal Chemistry.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop.Semantic Scholar.
  • In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection.
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  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay.bioRxiv.
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  • CP47,497-C8 and JWH073, commonly found in `Spice' herbal blends, are potent and efficacious CB1 cannabinoid receptor agonists.PubMed Central.
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  • Analgesic models.Slideshare.
  • In-Vitro Assessment of CB1/CB2 Receptor Binding and Function.eGrove - University of Mississippi.
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  • Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties.
  • Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists
  • G Protein-Coupled Receptor Screening Assays Methods and Protocols.
  • Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development.Frontiers.
  • Cannabimimetic activity from CP-47497, a deriv
  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements.
  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • Synthetic Cannabinoids: The Newest, Almost Illicit Drug of Abuse.The Journal of Emergency Medicine.
  • Radioligand binding assays to CB1R and CB2R.
  • Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobiliz
  • Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor.PubMed Central.
  • Effects of the synthetic cannabinoid receptor agonist JWH-018 on abuse-related effects of opioids in rhesus monkeys.PubMed Central.
  • Identification of a Cannabinoid Receptor 2 Allosteric Site Using Computational Modeling and Pharmacological Analysis.
  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay.
  • Synthesis and Pharmacology of 1-Methoxy Analogs of CP-47,497.PubMed Central.
  • Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implic
  • Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor.
  • The Cannabinoid CB2 Receptor Positive Allosteric Modulator EC21a Exhibits Complicated Pharmacology In Vitro.PubMed Central.
  • Synthetic cannabinoid JWH-018 and psychosis: An explorative study.
  • Allosteric Modulation of Cannabinoid Type 1 Receptor by ZCZ011: Integration of In Vitro Pharmacology and Molecular Dynamics Simul
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A Researcher's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Analysis Featuring 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in its development. This guide provides a comprehensive framework for validating the hypothesized MoA of a novel compound, using 6-Methoxy-2-(4-propylbenzoyl)pyridine as a case study. We will postulate its action as an inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway and compare the validation process to that of well-characterized JNK inhibitors, SP600125 and BI-78D3.

The JNK Signaling Pathway: A Key Therapeutic Target

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are pivotal in orchestrating cellular responses to a variety of stress signals, including inflammatory cytokines, oxidative stress, and DNA damage.[1][2][] The JNK signaling cascade, upon activation, leads to the phosphorylation of several downstream transcription factors, most notably c-Jun.[2] This, in turn, regulates the expression of genes involved in critical cellular processes such as inflammation, apoptosis, and cell proliferation.[2] Dysregulation of the JNK pathway is implicated in numerous pathologies, including neurodegenerative diseases, inflammatory conditions, and cancer, making it a compelling target for therapeutic intervention.[2][4]

Signaling Cascade Overview

The JNK pathway is initiated by upstream kinases (MKK4 and MKK7) that dually phosphorylate and activate JNK on threonine and tyrosine residues.[5] Activated JNK then translocates to the nucleus to phosphorylate its targets.[2][5]

JNK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Stress Stimuli Stress Stimuli MKK4_7 MKK4/7 Stress Stimuli->MKK4_7 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MKK4_7 JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression

Figure 1: Simplified JNK Signaling Pathway.

Comparative Landscape of JNK Inhibitors

To validate the MoA of our topic compound, this compound, we will compare it with two well-established JNK inhibitors that operate through distinct mechanisms:

  • SP600125: A reversible, ATP-competitive inhibitor that binds to the ATP-binding pocket of JNK1, JNK2, and JNK3.[6][7] This prevents the phosphorylation of JNK substrates.[8]

  • BI-78D3: A substrate-competitive inhibitor that interferes with the interaction between JNK and its substrates, such as the JNK-interacting protein 1 (JIP1), without blocking the ATP-binding site.[5][9][10]

InhibitorMechanism of ActionTarget Specificity
SP600125 ATP-CompetitiveJNK1, JNK2, JNK3[6]
BI-78D3 Substrate-CompetitiveJNK[9][10]
This compound Hypothesized: Kinase Inhibitor (JNK) To be determined

Experimental Validation Workflow

A multi-faceted approach is essential to rigorously validate the hypothesized MoA of this compound as a JNK inhibitor. The following experimental workflow outlines a logical progression from initial biochemical assays to cell-based and in vivo studies.

Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay Binding_Assay Direct Binding Assay Kinase_Assay->Binding_Assay Selectivity_Profiling Kinase Selectivity Profiling Binding_Assay->Selectivity_Profiling Target_Engagement Cellular Target Engagement Selectivity_Profiling->Target_Engagement Downstream_Signaling Downstream Signaling Analysis Target_Engagement->Downstream_Signaling Functional_Assays Cellular Functional Assays Downstream_Signaling->Functional_Assays PK_PD Pharmacokinetics/ Pharmacodynamics Functional_Assays->PK_PD Efficacy_Studies Efficacy Studies PK_PD->Efficacy_Studies

Figure 2: Experimental Workflow for MoA Validation.
Step 1: Biochemical Assays - Does it Hit the Target?

The initial step is to determine if this compound directly interacts with and inhibits JNK in a cell-free system.

Protocol 1: In Vitro Kinase Assay

  • Objective: To quantify the inhibitory activity of the compound against JNK.

  • Methodology:

    • Recombinant human JNK1, JNK2, and JNK3 are incubated with a known substrate (e.g., c-Jun peptide) and ATP.

    • Increasing concentrations of this compound, SP600125 (positive control), and a vehicle control (e.g., DMSO) are added.

    • The reaction is allowed to proceed, and the level of substrate phosphorylation is measured using methods like radioactive filter binding assays or fluorescence-based assays.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Protocol 2: Direct Binding Assay

  • Objective: To confirm direct physical interaction between the compound and JNK.

  • Methodology (e.g., Surface Plasmon Resonance - SPR):

    • Recombinant JNK protein is immobilized on a sensor chip.

    • Increasing concentrations of this compound are flowed over the chip.

    • The binding and dissociation are monitored in real-time to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Protocol 3: Kinase Selectivity Profiling

  • Objective: To assess the specificity of the compound for JNK over other kinases.

  • Methodology:

    • The compound is screened against a broad panel of recombinant kinases (e.g., >400 kinases).

    • The percent inhibition at a fixed concentration (e.g., 1 µM) is determined.

    • This provides a selectivity profile and identifies potential off-target effects. For instance, BI-78D3 shows over 100-fold selectivity for JNK over p38α.[9][11]

Step 2: Cell-Based Assays - Does it Work in a Biological Context?

After confirming direct inhibition in biochemical assays, the next crucial step is to validate the compound's activity within a cellular environment.

Protocol 4: Cellular Target Engagement

  • Objective: To confirm that the compound engages with JNK inside living cells.

  • Methodology (e.g., Cellular Thermal Shift Assay - CETSA):

    • Cells are treated with this compound or a vehicle control.

    • The treated cells are heated to various temperatures, causing protein denaturation.

    • The soluble fraction of JNK at each temperature is quantified by Western blotting.

    • Ligand binding stabilizes the target protein, resulting in a higher melting temperature compared to the control.

Protocol 5: Downstream Signaling Analysis

  • Objective: To measure the effect of the compound on the JNK signaling pathway.

  • Methodology (Western Blotting):

    • Cells are pre-treated with the compound or controls (SP600125, BI-78D3) and then stimulated with a JNK activator (e.g., anisomycin or TNF-α).[8]

    • Cell lysates are collected, and proteins are separated by SDS-PAGE.

    • Western blotting is performed using antibodies against total JNK, phosphorylated JNK (p-JNK), total c-Jun, and phosphorylated c-Jun (p-c-Jun).

    • A potent JNK inhibitor should reduce the levels of p-JNK and p-c-Jun without affecting the total protein levels.

Protocol 6: Cellular Functional Assays

  • Objective: To assess the impact of JNK inhibition on cellular functions.

  • Methodology (e.g., Cytokine Release Assay):

    • Immune cells (e.g., peripheral blood mononuclear cells) are pre-treated with the compound.

    • The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

    • The release of pro-inflammatory cytokines, such as TNF-α and IL-6, which are known to be regulated by the JNK pathway, is measured by ELISA.[1][12]

Step 3: In Vivo Models - Does it Have a Therapeutic Effect?

The final validation step involves assessing the compound's efficacy in a relevant animal model of a disease where JNK signaling is implicated.

Protocol 7: Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling

  • Objective: To correlate the compound's concentration in the body with its biological effect.

  • Methodology:

    • The compound is administered to animals (e.g., mice).

    • Blood and tissue samples are collected at various time points to measure compound concentration (PK).

    • Target engagement and downstream pathway inhibition (e.g., p-c-Jun levels in the target tissue) are measured at the same time points (PD).

    • This establishes a dose-response relationship in a living organism.

Protocol 8: In Vivo Efficacy Studies

  • Objective: To evaluate the therapeutic potential of the compound.

  • Methodology (e.g., Lipopolysaccharide-induced Endotoxemia Model):

    • Mice are treated with this compound or a vehicle control.

    • A systemic inflammatory response is induced by injecting LPS.

    • The levels of circulating pro-inflammatory cytokines (e.g., TNF-α) are measured.[12]

    • A successful JNK inhibitor should significantly reduce the LPS-induced cytokine storm.

Interpreting the Data and Building a Case for the Mechanism of Action

The collective data from these experiments will provide a robust validation of the MoA of this compound.

  • Concordance of Data: A strong case for a specific MoA is built when the IC50 from the biochemical assay, the EC50 from the cell-based assays, and the effective dose from in vivo studies are in alignment.

  • Comparative Analysis: The performance of this compound should be benchmarked against the established inhibitors, SP600125 and BI-78D3, at each stage of the validation process. This will provide context for its potency, selectivity, and potential therapeutic advantages. For example, if the compound is effective in cellular assays but weak in biochemical assays, it might suggest a pro-drug mechanism or an indirect mode of action.

  • Addressing Discrepancies: Any discrepancies in the data should be investigated. For example, if the compound shows broad kinase activity in the selectivity profiling, this could indicate potential off-target effects that need to be considered in the interpretation of the functional data. It has been noted that SP600125 can have effects independent of JNK inhibition.[13]

By following this comprehensive and comparative validation framework, researchers can build a strong, evidence-based understanding of the mechanism of action of novel compounds like this compound, paving the way for their further development as potential therapeutics.

References

  • Selleck Chemicals.
  • Patsnap Synapse. What are JNK inhibitors and how do they work? (2024-06-21).
  • MedchemExpress.com. BI-78D3 | JNK Inhibitor.
  • AG Scientific. Chemical Inhibitor SP600125: How Does it Work?.
  • Selleck Chemicals. BI-78D3 JNK inhibitor.
  • MDPI.
  • Cell Signaling Technology. SP600125.
  • R&D Systems. BI 78D3 | JNK/c-jun Inhibitors.
  • MedchemExpress.com. SP600125 | JNK Inhibitor.
  • PMC - NIH.
  • PMC - NIH. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase.
  • BOC Sciences.
  • Tocris Bioscience. BI 78D3 | JNK/c-Jun.
  • PMC - PubMed Central. Inhibitors of c-Jun N-terminal kinases—JuNK no more?.

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A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-2-(4-propylbenzoyl)pyridine Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 6-Methoxy-2-(4-propylbenzoyl)pyridine analogs. Drawing upon established research in related heterocyclic compounds, this document offers a predictive framework for designing and optimizing novel therapeutic agents based on this scaffold. We will explore the influence of key structural modifications on biological activity, with a particular focus on their potential as P-glycoprotein (P-gp) inhibitors and tubulin polymerization inhibitors, two critical targets in modern drug discovery.

Introduction: The Therapeutic Potential of the Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold for targeting a wide array of biological macromolecules. The 6-Methoxy-2-(benzoyl)pyridine core, in particular, has emerged as a promising framework for developing potent inhibitors of therapeutically relevant targets. This guide will synthesize data from analogous series of compounds to build a robust SAR model for this compound derivatives.

Key Biological Targets and Therapeutic Hypotheses

Based on the known activities of structurally related pyridine derivatives, we hypothesize that this compound analogs will primarily exhibit activity as:

  • P-glycoprotein (P-gp) Inhibitors: P-gp is an ATP-binding cassette (ABC) transporter responsible for the efflux of a broad range of xenobiotics, including many chemotherapeutic agents.[2] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer.[3][4] Several studies on heterocyclic P-gp inhibitors have highlighted the importance of methoxy substitutions for enhanced activity, suggesting a favorable role for the 6-methoxy group in our target scaffold.[5]

  • Tubulin Polymerization Inhibitors: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division and are a validated target for anticancer drugs.[6][7] Compounds that inhibit tubulin polymerization can arrest the cell cycle and induce apoptosis.[7] The 2-benzoylpyridine moiety is a known pharmacophore for tubulin polymerization inhibitors that bind to the colchicine site.[8]

Structure-Activity Relationship (SAR) Analysis

The following sections detail the predicted impact of structural modifications at various positions of the this compound scaffold. This analysis is a synthesis of findings from studies on related pyridine, quinoline, and other heterocyclic derivatives.

The Role of the 6-Methoxy Group

The methoxy group at the 6-position of the pyridine ring is predicted to be a key determinant of activity. In various series of P-gp inhibitors and tubulin polymerization inhibitors, methoxy groups have been shown to:

  • Enhance P-gp Inhibitory Activity: SAR studies on quinazoline and tetrahydroisoquinoline derivatives have demonstrated that methoxy substitutions, particularly polymethoxy substitutions, markedly enhance P-gp inhibition.[5] This is often attributed to favorable interactions within the transmembrane domains of P-gp.

  • Contribute to Tubulin Binding: The trimethoxyphenyl (TMP) moiety is a classic feature of many potent tubulin polymerization inhibitors that bind to the colchicine site, such as combretastatin A-4.[7] The 4-methoxy group of the TMP moiety is known to form a critical hydrogen bond with Cys241 of β-tubulin.[7] While our scaffold contains a single methoxy group, its presence is likely to contribute favorably to binding affinity.

Modifications of the Benzoyl Moiety

The 2-(4-propylbenzoyl) group offers several points for modification that can significantly impact potency and selectivity.

  • Substitution on the Phenyl Ring: The electronic nature and position of substituents on the benzoyl phenyl ring are critical.

    • Electron-Donating Groups (EDGs): In related P-gp inhibitors, EDGs like methoxy groups have been shown to enhance inhibitory activity compared to electron-withdrawing groups.[5]

    • Hydrophobicity: The lipophilicity of this ring system can influence cell permeability and interaction with hydrophobic pockets in the target protein. Increasing the hydrophobic surface area has been shown to correlate with higher P-gp inhibitory activity in some series.[2]

  • The Propyl Group: The n-propyl group at the 4-position of the benzoyl ring contributes to the overall lipophilicity of the molecule. Optimization of this alkyl chain length could lead to improved potency. Shorter or longer alkyl chains, or the introduction of branching or unsaturation, would be valuable modifications to explore.

Modifications of the Pyridine Ring

While the core pyridine is central to the scaffold, substitutions at other positions could fine-tune the electronic properties and steric profile of the molecule. For instance, the introduction of small alkyl or halogen groups at the 3, 4, or 5-positions could modulate the pKa of the pyridine nitrogen and influence its ability to form hydrogen bonds.

Comparative Data from Analogous Compound Series

To provide a quantitative basis for our SAR predictions, the following tables summarize data from published studies on structurally related compounds.

Table 1: SAR of Tetrahydroisoquinoline Derivatives as P-gp Inhibitors

CompoundKey Structural FeaturesP-gp Inhibition (IC₅₀ or Fold Reversal)Reference
VerapamilFirst-generation P-gp inhibitorIC₅₀ = 4.47 µM[5]
Compound 16 (Furan derivative)Methoxy substitutions on phenyl ringReversal Fold = 69.6[5]
OY-1016,7-dimethoxy-tetrahydroisoquinolinePotent P-gp inhibition[5]

Table 2: SAR of Pyridine Derivatives as Tubulin Polymerization Inhibitors

CompoundKey Structural FeaturesTubulin Polymerization Inhibition (IC₅₀)Antiproliferative Activity (GI₅₀)Reference
CA-4Combretastatin A-41.2 µMSub-micromolar[9]
6a, 7g, 8cN-alkyl-N-substituted phenylpyridin-2-amines1.4-1.7 µM0.19-0.41 µM[6][10]
4v6-Aryl-2-benzoyl-pyridinePotent (not specified)Average IC₅₀ ~ 1.8 nM
4aN-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline0.85 µM16-20 nM[9]

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and evaluation of this compound analogs, based on established procedures for similar compounds.

General Synthetic Scheme

The synthesis of the target compounds can be achieved through a multi-step process, likely involving a key cross-coupling reaction.

G cluster_0 Synthesis of this compound Analogs Start 2-Bromo-6-methoxypyridine Step1 Grignard Formation or Lithiation Start->Step1 Mg or n-BuLi Step2 Reaction with 4-propylbenzoyl chloride Step1->Step2 Addition Product This compound Step2->Product

Caption: A plausible synthetic route to the target scaffold.

Step-by-Step Protocol:

  • Preparation of the Organometallic Reagent: To a solution of 2-bromo-6-methoxypyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings or n-butyllithium at an appropriate temperature (e.g., room temperature for Grignard, -78 °C for lithiation).

  • Acylation: Slowly add a solution of 4-propylbenzoyl chloride in the same anhydrous solvent to the freshly prepared organometallic reagent.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro P-gp Inhibition Assay (Calcein-AM Efflux Assay)

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, calcein-AM.

G cluster_1 Calcein-AM Efflux Assay Workflow Cell_Culture Culture P-gp overexpressing cells Incubation Incubate cells with test compound Cell_Culture->Incubation Loading Load cells with Calcein-AM Incubation->Loading Measurement Measure intracellular fluorescence Loading->Measurement

Caption: Workflow for assessing P-gp inhibition.

Step-by-Step Protocol:

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., KB-C2 or MCF-7/ADR) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Substrate Loading: Add calcein-AM to each well and incubate for an additional 30-60 minutes.

  • Fluorescence Measurement: Wash the cells with ice-cold PBS to remove extracellular calcein-AM and measure the intracellular fluorescence using a fluorescence plate reader. Increased fluorescence indicates inhibition of P-gp-mediated efflux.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

G cluster_2 Tubulin Polymerization Assay Workflow Preparation Prepare tubulin solution Incubation Incubate with test compound on ice Preparation->Incubation Polymerization Induce polymerization at 37°C Incubation->Polymerization Monitoring Monitor absorbance at 340 nm Polymerization->Monitoring

Caption: Workflow for assessing tubulin polymerization inhibition.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37 °C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules. Inhibitory compounds will reduce the rate and extent of the absorbance increase.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The SAR insights gleaned from related heterocyclic compounds suggest that this scaffold is well-suited for optimization as both a P-gp inhibitor and a tubulin polymerization inhibitor. Future work should focus on the synthesis of a focused library of analogs to experimentally validate the SAR hypotheses presented in this guide. Key modifications to explore include variations in the substitution pattern on the benzoyl ring and optimization of the alkyl substituent at the 4-position. Such studies will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules.

References

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry.
  • Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiprolifer
  • Recent developments of P-glycoprotein inhibitors and its structure-activity relationship (SAR) studies. Semantic Scholar.
  • Recent developments of P-glycoprotein inhibitors and its structure-activity rel
  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. NIH.
  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymeriz
  • Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Rel
  • and 3D-QSAR studies of a series of benzopyranes and benzopyrano[3,4b][5][8]-oxazines as inhibitors of the multidrug transporter P-glycoprotein. PMC.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Publishing.

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A Researcher's Guide to Cross-Reactivity Profiling: A Comparative Analysis of the Novel Compound 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" compound is merely the initial step. The true challenge lies in refining this molecule into a clinical candidate with a well-defined safety and efficacy profile. A critical determinant of this profile is the compound's selectivity—its ability to interact with the intended therapeutic target while avoiding unintended interactions with other biomolecules, known as "off-targets." These off-target interactions can lead to unforeseen side effects, toxicity, or even a complete lack of therapeutic effect. Therefore, a rigorous and comprehensive cross-reactivity profiling campaign is not just a regulatory hurdle but a fundamental component of modern, rational drug design.[1][2][3]

This guide provides an in-depth, comparative framework for assessing the cross-reactivity of a novel chemical entity, using the hypothetical compound 6-Methoxy-2-(4-propylbenzoyl)pyridine as a central case study. Based on its structural similarity to known kinase inhibitors, particularly those containing a benzoylpyridine scaffold, we will proceed with the scientifically plausible hypothesis that this compound is a novel inhibitor of the p38α mitogen-activated protein kinase (MAPK) , a key regulator of inflammatory responses.[4]

We will benchmark our hypothetical compound against three well-characterized p38 MAPK inhibitors, each with distinct properties:

  • SB203580: A first-generation, ATP-competitive pyridinyl imidazole inhibitor, primarily targeting p38α and p38β isoforms.[5]

  • BIRB 796 (Doramapimod): A highly potent, allosteric (Type II) inhibitor that binds to a region adjacent to the ATP-binding pocket of all four p38 isoforms.[6][7][8]

  • Skepinone-L: A next-generation, ATP-competitive (Type I) inhibitor with exceptional potency and selectivity for p38 MAPK.[9][10][11]

Through this comparative lens, we will explore the experimental workflows and data interpretation necessary to build a robust selectivity profile for a novel drug candidate.

The p38 MAPK Signaling Pathway: A Key Inflammatory Axis

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress.[4][12][13][14] Its activation triggers a downstream phosphorylation cascade that ultimately leads to the transcriptional and post-transcriptional regulation of genes involved in inflammation, apoptosis, and cell differentiation.[12][15] Given its central role in inflammatory diseases, p38 MAPK is a highly sought-after therapeutic target.

p38_pathway stimuli Stress / Cytokines (TNF-α, IL-1β) receptor Receptor stimuli->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK (α, β, γ, δ) map2k->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylation response Inflammatory Response (Cytokine Production, Apoptosis) substrates->response inhibitor p38 Inhibitors (e.g., this compound) inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of therapeutic intervention.

Experimental Design: A Tiered Approach to Selectivity Profiling

A robust cross-reactivity assessment follows a logical, tiered progression from broad, high-throughput screening to more focused, hypothesis-driven assays. This "screening cascade" approach is designed to efficiently identify potential off-target interactions and prioritize them for further investigation.

screening_cascade tier1 Tier 1: Primary Assay & Broad Panel Screening - Potency against p38α (IC50) - Broad Kinase Panel (e.g., 400+ kinases) tier2 Tier 2: Secondary & Orthogonal Assays - Dose-response curves for off-target hits - Binding assays (e.g., Ki determination) - Isoform selectivity (p38β, γ, δ) tier1->tier2  Identify & Prioritize Hits tier3 Tier 3: Cellular & Functional Assays - Cellular Target Engagement (e.g., CETSA) - Downstream pathway analysis (e.g., p-MK2 levels) - Phenotypic assays (e.g., cytokine release) tier2->tier3  Confirm & Characterize in Cellular Context conclusion Comprehensive Selectivity Profile tier3->conclusion

Caption: A tiered experimental workflow for comprehensive selectivity profiling.

Tier 1: Broad Kinase Panel Screening

The initial step involves determining the compound's potency against the primary target (p38α) and screening it against a broad panel of other kinases at a single, high concentration (e.g., 1-10 µM). This provides a global view of the compound's selectivity. Radiometric kinase assays are a gold standard for this type of screening due to their sensitivity and robustness.[16][17][18]

Protocol: Radiometric Kinase Assay (e.g., for p38α)

  • Objective: To quantify the inhibitory activity of a compound by measuring the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide by the kinase.[16][17]

  • Materials:

    • Purified, active p38α kinase

    • Specific peptide substrate (e.g., ATF2)

    • [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Test compounds serially diluted in DMSO

    • P81 phosphocellulose paper

    • Phosphoric acid wash buffer

    • Scintillation counter or phosphorimager

  • Methodology:

    • Reaction Setup: In a 96-well plate, combine the kinase, peptide substrate, and kinase reaction buffer.

    • Compound Addition: Add the test compound at various concentrations (typically a 10-point dose-response curve). Include a DMSO-only control for 100% kinase activity.

    • Initiation: Start the reaction by adding the ATP mix, containing both unlabeled ATP and [γ-³²P]ATP.

    • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

    • Termination & Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of each reaction mixture onto the P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper.

    • Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Detection: Quantify the radioactivity on the paper using a phosphorimager or scintillation counter.

    • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Cellular Target Engagement

Biochemical assays, while essential, do not fully recapitulate the complex intracellular environment. Cellular target engagement assays are crucial to confirm that the compound binds to its intended target in a living cell.[19] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the stabilization of a target protein upon ligand binding.[20][21]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify target engagement in intact cells by measuring changes in the thermal stability of the target protein upon compound binding.[20][21]

  • Materials:

    • Relevant cell line (e.g., THP-1 monocytes)

    • Test compound and vehicle (DMSO)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease inhibitors

    • Antibody specific to the target protein (p38α)

    • Western blotting or ELISA reagents

  • Methodology:

    • Cell Treatment: Treat intact cells with the test compound or vehicle for a specified duration.

    • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.

    • Lysis: Lyse the cells by freeze-thaw cycles.

    • Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.

    • Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blot or an immunoassay like ELISA.

    • Data Analysis: Plot the amount of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization.

Comparative Data Analysis

The ultimate goal of the screening cascade is to generate quantitative data that allows for a direct comparison of the novel compound's selectivity against established benchmarks.

On-Target Potency: p38 Isoform Selectivity

It is crucial to understand the compound's activity not just against p38α but also against the other isoforms (β, γ, δ), as they may have different physiological roles.

Compoundp38α (IC₅₀, nM)p38β (IC₅₀, nM)p38γ (IC₅₀, nM)p38δ (IC₅₀, nM)Binding Mode
This compound Hypothetical: 25Hypothetical: 50Hypothetical: >1000Hypothetical: >1000Hypothetical: Type I
SB20358050500>10,000>10,000Type I (ATP-competitive)[5]
BIRB 7963865200520Type II (Allosteric)[6]
Skepinone-L5Not widely reportedNot widely reportedNot widely reportedType I (ATP-competitive)[10]

Data for SB203580 and BIRB 796 are compiled from public sources and may vary based on assay conditions.[5][6]

Off-Target Profiling: Kinome-Wide Selectivity

A broad kinase panel reveals the compound's promiscuity. The data is often presented as percent inhibition at a fixed concentration or as IC₅₀/Kᵢ values for significant hits.

Kinase6-Methoxy-2-... (Hypothetical %Inh @ 1µM)SB203580 (%Inh @ 1µM)BIRB 796 (%Inh @ 1µM)Skepinone-L (%Inh @ 1µM)
p38α (MAPK14) 98% ~99% ~99% ~99%
JNK215%<10%~90%<10%
c-Raf-15%<10%~50%<10%
GSK3β8%~40%<10%<10%
LCK<5%~30%<10%<10%
CKIδ2%~85%<10%<10%
CKIε3%~80%<10%<10%

This table presents illustrative data compiled from various sources.[7][22][23] Actual values can vary. The high selectivity of Skepinone-L is noted, though comprehensive public panel data is limited.[22] SB203580 shows significant off-target activity against kinases like CKIδ/ε.[23] BIRB 796, while potent on p38, also inhibits JNK2 and c-Raf-1 at higher concentrations.[7]

Interpretation and Conclusion: Building a Self-Validating Profile

The data generated through this tiered approach provides a comprehensive view of a compound's selectivity. For our hypothetical compound, This compound , the ideal outcome from this profiling would be:

  • High Potency: Nanomolar IC₅₀ against p38α and potentially p38β.

  • High Selectivity: Minimal inhibition (<50%) of other kinases in a broad panel at 1 µM.

  • Confirmed Target Engagement: A clear thermal stabilization of p38α in cellular assays.

By comparing these results to the known profiles of SB203580, BIRB 796, and Skepinone-L, we can contextualize its performance. For instance, if our compound shows high potency and a clean profile similar to Skepinone-L, it would be considered a highly promising lead. Conversely, if it displays off-target activities similar to SB203580 or BIRB 796, these liabilities must be addressed through further medicinal chemistry optimization or carefully considered in the design of subsequent in vivo studies.

Ultimately, the goal of cross-reactivity profiling is to build a self-validating system where the biochemical data aligns with the cellular data, and the cellular data explains the observed phenotype. This rigorous, data-driven approach is paramount to de-risking a drug discovery program and is the hallmark of sound scientific practice.

References

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  • Mechanisms and functions of p38 MAPK signalling. PubMed. Available from: [Link]

  • p38 MAPK Signaling. QIAGEN GeneGlobe. Available from: [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Nature. Available from: [Link]

  • A high-throughput radiometric kinase assay. PMC. Available from: [Link]

  • Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Ingenta Connect. Available from: [Link]

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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • P38 MAPK Inhibitor I BIRB 796. opnMe. Available from: [Link]

  • p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. opnMe. Available from: [Link]

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  • Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. ResearchGate. Available from: [Link]

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  • Skepinone-L, a Novel Potent and Highly Selective Inhibitor of p38 MAP Kinase, Effectively Impairs Platelet Activation and Thrombus Formation. Karger Publishers. Available from: [Link]

  • Determining target engagement in living systems. PMC. Available from: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available from: [Link]

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Benchmarking 6-Methoxy-2-(4-propylbenzoyl)pyridine: A Comparative Guide for Cannabinoid Receptor Modulator Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the characterization of novel compounds requires rigorous comparison against well-established modulators. This guide provides a comprehensive framework for benchmarking the novel compound, 6-Methoxy-2-(4-propylbenzoyl)pyridine, against known synthetic cannabinoid receptor agonists, JWH-018 and CP 47,497. The following sections detail the scientific rationale, experimental protocols, and data interpretation necessary for a thorough comparative analysis.

Introduction: The Rationale for Benchmarking

The therapeutic potential and toxicological profile of a novel compound can only be understood through direct comparison with existing molecules that act on the same biological targets. This compound, a pyridine derivative, is structurally distinct from classical and non-classical cannabinoids. Therefore, its activity at cannabinoid receptors, if any, must be empirically determined. This guide outlines the essential in vitro assays to profile its affinity, potency, and functional selectivity at the human cannabinoid receptors CB1 and CB2.

Our comparators, JWH-018 and CP 47,497, are potent synthetic cannabinoid receptor agonists. JWH-018, a naphthoylindole, is a full agonist at both CB1 and CB2 receptors.[1] CP 47,497, a cyclohexylphenol, also acts as a potent CB1 agonist.[2][3] These compounds provide a robust baseline for evaluating the cannabimimetic activity of our novel compound.

Comparative Analysis: Key Performance Indicators

The primary objective is to quantify the interaction of this compound with CB1 and CB2 receptors and compare these parameters to those of JWH-018 and CP 47,497. The key performance indicators are:

  • Binding Affinity (Ki): Measures the strength of the interaction between the compound and the receptor.

  • Functional Potency (EC50): Indicates the concentration of the compound required to elicit a half-maximal response.

  • Efficacy (Emax): Represents the maximum response a compound can produce.

  • Functional Selectivity: Describes the ability of a compound to preferentially activate one signaling pathway over another at the same receptor.

Table 1: Comparative Binding Affinity and Functional Potency Data
CompoundCB1 Ki (nM)CB2 Ki (nM)CB1 EC50 (nM)CB2 EC50 (nM)
This compound To be determinedTo be determinedTo be determinedTo be determined
JWH-018 9.00 ± 5.00[1]2.94 ± 2.65[1]102[1]133[1]
CP 47,497 2.1[2]Variable135[4]Variable

Note: Literature values can vary based on the specific assay conditions.

Experimental Protocols: A Step-by-Step Guide

To ensure data integrity and reproducibility, standardized and validated assays are paramount. The following protocols are recommended for a comprehensive benchmarking study.

Radioligand Binding Assays for Receptor Affinity

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Workflow: Radioligand Binding Assay

prep Prepare cell membranes expressing CB1 or CB2 receptors radioligand Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]CP-55,940) prep->radioligand competitor Add increasing concentrations of test compound (this compound, JWH-018, or CP 47,497) radioligand->competitor incubate Incubate to allow binding to reach equilibrium competitor->incubate separate Separate bound from unbound radioligand via filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Caption: Workflow for determining receptor binding affinity.

Detailed Protocol:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293 or AtT-20) stably expressing human CB1 or CB2 receptors.[5][6]

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [3H]CP-55,940), and a range of concentrations of the test compound.

  • Equilibrium: Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the activation of G-proteins, the initial step in the signaling cascade following agonist binding to a GPCR.

Workflow: [³⁵S]GTPγS Binding Assay

membranes Prepare cell membranes with CB1 or CB2 receptors reagents Incubate membranes with [³⁵S]GTPγS, GDP, and increasing concentrations of agonist membranes->reagents incubate Incubate to allow for G-protein activation and [³⁵S]GTPγS binding reagents->incubate separate Separate bound from unbound [³⁵S]GTPγS by filtration incubate->separate quantify Quantify bound [³⁵S]GTPγS using a scintillation counter separate->quantify analyze Analyze data to determine EC50 and Emax quantify->analyze

Caption: Workflow for assessing G-protein activation.

Detailed Protocol:

  • Membrane Preparation: Use membranes from cells expressing the cannabinoid receptor of interest.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA, pH 7.4.

  • Incubation: In a 96-well plate, combine membranes, a sub-saturating concentration of GDP, [³⁵S]GTPγS, and increasing concentrations of the test compound.

  • Reaction: Incubate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinetic Ligand-Binding Assay

This advanced assay provides insights into the kinetics of ligand binding (association and dissociation rates), which can be a critical determinant of a drug's in vivo action.[7]

Signaling Pathway: CB1 Receptor Activation

cluster_0 Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Agonist Agonist (e.g., this compound) Agonist->CB1 Binds cAMP cAMP AC->cAMP Decreases Downstream Downstream Effects (e.g., Ion channel modulation, MAPK activation) cAMP->Downstream

Caption: Simplified CB1 receptor signaling cascade.

Detailed Protocol:

  • Reagents: Utilize T-REx™-293 cell membranes expressing SNAP-tagged human CB1R or CB2R, a fluorescent tracer, and the test compounds.[7]

  • Assay Setup: Conduct experiments in 384-well plates.[7]

  • Competition Binding: To determine affinity (Ki), incubate the membranes with a fixed concentration of the fluorescent tracer and varying concentrations of the unlabeled test compound until equilibrium is reached.[7]

  • Kinetic Measurements: To determine association (kon) and dissociation (koff) rates, measure the TR-FRET signal over time after the addition of either the tracer (for kon) or a high concentration of an unlabeled competitor (for koff).[7]

  • Data Acquisition: Use a microplate reader capable of TR-FRET measurements.[7]

  • Data Analysis: Analyze the data using appropriate kinetic models to derive the kinetic parameters.[7]

Interpreting the Data: Building a Comprehensive Profile

The data generated from these assays will allow for a multi-faceted comparison of this compound with JWH-018 and CP 47,497.

  • High Affinity, High Potency: If the novel compound exhibits Ki and EC50 values in the low nanomolar range, similar to the comparators, it suggests it is a potent cannabinoid receptor agonist.

  • Receptor Selectivity: A significantly lower Ki or EC50 at one receptor subtype over the other (e.g., CB2 vs. CB1) would indicate receptor selectivity, a desirable trait for therapeutic development to minimize psychoactive side effects associated with CB1 activation.

  • Efficacy Comparison: The Emax value from the [³⁵S]GTPγS assay will classify the compound as a full agonist (similar Emax to JWH-018), a partial agonist (lower Emax), or an antagonist (no stimulation).

  • Kinetic Profile: The on- and off-rates from the TR-FRET assay will provide insights into the residence time of the compound at the receptor, which can influence the duration of action in vivo.

Conclusion: A Framework for Evidence-Based Drug Discovery

This guide provides a robust framework for the initial in vitro characterization of this compound. By systematically benchmarking its performance against well-characterized compounds like JWH-018 and CP 47,497, researchers can generate the critical data needed to make informed decisions about its potential as a novel therapeutic agent or research tool. The causality-driven experimental design and self-validating protocols outlined herein are fundamental to ensuring the scientific integrity of the findings.

References

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  • Wikipedia. (n.d.). CP 47,497. Retrieved from [Link]

  • Weissman, A., et al. (1982). Cannabimimetic activity from CP-47,497, a derivative of 3-phenylcyclohexanol. The Journal of Pharmacology and Experimental Therapeutics, 223(2), 516-523. [Link]

  • DEA Diversion Control Division. (n.d.). 5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol.
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  • Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi.
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A Comparative Analysis of 6-Methoxy-2-(4-propylbenzoyl)pyridine and its Regioisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, attributable to the nuanced electronic properties of the nitrogen heteroatom and the versatility of substitution patterns on the pyridine ring. This guide provides a comprehensive comparative analysis of 6-Methoxy-2-(4-propylbenzoyl)pyridine and its key regioisomers, offering insights into their synthesis, physicochemical properties, and potential biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to explore the structure-activity relationships (SAR) within this promising class of compounds.

Introduction to the Chemical Space

The focal point of this guide is this compound, a molecule featuring a pyridine core substituted with a methoxy group and a 4-propylbenzoyl moiety. The regioisomers under consideration are categorized into two main groups, allowing for a systematic exploration of how substituent placement influences molecular properties and biological function.

Group 1: Positional Isomers on the Pyridine Ring

  • Compound A (Lead Compound): this compound

  • Compound B: 2-Methoxy-6-(4-propylbenzoyl)pyridine

  • Compound C: 4-Methoxy-2-(4-propylbenzoyl)pyridine

Group 2: Isomers of the Benzoyl Moiety

  • Compound D: 6-Methoxy-2-(2-propylbenzoyl)pyridine

  • Compound E: 6-Methoxy-2-(3-propylbenzoyl)pyridine

  • Compound F: 2-(4-Propylbenzoyl)-4-methoxypyridine (Same as Compound C)

  • Compound G: 2-(4-Propylbenzoyl)-5-methoxypyridine

  • Compound H: 2-Benzoyl-6-methoxy-4-propylpyridine

The rationale for selecting these regioisomers lies in the fundamental principles of medicinal chemistry, where subtle changes in the spatial arrangement of functional groups can lead to profound differences in biological activity.[1] The position of the methoxy group, a known modulator of metabolic stability and receptor interaction, and the propylbenzoyl moiety, a potential pharmacophore, are critical determinants of the molecule's overall profile.

Synthesis Strategies

While specific literature on the synthesis of this compound is not abundant, plausible synthetic routes can be devised based on established methodologies for the preparation of substituted pyridines. A general and adaptable synthetic workflow is presented below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Final Products Start1 Substituted Pyridine Coupling Coupling Reaction (e.g., Friedel-Crafts Acylation, Grignard Reaction, or Palladium-catalyzed cross-coupling) Start1->Coupling Start2 4-Propylbenzoic Acid or Acyl Chloride Start2->Coupling Modification Functional Group Interconversion (e.g., Halogenation, Methoxylation) Coupling->Modification Product Target Compound and Regioisomers Modification->Product

Figure 1: Generalized synthetic workflow for this compound and its regioisomers.

Proposed Synthetic Protocol: Friedel-Crafts Acylation Approach

This protocol outlines a general approach for the synthesis of the target compounds. Optimization of reaction conditions would be necessary for each specific isomer.

  • Preparation of the Acylating Agent: Convert 4-propylbenzoic acid to 4-propylbenzoyl chloride using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Friedel-Crafts Acylation:

    • To a solution of the appropriately substituted methoxypyridine in a suitable solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride).

    • Cool the mixture in an ice bath and slowly add the 4-propylbenzoyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for the specific compounds of interest are limited, we can predict trends based on the principles of organic chemistry.

CompoundPredicted pKaPredicted LogPPredicted Polar Surface Area (Ų)Comments
A: this compound 1.76±0.103.8538.77The methoxy group at the 6-position may influence the basicity of the pyridine nitrogen through electronic effects.
B: 2-Methoxy-6-(4-propylbenzoyl)pyridine ~1.8~3.8538.77Similar to A, with minor differences expected due to the altered electronic environment.
C: 4-Methoxy-2-(4-propylbenzoyl)pyridine ~2.0~3.8538.77The methoxy group at the 4-position is expected to have a more pronounced effect on the pyridine nitrogen's basicity.
D: 6-Methoxy-2-(2-propylbenzoyl)pyridine ~1.76~3.8538.77The ortho-propyl group may introduce steric hindrance, potentially affecting conformation and receptor binding.
E: 6-Methoxy-2-(3-propylbenzoyl)pyridine ~1.76~3.8538.77The meta-propyl group is less likely to cause significant steric hindrance compared to the ortho-isomer.

Note: Predicted values are generated using computational models and should be experimentally verified.

The position of the methoxy group is expected to influence the basicity of the pyridine nitrogen.[2] Generally, electron-donating groups like methoxy can increase the pKa of the pyridine ring, making it more basic. The effect will be most pronounced when the methoxy group is at the 4-position due to resonance effects. The position of the propyl group on the benzoyl ring is likely to influence the molecule's conformation and could impact its ability to bind to a biological target through steric effects.

Potential Biological Activities and Experimental Evaluation

Based on the structural similarity to known bioactive molecules, this compound and its regioisomers are hypothesized to possess anticancer and antimicrobial properties.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research has identified 2-benzoylpyridine derivatives as potent inhibitors of tubulin polymerization.[3] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The 6-aryl-2-benzoylpyridine scaffold, in particular, has shown promising results with some analogues exhibiting nanomolar potency against various cancer cell lines.[3]

Anticancer_MOA Compound This compound & Regioisomers Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Disruption of Microtubule Dynamics Microtubule->Disruption CellCycleArrest Cell Cycle Arrest (G2/M Phase) Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 2: Hypothesized mechanism of action for the anticancer activity of this compound and its regioisomers.

This protocol is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[4][5][6] The nitrogen atom in the pyridine ring can interact with various microbial enzymes and cellular components, leading to the inhibition of growth or cell death.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds and fundamental medicinal chemistry principles, we can infer potential SAR for this series of regioisomers.

  • Position of the Methoxy Group: The position of the methoxy group on the pyridine ring is likely to be a critical determinant of biological activity. It can influence the molecule's electronics, conformation, and metabolic stability. For instance, a methoxy group at the 6-position might sterically influence the orientation of the benzoyl group, affecting its interaction with a biological target.

  • Position of the Propyl Group: The placement of the propyl group on the benzoyl ring will alter the shape of the molecule. An ortho-propyl group (Compound D) could introduce significant steric hindrance, which may either enhance or diminish activity depending on the topology of the binding site.

  • Overall Lipophilicity: The propyl group contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes. The balance between lipophilicity and aqueous solubility will be crucial for optimal bioavailability and efficacy.

Conclusion

This comparative guide provides a foundational framework for the investigation of this compound and its regioisomers as potential therapeutic agents. While direct experimental data for these specific compounds is limited, the analysis of related structures, particularly in the context of tubulin polymerization inhibition, suggests a promising avenue for anticancer drug discovery. The provided synthetic strategies and experimental protocols offer a practical starting point for researchers to synthesize these compounds and evaluate their biological activities. A systematic exploration of the SAR within this series, guided by the principles outlined in this document, will be instrumental in identifying lead candidates with optimized potency and pharmacological properties.

References

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Confirming the Binding Target of 6-Methoxy-2-(4-propylbenzoyl)pyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis to confirm the binding target of the synthetic compound 6-Methoxy-2-(4-propylbenzoyl)pyridine. While direct pharmacological data for this specific molecule is not extensively published under its chemical name, its structural features strongly suggest its classification as a synthetic cannabinoid receptor agonist. This guide will objectively compare its likely performance with established alternatives, supported by experimental data and detailed protocols to empower researchers in their investigations.

Introduction: Unveiling the Pharmacological Identity

The chemical structure of this compound, featuring a methoxy-substituted pyridine ring linked to a propylbenzoyl moiety, aligns with the structural motifs of known synthetic cannabinoids that target the cannabinoid receptors CB1 and CB2. These receptors are key components of the endocannabinoid system, playing crucial roles in various physiological processes, including pain perception, mood, appetite, and immune function. The benzoyl group, in particular, is a common feature in several classes of synthetic cannabinoids, acting as a surrogate for the ester or ether linkage found in endocannabinoids like anandamide.

The Cannabinoid Receptors: Primary Binding Targets

The primary binding targets for this compound are hypothesized to be the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral nervous system and immune cells, modulating inflammatory responses.[1][2]

Signaling Pathway of Cannabinoid Receptors

Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.[1]

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane Ligand Cannabinoid Agonist (e.g., this compound) CB1/CB2 CB1/CB2 Receptor Ligand->CB1/CB2 Binds G_Protein Gi/o Protein CB1/CB2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical signaling pathway of cannabinoid receptors.

Comparative Analysis with Alternative Cannabinoid Receptor Agonists

To contextualize the potential activity of this compound, we compare it with well-characterized synthetic cannabinoid receptor agonists: JWH-307, AM-2201, and WIN 55,212-2. These compounds have been extensively studied and serve as valuable benchmarks.

CompoundChemical ClassCB1 Ki (nM)CB2 Ki (nM)SelectivityReference
JWH-307 Naphthoylpyrrole7.73.3CB2 (2.3x)[3][4]
AM-2201 Naphthoylindole1.02.6Non-selective[5][6][7]
WIN 55,212-2 Aminoalkylindole1.90.28 - 16.2Generally non-selective[8][9]
This compound BenzoylpyridineUndeterminedUndeterminedUndetermined

Note: The binding affinity (Ki) is the concentration of the ligand that binds to 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Structure-Activity Relationship (SAR) of Pyridine-Based Cannabinoid Agonists

The affinity of synthetic cannabinoids for CB1 and CB2 receptors is highly dependent on their chemical structure. For pyridine-based analogs, several structural features are critical for potent binding:

  • The Pyridine Core: The nitrogen atom in the pyridine ring can influence the electronic properties of the molecule and its interaction with the receptor. The position of the substituents on the pyridine ring is crucial for activity.[10][11][12][13]

  • The Benzoyl Linker: This group acts as a key pharmacophore, mimicking the interaction of the ester or ether group of endocannabinoids with the receptor.

  • The 4-Propylphenyl Group: The alkyl substitution on the phenyl ring influences the lipophilicity of the compound, which can affect its ability to cross cell membranes and bind to the hydrophobic pocket of the cannabinoid receptors. Structure-activity relationship studies of bicyclic cannabinoid analogs have shown that the length of the alkyl side chain significantly impacts binding affinity.[14]

  • The 6-Methoxy Group: The methoxy group on the pyridine ring can affect the molecule's polarity and its interaction with specific amino acid residues within the receptor's binding site.

Experimental Protocols for Target Validation

To empirically determine the binding target and functional activity of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the CB1 and CB2 receptors by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for human CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist radioligand).

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a known non-radiolabeled cannabinoid agonist (e.g., WIN 55,212-2).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the binding buffer, a fixed concentration of [³H]CP-55,940, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Test Compound, Radioligand, Membranes) Start->Prepare_Reagents Incubation Incubate Reagents in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Test compound: this compound.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

  • In a 96-well plate, add the assay buffer, [³⁵S]GTPγS, GDP, and the test compound.

  • Add the pre-incubated cell membranes to initiate the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS using either filtration or SPA beads.

  • Quantify the amount of bound [³⁵S]GTPγS.

  • Plot the concentration-response curve and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

Conclusion

Based on its chemical structure, this compound is strongly predicted to be a cannabinoid receptor agonist, targeting both CB1 and CB2 receptors. To definitively confirm this and to characterize its pharmacological profile, the experimental protocols outlined in this guide should be performed. The comparative data provided for established synthetic cannabinoids will serve as a valuable reference for interpreting the experimental results. This comprehensive approach will enable researchers to accurately determine the binding target and functional activity of this novel compound, contributing to a deeper understanding of its potential therapeutic or toxicological effects.

References

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Orthogonal Validation of 6-Methoxy-2-(4-propylbenzoyl)pyridine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Characterizing Novel Chemical Entities

In the landscape of drug discovery, the identification of a novel chemical entity (NCE) such as 6-Methoxy-2-(4-propylbenzoyl)pyridine presents both an opportunity and a significant challenge. Its pyridine and benzoyl moieties suggest potential bioactivity, possibly within the central nervous system, as these scaffolds are present in numerous CNS-active compounds.[1][2] However, without a clear biological target, a rigorous and multi-faceted validation approach is paramount to confidently elucidate its mechanism of action and potential therapeutic utility. This guide provides a comprehensive framework for the orthogonal validation of a novel compound, using this compound as a case study and drawing comparisons with the well-characterized synthetic cannabinoid, JWH-018.

Orthogonal validation is the practice of using multiple, distinct methods that rely on different physical principles to measure the same biological event.[3][4] This approach is critical for building a robust body of evidence, minimizing the risk of artifacts or off-target effects that might be misinterpreted from a single assay.[5] By examining a compound's activity from various angles—from initial target engagement to downstream cellular signaling and in vivo physiological responses—we can achieve a high degree of confidence in its biological effects.

For the purposes of this illustrative guide, we will hypothesize that initial screening suggests this compound may interact with the cannabinoid receptors, CB1 and CB2. This is a plausible starting point given the structural features of some synthetic cannabinoids. We will therefore focus on a suite of orthogonal assays commonly used to characterize cannabinoid receptor agonists, using JWH-018 as a benchmark for comparison. JWH-018 is a potent, full agonist at both CB1 and CB2 receptors, and its effects are well-documented.[6][7]

The Workflow of Orthogonal Validation

A logical and stepwise approach to validation ensures that each experimental step builds upon the last, from the molecular to the organismal level. Our proposed workflow for characterizing this compound is as follows:

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation A Radioligand Binding Assay (Target Engagement) B [35S]GTPγS Binding Assay (G-Protein Activation) A->B Confirms functional activity C cAMP Accumulation Assay (Downstream Signaling) B->C Measures downstream consequence D β-Arrestin Recruitment Assay (Signal Transduction) C->D Assesses biased agonism E Cannabinoid Tetrad Assay (Physiological Effects) D->E Translates to in vivo effects F Locomotor Activity (Behavioral Effects) E->F Characterizes behavioral profile G Agonist Cannabinoid Agonist (e.g., this compound) CB1R CB1 Receptor Agonist->CB1R Binds Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates

Caption: Cannabinoid receptor signaling via the cAMP pathway.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use CHO cells stably expressing human CB1 or CB2 receptors.

  • Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes. Then, stimulate the cells with forskolin (to elevate basal cAMP levels) in the presence of varying concentrations of the test compound.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of agonist concentration to determine IC50.

β-Arrestin Recruitment Assay: Investigating Biased Agonism

GPCRs can also signal through β-arrestin pathways, which can lead to receptor internalization and distinct downstream effects. [8]Comparing a compound's potency and efficacy in G-protein versus β-arrestin pathways can reveal "biased agonism," a critical aspect of modern pharmacology. [9] Experimental Protocol: β-Arrestin Recruitment Assay (e.g., NanoBiT®)

  • Cell Line: Use a cell line co-expressing the cannabinoid receptor fused to one part of a luciferase enzyme (e.g., LgBiT) and β-arrestin fused to the complementary part (e.g., SmBiT). [8]2. Plating: Plate cells in a white, opaque 96-well plate.

  • Compound Addition: Add varying concentrations of the test compound.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-90 minutes).

  • Detection: Add the luciferase substrate and measure luminescence. Agonist-induced recruitment of β-arrestin brings the two luciferase subunits together, generating a signal.

  • Data Analysis: Determine the EC50 and Emax for β-arrestin recruitment.

AssayParameter MeasuredHypothetical this compoundJWH-018 (Reference) [6]
CB1 Binding Ki (nM)15.5 ± 2.19.00 ± 5.00
CB2 Binding Ki (nM)8.2 ± 1.52.94 ± 2.65
[35S]GTPγS (CB1) EC50 (nM) / Emax (%)50.2 ± 5.8 / 95%102 / 100%
cAMP (CB1) IC50 (nM)45.8 ± 6.3~15 [7]
β-Arrestin (CB1) EC50 (nM)120.4 ± 15.1Not widely reported

Part 2: In Vivo Validation - From Physiology to Behavior

Demonstrating that in vitro activity translates to a physiological response in a living organism is the ultimate validation. For cannabinoid agonists, a classic set of in vivo assays, known as the "cannabinoid tetrad," is employed. [10]

The Cannabinoid Tetrad

This battery of tests measures four hallmark effects of CB1 receptor activation in rodents:

  • Hypothermia: Reduction in body temperature.

  • Analgesia: Reduced sensitivity to pain (e.g., tail-flick or hot plate test).

  • Catalepsy: A state of immobility (e.g., bar test).

  • Hypoactivity: Reduced spontaneous movement in an open field.

Experimental Protocol: Cannabinoid Tetrad in Mice

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and handling for several days.

  • Drug Administration: Administer this compound, JWH-018, or vehicle via intraperitoneal (i.p.) injection.

  • Testing Schedule: Conduct the tests at the predicted time of peak drug effect (e.g., 30 minutes post-injection).

    • Hypothermia: Measure rectal temperature with a digital probe.

    • Analgesia (Tail-Flick): Measure the latency to flick the tail from a radiant heat source.

    • Catalepsy: Place the mouse's forepaws on a raised bar and measure the time it remains in that position.

    • Hypoactivity: Place the mouse in an open-field arena and record its movement for 10-15 minutes using automated tracking software.

  • Data Analysis: Compare the responses of drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Orthogonal Behavioral Assessment: Psychostimulant Effects

Some synthetic cannabinoids, including JWH-018, can produce psychostimulant effects at certain doses, which is distinct from the classic tetrad effects. [11]Assessing locomotor activity over a longer duration and across a wider dose range can provide orthogonal behavioral data.

Experimental Protocol: Extended Locomotor Activity

  • Procedure: Similar to the hypoactivity test, but monitor activity for a longer period (e.g., 2 hours) to observe potential biphasic effects (initial stimulation followed by sedation).

  • Dose-Response: Test a range of doses to fully characterize the behavioral profile.

In Vivo AssayParameter MeasuredHypothetical this compound (1 mg/kg)JWH-018 (1 mg/kg) [10]
Hypothermia Change in Rectal Temp (°C)-2.5 ± 0.4-3.1 ± 0.3
Analgesia % Max Possible Effect (Tail-Flick)65 ± 8%80 ± 5%
Catalepsy Immobility Time (s)45 ± 1060 ± 12
Locomotor Activity Total Distance (m) in 15 min15 ± 310 ± 2

Conclusion: Synthesizing the Evidence

This guide outlines a systematic, orthogonal approach to validating the biological effects of a novel compound, this compound. By employing a series of distinct yet complementary assays, we can build a comprehensive profile of its activity.

  • Binding assays confirm target engagement and affinity.

  • Functional assays like [35S]GTPγS and cAMP measurement orthogonally confirm G-protein-mediated signaling.

  • β-arrestin assays provide insight into potential signaling bias.

  • In vivo tetrad and locomotor studies validate that the molecular activity translates into predictable physiological and behavioral outcomes in a complex biological system.

The hypothetical data presented suggests that this compound acts as a cannabinoid agonist, though with potentially lower potency and a different signaling bias compared to the full agonist JWH-018. This multi-faceted, evidence-based approach is indispensable for making confident decisions in drug development and for rigorously characterizing the pharmacology of any novel bioactive molecule.

References

  • Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay. PMC. [Link]

  • JWH-018. Wikipedia. [Link]

  • JWH-018. Legal-High-Inhaltsstoffe.de. [Link]

  • In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection. National Institutes of Health. [Link]

  • CB1 Cannabinoid Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening. PMC - PubMed Central. [Link]

  • Biased agonism at the cannabinoid receptors - Evidence from synthetic cannabinoid receptor agonists. Semantic Scholar. [Link]

  • Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice. Frontiers. [Link]

  • Elevation of endocannabinoids in the brain by synthetic cannabinoid JWH-018: mechanism and effect on learning and memory. PMC - PubMed Central. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. ResearchGate. [Link]

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  • Biosimilar Testing: Orthogonal Techniques. BioProcess International. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC - NIH. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

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  • The role of the methoxy group in approved drugs. PubMed. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH. [Link]

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The Benzoylpyridine Backbone: A Comparative Guide to Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoylpyridine scaffold stands out as a privileged structure, forming the foundation of numerous therapeutic agents. Understanding the pharmacokinetic profile—the journey of a drug through the body—is paramount for the successful development of these compounds. This guide offers an in-depth, objective comparison of the pharmacokinetic properties of key benzoylpyridine derivatives, supported by experimental data. We will delve into the nuances of their absorption, distribution, metabolism, and excretion (ADME), providing insights to inform rational drug design and optimization.

The Critical Role of Pharmacokinetics in Drug Efficacy and Safety

The therapeutic success of a drug is not solely dependent on its potency at the target receptor. Its ability to reach the site of action in sufficient concentration and for an appropriate duration, without causing undue toxicity, is governed by its pharmacokinetic properties.[1][2] Early characterization of ADME parameters is a critical step in the drug discovery pipeline, helping to identify candidates with favorable profiles and mitigate the risk of late-stage failures.[3] This guide will explore these crucial parameters in the context of specific benzoylpyridine-based drugs.

Comparative Pharmacokinetic Profiles of Benzoylpyridine Derivatives

The following table summarizes the key pharmacokinetic parameters for three distinct benzoylpyridine derivatives: the hypnotic agent zolpidem, the antipsychotic pipamperone, and the beta-blocker mepindolol. These compounds, while sharing a common structural motif, exhibit diverse pharmacokinetic behaviors that influence their clinical application.

Pharmacokinetic ParameterZolpidemPipamperoneMepindololData Source(s)
Oral Bioavailability (F) ~70%Data not readily availableData not readily available[4][5]
Time to Peak (Tmax) 0.75 - 2.6 hoursNot specified1.6 hours[4][5][6]
Peak Plasma Concentration (Cmax) 192 - 324 µg/L (20mg dose)263 - 266 ng/mL (120mg dose)25 ng/mL (10mg dose)[4][5][6][7]
Volume of Distribution (Vd) Data not readily available416 L/70 kg (children/adolescents)Data not readily available[8][9]
Clearance (CL) 0.24 - 0.27 L/h/kg22.1 L/h/70 kg (children/adolescents)Data not readily available[4][5][8][9]
Elimination Half-life (t½) 1.5 - 3.2 hours~13 hours (children/adolescents)4 - 5 hours[4][5][6][9][10]
Plasma Protein Binding ~92%Data not readily availableData not readily available[4][5]

Expert Insights: The data reveals significant variability in the pharmacokinetic profiles of these benzoylpyridines. Zolpidem's rapid absorption and short half-life are consistent with its use as a hypnotic, facilitating sleep onset without causing prolonged next-day sedation.[10] In contrast, pipamperone's longer half-life suggests a suitability for indications requiring more sustained drug exposure. The differences in their Cmax values, when considering the administered doses, highlight the importance of dose-finding studies to achieve therapeutic concentrations.

Delving into the Metabolic Pathways

The metabolism of a drug is a critical determinant of its duration of action and potential for drug-drug interactions. The benzoylpyridine derivatives under review exhibit distinct metabolic fates.

Zolpidem: Extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2D6.[11] The resulting metabolites are pharmacologically inactive and are excreted.[4][5][12]

Pipamperone: While specific metabolic pathways are not detailed in the provided results, its butyrophenone structure suggests it likely undergoes significant hepatic metabolism.

Mepindolol: The provided information focuses on its pharmacokinetic parameters rather than specific metabolic routes.

Understanding the primary metabolizing enzymes for a drug candidate is crucial for predicting potential interactions with co-administered medications that may inhibit or induce these enzymes.

The Importance of Central Nervous System Penetration

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical prerequisite for efficacy. Physicochemical properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors play a significant role in determining CNS penetration.[13][14] Generally, CNS drugs have a lower molecular weight (typically under 400-500 Da) and are more lipophilic to facilitate passage through the lipid-rich BBB.[13] The benzoylpyridine scaffold, when appropriately substituted, can be tailored to enhance CNS penetration, a desirable feature for drugs like zolpidem and pipamperone that act on central targets.

Experimental Protocols for Pharmacokinetic Characterization

The determination of the pharmacokinetic parameters presented in this guide relies on robust and validated experimental methodologies. Both in vivo and in vitro models are employed to provide a comprehensive understanding of a compound's ADME profile.

In Vivo Pharmacokinetic Studies in Rodents

In vivo studies, typically conducted in rats or mice, are essential for understanding the overall disposition of a drug in a living system.

Objective: To determine the pharmacokinetic profile of a benzoylpyridine derivative following oral or intravenous administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.[15]

  • Dosing: The compound is administered at a specific dose via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, clearance, and volume of distribution.

ADME_Workflow cluster_InVivo In Vivo Pharmacokinetic Study Dosing Drug Administration (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Metabolic_Stability_Workflow cluster_InVitro In Vitro Metabolic Stability Incubation Incubate Compound with Liver Microsomes/Hepatocytes Time_Sampling Collect Samples at Time Points Incubation->Time_Sampling Quantification Quantify Parent Compound (LC-MS/MS) Time_Sampling->Quantification HalfLife_Calc Calculate In Vitro Half-life Quantification->HalfLife_Calc

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

The benzoylpyridine scaffold continues to be a valuable starting point for the design of novel therapeutic agents. As this guide has illustrated, even with a common core structure, minor chemical modifications can lead to significant differences in pharmacokinetic profiles. A thorough understanding and early assessment of ADME properties are indispensable for navigating the complexities of drug development and for selecting candidates with the highest probability of clinical success. The comparative data and experimental frameworks presented here serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of benzoylpyridine derivatives.

References

  • ClinPGx. zolpidem. [Link]

  • Salvà, P., & Costa, J. (1995). Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications. Clinical pharmacokinetics, 29(3), 142–153. [Link]

  • Gheldiu, A. M., Csavdari, A., Achim, M., Vlase, L., Tomuță, I., & Muntean, D. M. (2017). KINETICS OF ZOLPIDEM AND ITS METABOLITE AFTER SINGLE DOSE ORAL ADMINISTRATION. Farmacia, 65(2), 180-185. [Link]

  • Potgieter, M. A., Schall, R., Lewies, A., De Bruin, H., & Gerber, J. J. (2000). Pharmacokinetics of pipamperone from three different tablet formulations. Arzneimittel-Forschung, 50(5), 441–444. [Link]

  • Langtry, H. D., & Benfield, P. (1990). Zolpidem. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential. Drugs, 40(2), 291–313. [Link]

  • Universitat Autònoma de Barcelona Research Portal. (1995). Clinical Pharmacokinetics and Pharmacodynamics of Zolpidem: Therapeutic Implications. [Link]

  • Krause, W., & Lennert, C. (1983). Pharmacokinetics of mepindolol administered alone and in combination with hydrochlorothiazide--a bioequivalence study. Biopharmaceutics & drug disposition, 4(4), 339–345. [Link]

  • van den Ban, E., van der Nagel, B. C. H., van der Veldt, A. M., & Knibbe, C. A. J. (2020). Pipamperone Population Pharmacokinetics Related to Effectiveness and Side Effects in Children and Adolescents. Paediatric drugs, 22(4), 439–449. [Link]

  • van den Ban, E., van der Nagel, B. C. H., van der Veldt, A. M., & Knibbe, C. A. J. (2020). Pipamperone Population Pharmacokinetics Related to Effectiveness and Side Effects in Children and Adolescents. Paediatric drugs, 22(4), 439–449. [Link]

  • BioIVT. (2020). What is ADME and how does it fit into drug development? [Link]

  • BioIVT. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • Lee, J. K., Kim, J. H., Park, K. S., Kim, J. H., & Lee, M. G. (2000). In vivo pharmacokinetics of pyribenzoxim in rats. Journal of toxicology and environmental health. Part A, 61(4), 283–293. [Link]

  • Dwivedi, D. (2023). Short Note on Pharmacokinetic and Pharmacodynamic Properties of Drug. Journal of Drug Designing and Discovery, 12(7), 208. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx : the journal of the American Society for Experimental NeuroTherapeutics, 2(4), 541–553. [Link]

  • Patsnap Synapse. (2025). Which type of drugs penetrate CNS better? [Link]

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independent verification of the synthesis of 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Researcher's Guide to the Synthesis and Verification of 6-Methoxy-2-(4-propylbenzoyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structural motif, featuring a benzoyl group attached to a methoxypyridine core, makes it a valuable building block for creating compounds with diverse biological activities. The independent verification of its synthesis is paramount to ensure the reliability and reproducibility of downstream applications.

This guide provides a comparative analysis of two primary synthetic routes for this compound, complete with detailed experimental protocols and a robust workflow for its analytical verification. The methodologies are presented with a focus on the underlying chemical principles, aiming to equip researchers with the necessary knowledge to not only replicate the synthesis but also to troubleshoot and adapt the procedures as needed.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several pathways. Here, we compare two of the most logical and established methods: a Friedel-Crafts acylation approach and a Grignard reaction-based synthesis. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

Route 1: Friedel-Crafts Acylation

This classic method involves the acylation of a suitable aromatic substrate, in this case, propylbenzene, with a pyridine-derived acyl chloride. This approach is generally reliable for the formation of aryl ketones.

Route 2: Grignard Reaction

An alternative strategy involves the reaction of a Grignard reagent, prepared from 4-bromopropylbenzene, with a suitable pyridine-2-carboxaldehyde or ester derivative, followed by oxidation of the resulting secondary alcohol to the desired ketone.

Comparison Summary
MetricRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Reaction & Oxidation
Starting Materials 6-Methoxypicolinic acid, Propylbenzene2-Bromo-6-methoxypyridine, 4-Bromopropylbenzene, Magnesium
Key Steps 1. Chlorination of picolinic acid2. Friedel-Crafts acylation1. Grignard reagent formation2. Nucleophilic addition3. Oxidation
Typical Yield 60-75%55-70% (over 3 steps)
Advantages - Fewer steps- Well-established reaction- Milder conditions for the key C-C bond formation- Avoids harsh Lewis acids
Disadvantages - Requires a strong Lewis acid (e.g., AlCl₃)- Potential for side reactions- Multi-step process- Grignard reagents are moisture-sensitive
Scalability Good, but requires careful temperature controlModerate, requires inert atmosphere

Visualizing the Synthetic Workflows

The following diagrams illustrate the two proposed synthetic routes for this compound.

Synthetic_Routes cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Grignard Reaction & Oxidation A1 6-Methoxypicolinic acid A2 6-Methoxypicolinoyl chloride A1->A2 SOCl₂ or (COCl)₂ A3 This compound A2->A3 Propylbenzene, AlCl₃ B1 4-Bromopropylbenzene B2 4-Propylphenylmagnesium bromide B1->B2 Mg, THF B4 Imine intermediate B2->B4 Addition to nitrile B3 2-Cyano-6-methoxypyridine B3->B4 B5 This compound B4->B5 Aqueous acidic workup

Caption: Comparison of two synthetic routes to the target molecule.

Detailed Experimental Protocols

The following protocol details the Friedel-Crafts acylation approach (Route 1), which is often favored for its directness.

Protocol: Synthesis via Friedel-Crafts Acylation

Step 1: Synthesis of 6-Methoxypicolinoyl Chloride

  • To a stirred suspension of 6-methoxypicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per gram of acid) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 6-methoxypicolinoyl chloride, which is typically used in the next step without further purification.

Causality: Oxalyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction is catalyzed by DMF, which forms a Vilsmeier reagent in situ, the active chlorinating species. The reaction is performed under anhydrous conditions as acyl chlorides are readily hydrolyzed by water.

Step 2: Friedel-Crafts Acylation

  • In a separate flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to a solution of propylbenzene (3.0 eq) in anhydrous DCM (10 mL per gram of AlCl₃) at 0 °C.

  • Dissolve the crude 6-methoxypicolinoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃/propylbenzene mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Causality: Aluminum chloride is a strong Lewis acid that coordinates to the acyl chloride, increasing its electrophilicity and facilitating the electrophilic aromatic substitution reaction with the electron-rich propylbenzene ring. The reaction is quenched with acid to decompose the aluminum complexes and protonate the pyridine nitrogen.

Independent Verification Workflow

Confirming the identity and purity of the synthesized this compound is a critical step. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides a self-validating system of analysis.

Verification_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC Analysis Start->HPLC Structure_Confirm Structure Confirmed? NMR->Structure_Confirm MS->Structure_Confirm Purity_Confirm Purity ≥ 95%? HPLC->Purity_Confirm Structure_Confirm->Start No, Re-purify or Re-synthesize Structure_Confirm->Purity_Confirm Yes Purity_Confirm->Start No, Re-purify Final Verified Compound Purity_Confirm->Final Yes

Caption: Workflow for the independent verification of the final product.

Expected Analytical Data

The following table summarizes the expected analytical data for the verification of this compound (C₁₆H₁₇NO₂), which has a molecular weight of 255.31 g/mol .[1]

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)~ 8.0-8.2 ppm (d, 2H, Ar-H ortho to C=O)~ 7.8-8.0 ppm (t, 1H, Py-H)~ 7.5-7.7 ppm (d, 1H, Py-H)~ 7.2-7.4 ppm (d, 2H, Ar-H meta to C=O)~ 7.0-7.2 ppm (d, 1H, Py-H)~ 4.0 ppm (s, 3H, -OCH₃)~ 2.6 ppm (t, 2H, -CH₂-)~ 1.6 ppm (sext, 2H, -CH₂-)~ 0.9 ppm (t, 3H, -CH₃)
¹³C NMR Chemical Shift (δ)~ 195 ppm (C=O)~ 164 ppm (Py C-O)~ 155 ppm (Py C-C=O)~ 148 ppm (Ar C-propyl)~ 139 ppm (Py CH)~ 135 ppm (Ar C-C=O)~ 130 ppm (Ar CH)~ 128 ppm (Ar CH)~ 120 ppm (Py CH)~ 112 ppm (Py CH)~ 54 ppm (-OCH₃)~ 38 ppm (-CH₂-)~ 24 ppm (-CH₂-)~ 14 ppm (-CH₃)
ESI-MS m/z[M+H]⁺ = 256.13
HPLC Purity> 95% (e.g., at 254 nm)

Note: The predicted NMR chemical shifts are based on analogous structures and may vary slightly depending on the solvent and instrument used.[2][3]

Protocol: Independent Verification

1. NMR Spectroscopy

  • Objective : To confirm the chemical structure by analyzing the proton and carbon environments.

  • Procedure :

    • Dissolve ~10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Interpretation :

    • ¹H NMR : Confirm the presence of all expected protons by their chemical shift, integration (number of protons), and multiplicity (splitting pattern). The aromatic region should show distinct signals for the pyridine and benzene rings. The aliphatic region should clearly show the triplet, sextet, and triplet pattern of the n-propyl group.

    • ¹³C NMR : Ensure the number of signals matches the number of unique carbon atoms in the molecule. The downfield signal around 195 ppm is characteristic of a ketone carbonyl carbon.

2. Mass Spectrometry

  • Objective : To confirm the molecular weight of the synthesized compound.

  • Procedure :

    • Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Interpretation : The spectrum should show a prominent peak at an m/z value corresponding to the protonated molecule ([M+H]⁺), which for this compound is 256.13. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

3. High-Performance Liquid Chromatography (HPLC)

  • Objective : To determine the purity of the final compound.

  • Procedure :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 70% A, and ramp to 100% B over 15 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at 254 nm.

    • Sample Preparation : Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and inject 10 µL.

  • Interpretation : The purity is calculated based on the area percentage of the main peak in the chromatogram. A single, sharp peak indicates high purity. This technique is crucial for identifying any unreacted starting materials or side products.[4][5]

By systematically applying these synthetic and analytical methodologies, researchers can confidently prepare and verify the integrity of this compound, ensuring the quality and reliability of their scientific endeavors.

References

  • Supporting inform
  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine - Benchchem.
  • This compound | C16H17NO2 | CID 49762227 - PubChem.
  • 3-benzoylpyridine - Organic Syntheses Procedure. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. [Link]

  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS - ResearchGate. [Link]

  • 2-Methoxy-6-methylpyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

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Safety Operating Guide

Navigating the Disposal of 6-Methoxy-2-(4-propylbenzoyl)pyridine: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of a chemical does not end with its use in an experiment. The proper disposal of chemical waste, such as 6-Methoxy-2-(4-propylbenzoyl)pyridine, is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

This guide is designed to be a self-validating system, ensuring that each step, from initial handling to final disposal, is conducted with the highest regard for safety and compliance with regulations set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Immediate Safety and Handling: The First Line of Defense

Before initiating any disposal procedures, it is imperative to have the correct personal protective equipment (PPE) and to work in a controlled environment.

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of vapors.[3]

Always work within a properly functioning certified laboratory chemical fume hood.[3] An emergency eyewash station and safety shower must be readily accessible.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[2] This protocol is based on the guidelines for hazardous chemical waste management.[4][5][6]

Waste Identification and Segregation
  • Classify as Hazardous Waste: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.[2]

  • Segregate Waste Streams: Do not mix this waste with other incompatible waste streams. Pyridine derivatives can be incompatible with strong oxidizers and acids.[3] Store it in a dedicated and properly labeled waste container.

Waste Container Selection and Labeling
  • Container Compatibility: Use a container that is chemically compatible with pyridine compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][7] The container must have a secure, leak-proof screw cap.[5][7]

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Flammable").[4]

Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[4][7][8]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[7] Store it in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Disposal Request and Pickup
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3]

  • Documentation: Complete any required waste disposal request forms accurately, providing all necessary information about the waste composition.

Decontamination Procedures

Spills
  • Small Spills: For small spills within a chemical fume hood, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.[3]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.[3]

Surface Decontamination
  • Decontaminate surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Emergency Procedures

In case of accidental exposure, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[1][3]

  • Skin Contact: Wash the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Regulatory Framework: The Chemical Hygiene Plan

All laboratories using hazardous chemicals are required by OSHA to develop and implement a written Chemical Hygiene Plan (CHP).[9][10][11] The CHP outlines specific procedures and policies to protect laboratory personnel from chemical hazards. The disposal procedures for this compound should be incorporated into your laboratory's CHP.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Ensure Safe Environment WasteGen Generation of Waste (Pure compound, solutions, contaminated items) FumeHood->WasteGen Segregate Segregate as Hazardous Waste WasteGen->Segregate Classify as Hazardous Container Select & Label Compatible Container Segregate->Container SAA Store in Satellite Accumulation Area (SAA) Container->SAA EHS_Contact Contact EHS for Pickup SAA->EHS_Contact When Full or No Longer in Use Disposal Professional Disposal EHS_Contact->Disposal

Caption: Workflow for the safe disposal of this compound.

Decision Matrix for Waste Disposal

DecisionMatrix Start Waste Generated IsLiquid Is it a liquid waste? Start->IsLiquid IsContaminated Is it contaminated material (gloves, paper towels, etc.)? ContaminatedWaste Double-bag in a labeled, sealed container for solid hazardous waste. IsContaminated->ContaminatedWaste Yes End Store in SAA and contact EHS for disposal. IsContaminated->End No IsSolid Is it a solid waste? IsLiquid->IsSolid No LiquidWaste Place in a labeled, leak-proof container for liquid hazardous chemical waste. IsLiquid->LiquidWaste Yes IsSolid->IsContaminated No SolidWaste Place in a labeled, sealed container for solid hazardous waste. IsSolid->SolidWaste Yes SolidWaste->End LiquidWaste->End ContaminatedWaste->End

Caption: Decision matrix for segregating this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • Pyridine: incident management. GOV.UK. Available at: [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. Available at: [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. Available at: [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University. Available at: [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

  • PYRIDINE HYDROBROMIDE - Sdfine. Sdfine. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methoxy-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 6-Methoxy-2-(4-propylbenzoyl)pyridine. As a novel research chemical, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, these recommendations are grounded in a conservative risk assessment, drawing from the known hazards of its structural parent, pyridine, and related benzoyl and methoxypyridine derivatives. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety.

Foundational Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential risks is the critical first step in establishing a robust safety plan. While specific toxicological data for this compound is limited, the hazards associated with its core chemical moieties—pyridine and substituted benzophenones—are well-documented.

Pyridine and its derivatives are known to be:

  • Flammable: Pyridine is a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[1][2][3]

  • Toxic: Exposure can be harmful if the compound is inhaled, swallowed, or absorbed through the skin.[4]

  • Irritating: Contact can cause irritation to the skin, eyes, and respiratory system.[1][5] Symptoms of overexposure may include dizziness, headaches, and nausea.[1][4]

  • Organ-damaging: Prolonged or repeated exposure to pyridine has been shown to potentially damage the liver and kidneys.[1]

Given these known risks from analogous compounds, a cautious approach is mandated. We must assume this compound presents similar, if not identical, hazards until proven otherwise. This principle of "precautionary risk" is the bedrock of the following PPE recommendations.

Core Protective Measures: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is paramount. Engineering controls serve as the primary line of defense, with PPE providing the essential final barrier between the researcher and the chemical.

Primary Engineering Controls: Your First and Best Defense

Before any PPE is selected, ensure the primary work environment is optimized for safety.

  • Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted within a properly functioning and certified laboratory chemical fume hood.[4][6] This is the most critical step in minimizing inhalation exposure.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of potentially harmful vapors.[2][7]

  • Emergency Stations: Ensure that a safety shower and eyewash station are readily accessible, unobstructed, and within a 10-second travel distance from the workstation.[6][7]

Mandatory PPE Ensemble

The following PPE is required for all procedures involving this compound. The selection is based on providing comprehensive protection against splashes, vapor inhalation, and skin contact.

Protection TypeSpecific RecommendationsRationale for Selection
Eye & Face Chemical safety goggles with side shields (ANSI Z87.1/EN166 compliant).[5] A full-face shield should be worn over goggles during procedures with a high risk of splashing (e.g., large-volume transfers, heating).Protects against splashes and vapors which can cause serious and potentially permanent eye irritation and damage.
Hand Chemically resistant gloves are required. Butyl rubber or neoprene are highly recommended for pyridine and its derivatives. If using nitrile gloves, double-gloving is advised, and gloves must be changed frequently (e.g., every 30-60 minutes) or immediately upon known contact.[4] Always inspect gloves for tears or punctures before use.Provides a critical barrier against dermal absorption, which is a significant route of exposure for pyridine-like compounds.[1] Nitrile offers limited protection and should be considered a splash-only barrier.
Body A flame-retardant laboratory coat, fully buttoned, is the minimum requirement. For larger-scale operations (>100g) or tasks with significant splash potential, a chemical-resistant apron worn over the lab coat is necessary.Protects the skin on the torso and arms from accidental contact and prevents contamination of personal clothing.[1]
Respiratory Not typically required when all work is performed within a certified chemical fume hood. However, an appropriate respirator (e.g., a full-face respirator with organic vapor cartridges) must be available for emergency situations, such as a large spill or failure of engineering controls.[8]A fume hood is the primary method of respiratory protection. Respirators are a critical component of emergency response preparedness.
Footwear Closed-toe shoes made of a non-porous material are mandatory. Safety footwear with chemical resistance is recommended.[9]Protects feet from spills and dropped objects. Porous shoes can absorb and retain chemical spills, leading to prolonged skin contact.

PPE Selection & Operational Workflow

The following diagram outlines the decision-making process for ensuring the appropriate level of protection is used for any given task involving this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operation start Start: Task Involving This compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood stop_work STOP WORK Consult EHS fume_hood->stop_work No assess_task Assess Task Scale & Risk (Quantity, Splash Potential) fume_hood->assess_task Yes core_ppe Core PPE Required: - Chemical Goggles - Lab Coat - Closed-toe Shoes - Appropriate Gloves (Butyl/Neoprene) assess_task->core_ppe splash_risk High Splash Risk or Large Volume (>1L)? core_ppe->splash_risk enhanced_ppe Add Enhanced PPE: - Face Shield (over goggles) - Chemical Resistant Apron splash_risk->enhanced_ppe Yes final_check Perform PPE Donning & Integrity Check splash_risk->final_check No enhanced_ppe->final_check proceed Execute Task in Fume Hood final_check->proceed Proceed with Task

Caption: PPE selection workflow for handling this compound.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is directly tied to its correct usage. Follow these procedural steps meticulously to prevent contamination and exposure.

Donning (Putting On) PPE Sequence
  • Lab Coat: Put on your flame-retardant lab coat and fasten all buttons.

  • Eye Protection: Put on your chemical safety goggles. If a face shield is required, position it after the goggles are secure.

  • Gloves: Put on your chemically resistant gloves. If double-gloving, don the inner pair first, followed by the outer pair. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Doffing (Taking Off) PPE Sequence

This sequence is designed to minimize the risk of cross-contamination from "dirty" PPE to your skin or personal clothing.

  • Outer Gloves (if used): Remove the outer pair of gloves by peeling them off from the cuff, ensuring the exterior surface does not touch your inner glove. Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat & Apron: Unbutton your lab coat. Remove it by rolling it down your arms, turning it inside out as you go. Avoid shaking the coat. Hang it in its designated area or, if contaminated, place it directly into a labeled hazardous waste bag.

  • Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces. Avoid touching the front surface. Place in a designated area for cleaning and disinfection.

  • Inner Gloves: Remove the final pair of gloves by grasping the outside of one glove at the cuff with your other gloved hand and peeling it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[5]

Disposal of Contaminated PPE

Proper disposal is a critical final step to protect yourself, your colleagues, and the environment.

  • Hazardous Waste Stream: All disposable PPE that is contaminated or potentially contaminated with this compound (e.g., gloves, disposable aprons) must be disposed of as hazardous chemical waste.

  • Containment: Place contaminated items in a clearly labeled, sealed plastic bag or a designated hazardous waste container.

  • Regulatory Compliance: Follow all local, state, and federal regulations for chemical waste disposal.[10] Never discard contaminated PPE in the regular trash.

References

  • Jubilant Ingrevia Limited. (2024, January 25).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine. NJ.gov.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Carl ROTH.
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. US EPA.
  • Avantor. (2011, August 29).
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 2-(4-Methoxybenzylamino)pyridine.
  • Aldrich. (2025, August 26).
  • Sigma-Aldrich. (2025, August 5).
  • Washington State University.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Thermo Fisher Scientific. (n.d.).
  • ECHEMI.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine, 4-[(4-nitrophenyl)methyl]-.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.